3-amino-1-ethylpyrrolidin-2-one
Description
BenchChem offers high-quality 3-amino-1-ethylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1-ethylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1248178-59-7 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.2 |
Purity |
80 |
Origin of Product |
United States |
Foundational & Exploratory
3-amino-1-ethylpyrrolidin-2-one chemical properties
This guide outlines the chemical profile, synthetic pathways, and reactivity of 3-amino-1-ethylpyrrolidin-2-one , a versatile heterocyclic building block in medicinal chemistry.
Synonyms: 3-Amino-1-ethyl-2-pyrrolidinone; 1-Ethyl-3-aminopyrrolidin-2-one CAS Registry Number: 1248178-59-7 (Free base); 2059932-38-4 (HCl salt)[1]
Executive Summary
3-amino-1-ethylpyrrolidin-2-one is a functionalized
Its value lies in the orthogonality of its functional groups: the chemically stable lactam ring, the nucleophilic primary amine, and the potential for stereoselective derivatization at the
Physicochemical Properties
The following data aggregates experimental values and high-confidence predicted models for the free base.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 128.17 g/mol | |
| Physical State | Viscous liquid or low-melting solid | Hygroscopic; tends to form waxy solids upon standing.[3][4] |
| Boiling Point | 265°C ± 40°C (Predicted) | Typically distilled under high vacuum (e.g., 110°C @ 0.5 mmHg). |
| Density | Denser than water due to polar amide/amine functionality. | |
| pKa (Conjugate Acid) | ~8.2 (Amine) | The lactam nitrogen is non-basic; protonation occurs at the primary amine. |
| Solubility | High: Water, MeOH, DMSO, DCM | Poor solubility in non-polar alkanes (Hexane, Heptane). |
| Chirality | 1 Stereocenter ( | Available as racemate or enantiopure ( |
Synthetic Methodologies
High-purity synthesis of 3-amino-1-ethylpyrrolidin-2-one is typically achieved via the
Protocol A: The Azide Displacement Route (Recommended)
This pathway is preferred for its regioselectivity and ability to generate enantiopure products if chiral reduction catalysts are employed.
Step 1:
-
Precursor: 1-Ethyl-2-pyrrolidinone.[5]
-
Reagents: Lithium Diisopropylamide (LDA), Trimethylsilyl chloride (TMSCl),
-Bromosuccinimide (NBS). -
Mechanism: Enolization of the lactam at
followed by electrophilic bromination at . -
Critical Control: Temperature must be maintained below
to prevent ring opening or di-bromination.
Step 2: Nucleophilic Substitution
-
Reagents: Sodium Azide (
), DMF, . -
Mechanism:
displacement of the bromide by the azide anion. Inversion of configuration occurs here if the starting bromide is chiral.
Step 3: Staudinger Reduction
-
Reagents: Triphenylphosphine (
), (or ). -
Outcome: Reduction of the azide to the primary amine without affecting the lactam carbonyl.
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis via
Reactivity & Derivatization
The molecule possesses two distinct reactive centers: the nucleophilic primary amine and the electrophilic lactam carbonyl .
Amine Functionalization (N-Acylation/Alkylation)
The
-
Protocol: React with acid chlorides or carboxylic acids (using EDC/HOBt) in DCM/TEA.
-
Selectivity: The lactam nitrogen is sterically hindered and electronically deactivated by the carbonyl, ensuring exclusive reaction at the exocyclic amine.
Lactam Ring Opening (Hydrolysis)
Under strong acidic (
-
Product: 2,4-diaminobutyric acid derivatives.
-
Utility: This reaction is generally undesirable during drug synthesis but can be exploited to synthesize novel amino acid linkers.
Reactivity Logic Map
Figure 2: Primary reactivity pathways for scaffold functionalization.
Applications in Drug Development[6][7]
CCR2 Antagonists
The 3-aminopyrrolidine scaffold is a bioisostere for 3-aminopiperidines found in several chemokine receptor antagonists. The ethyl group at
Quinolone Antibiotics
Substituted pyrrolidines are frequently employed as the
Distinction from Doxapram
While Doxapram is a respiratory stimulant containing a pyrrolidinone ring, it possesses a 3,3-diphenyl-4-morpholinoethyl substitution pattern. 3-amino-1-ethylpyrrolidin-2-one is not a direct precursor to Doxapram but represents a distinct class of "racetam-like" intermediates used for cognitive and anti-inflammatory targets.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at
. -
Handling: Use in a fume hood. The free base can absorb
from the air to form carbamates; always handle fresh or stored salts (HCl) for precise stoichiometry.
References
-
PubChem. (2024). Compound Summary: 3-Amino-1-ethylpyrrolidin-2-one.[1][2][3][6][7][8][9][10] National Library of Medicine. [Link]
-
Perekhoda, L., et al. (2024). Synthesis and Nootropic Activity Prediction of Pyrrolidin-2-one Derivatives. ScienceRise: Pharmaceutical Science. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines and Lactams. [Link]
Sources
- 1. 2060060-58-2,1-amino-3-[methyl(pyridin-4-ylmethyl)amino]propan-2-ol trihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1248178-59-7|3-amino-1-ethylpyrrolidin-2-one|3-amino-1-ethylpyrrolidin-2-one|-范德生物科技公司 [bio-fount.com]
- 3. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 3-methyl-3-(2-methylpropyl)pyrrolidine-2,5-dione | 1094231-95-4 [chemicalbook.com]
- 7. 1251353-31-7|1-Allyl-3-aminopyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 8. 209983-96-0|(S)-3-Amino-1-methylazepan-2-one|BLD Pharm [bldpharm.com]
- 9. 1316216-30-4|3-Amino-1,4,4-trimethylpyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 10. 56440-28-9|(S)-3-Amino-2-pyrrolidinone Hydrochloride|BLD Pharm [bldpharm.com]
3-amino-1-ethylpyrrolidin-2-one synthesis pathways
An In-depth Technical Guide to the Synthesis of 3-amino-1-ethylpyrrolidin-2-one
Abstract
This technical guide provides a comprehensive overview of plausible and scientifically grounded synthetic pathways for 3-amino-1-ethylpyrrolidin-2-one. As a specialized heterocyclic scaffold, direct literature on its synthesis is sparse; therefore, this document leverages established, field-proven methodologies from analogous structures, particularly from the synthesis of neurologically active pyrrolidinone derivatives and other functionalized lactams. The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the strategic considerations, mechanistic underpinnings, and practical execution of viable synthetic routes. We will explore three primary strategies: functionalization of a pre-existing 3-aminopyrrolidin-2-one core, cyclization of N-ethylated acyclic precursors, and late-stage amination of an N-ethylpyrrolidin-2-one scaffold. Each strategy is supported by detailed experimental protocols derived from authoritative sources, comparative data, and mechanistic diagrams to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The pyrrolidin-2-one (γ-lactam) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known nootropic and antiepileptic drugs Levetiracetam and Brivaracetam.[1] The target molecule, 3-amino-1-ethylpyrrolidin-2-one, combines key structural features: a chiral aminopyrrolidinone core and an N-ethyl substituent. The C3-amino group, in particular, offers a critical vector for further chemical modification, making this molecule a valuable building block for library synthesis and the development of novel chemical entities.
The synthesis of this specific molecule is not extensively documented in mainstream chemical literature. However, the vast body of work on related pyrrolidinones provides a robust foundation for designing logical and high-yield synthetic strategies.[2] This guide will focus on three such evidence-based approaches.
Retrosynthetic Analysis
A retrosynthetic analysis of 3-amino-1-ethylpyrrolidin-2-one reveals three primary logical disconnections, which form the basis of our strategic exploration.
Caption: Retrosynthetic analysis of 3-amino-1-ethylpyrrolidin-2-one.
-
Strategy 1: N-Alkylation of a 3-Aminopyrrolidin-2-one Core. This is arguably the most direct approach, involving the synthesis of a 3-aminopyrrolidin-2-one scaffold, potentially with the amino group protected, followed by N-alkylation with an ethylating agent.
-
Strategy 2: Cyclization of an N-Ethylated Acyclic Precursor. This strategy builds the pyrrolidinone ring from an open-chain precursor that already contains the N-ethyl group and the requisite C3-amino functionality (or a precursor thereof).
-
Strategy 3: Late-Stage C3-Amination. This approach begins with the readily available 1-ethylpyrrolidin-2-one and introduces the amino group at the C3 position via functionalization of the α-carbon.
Strategy 1: N-Alkylation of a Pre-Formed 3-Aminopyrrolidin-2-one Core
This strategy leverages the well-established chemistry of amino acid-derived lactams. The key is the initial synthesis of a chiral 3-aminopyrrolidin-2-one, which can be achieved from starting materials like aspartic acid.[3] The amino group must be protected to prevent competitive N-alkylation.
Workflow Diagram
Caption: Workflow for Strategy 1: N-Alkylation of a protected 3-aminopyrrolidin-2-one.
Mechanistic Considerations and Protocol
Step 2.1: Synthesis of (S)-3-(tert-butoxycarbonylamino)pyrrolidin-2-one
The synthesis begins with a commercially available chiral starting material, L-aspartic acid, to establish the stereochemistry at the C3 position early on. The amino group is protected, typically with a Boc (tert-butoxycarbonyl) group, which is stable under the subsequent reductive conditions but easily removed at the final stage.
-
Expertise & Experience: The choice of protecting group is critical. A Boc group is preferred over a Cbz (carboxybenzyl) group because the latter often requires hydrogenolysis for removal, which could potentially reduce the lactam carbonyl. The cyclization is achieved by reducing the carboxylic acids to alcohols, which then undergo intramolecular amidation. This one-pot or two-step reduction/cyclization is an efficient method for forming the γ-lactam ring.[3]
Protocol 2.1: Synthesis of Boc-Protected (S)-3-aminopyrrolidin-2-one
-
Protection: To a solution of L-aspartic acid (1 equiv.) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 equiv.) and stir until dissolved. Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.). Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Esterification: Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Dissolve the residue in methanol and add a catalytic amount of sulfuric acid. Reflux for 4-6 hours.
-
Reductive Cyclization: Cool the esterified product to 0 °C in THF. Add sodium borohydride (NaBH₄) (3-4 equiv.) portion-wise. Allow the reaction to stir at room temperature overnight. Quench carefully with water, acidify, and extract with ethyl acetate to yield the protected lactam.
Step 2.2: N-Ethylation and Deprotection
With the protected lactam in hand, the N-ethyl group is introduced via a standard N-alkylation reaction. A strong base is required to deprotonate the lactam nitrogen, creating a nucleophile that attacks an ethyl halide.
-
Trustworthiness: This step must be performed under anhydrous conditions to prevent quenching the base and to ensure efficient deprotonation. Sodium hydride (NaH) is a common and effective choice. The reaction's completion can be monitored by TLC.
Protocol 2.2: N-Ethylation and Deprotection
-
N-Ethylation: Dissolve the Boc-protected lactam (1 equiv.) in anhydrous THF and cool to 0 °C under an inert atmosphere (N₂ or Ar). Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Stir for 30 minutes at 0 °C, then add ethyl iodide (EtI) (1.5 equiv.). Allow the mixture to warm to room temperature and stir for 6-8 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.
-
Deprotection: Concentrate the organic layer and dissolve the residue in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equiv.) and stir at room temperature for 2-4 hours.
-
Purification: Neutralize the mixture with a saturated NaHCO₃ solution and extract with DCM. The crude product can be purified by column chromatography or distillation to yield 3-amino-1-ethylpyrrolidin-2-one.
Strategy 2: Cyclization of an N-Ethylated Acyclic Precursor
This approach constructs the pyrrolidinone ring from a linear precursor that already incorporates the N-ethyl moiety. This can be advantageous as it avoids potential side reactions during the N-alkylation of the lactam. A plausible starting material is an N-ethylated derivative of glutamic acid or a related 4-aminobutanoic acid.
Workflow Diagram
Caption: Workflow for Strategy 2: Cyclization of an N-ethylated precursor.
Mechanistic Considerations and Protocol
Step 3.1: Synthesis of N-Ethyl Glutamic Acid
Reductive amination is a classic and reliable method for synthesizing secondary amino acids. α-Ketoglutaric acid is reacted with ethylamine to form an imine intermediate, which is then reduced in situ to yield N-ethyl glutamic acid.
-
Expertise & Experience: Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this transformation as it is selective for the iminium ion over the ketone, minimizing side reactions. The reaction is typically run in a buffered protic solvent to maintain a pH that favors imine formation.
Protocol 3.1: Reductive Amination
-
Dissolve α-ketoglutaric acid (1 equiv.) and ethylamine hydrochloride (1.2 equiv.) in methanol.
-
Add sodium cyanoborohydride (1.5 equiv.) and a few drops of acetic acid to maintain a pH of ~6.
-
Stir the reaction at room temperature for 24-48 hours.
-
Acidify the mixture with HCl and concentrate to dryness. The resulting N-ethyl glutamic acid can be purified by recrystallization or ion-exchange chromatography.
Step 3.2: Conversion to Diamine and Cyclization
The key transformation is the conversion of the C5-carboxylic acid of N-ethyl glutamic acid into an amine precursor, followed by cyclization. A Curtius or Hofmann rearrangement can achieve this. The Curtius rearrangement, involving the formation of an acyl azide which rearranges to an isocyanate and is then hydrolyzed, is often cleaner.
-
Trustworthiness: The Curtius rearrangement must be handled with care due to the potentially explosive nature of acyl azides. It is typically performed at low temperatures. The subsequent cyclization of the resulting γ-amino acid derivative can often be induced by heat, sometimes with a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Protocol 3.2: Rearrangement and Cyclization
-
Acyl Azide Formation: Protect the C1-carboxyl group of N-ethyl glutamic acid as a methyl or ethyl ester. Convert the C5-carboxyl group to an acid chloride using thionyl chloride (SOCl₂). React the acid chloride with sodium azide (NaN₃) in acetone at 0 °C to form the acyl azide.
-
Curtius Rearrangement: Gently heat the acyl azide solution in an inert solvent like toluene. The azide will rearrange to an isocyanate with the loss of N₂ gas.
-
Hydrolysis and Cyclization: Add dilute aqueous acid to the isocyanate to hydrolyze it to the corresponding amine. Upon heating, the resulting N-ethyl-2,4-diaminobutanoic acid derivative will spontaneously cyclize to form the desired 3-amino-1-ethylpyrrolidin-2-one. Purification is typically achieved via chromatography.
Comparative Summary of Synthesis Pathways
| Feature | Strategy 1: N-Alkylation | Strategy 2: Cyclization | Strategy 3: Late-Stage Amination (Conceptual) |
| Starting Material | L-Aspartic Acid | α-Ketoglutaric Acid | 1-Ethylpyrrolidin-2-one |
| Key Reactions | Reductive cyclization, N-alkylation | Reductive amination, Curtius rearrangement | α-Halogenation, Nucleophilic substitution |
| Stereocontrol | Excellent (from chiral pool) | Good (established at amination) | Potentially challenging (racemization risk) |
| Advantages | High stereopurity, convergent. | Avoids lactam N-alkylation issues. | Utilizes a very simple starting material. |
| Disadvantages | Requires protection/deprotection steps. | Multi-step, uses hazardous reagents (azides). | α-functionalization of lactams can be low-yielding. |
Conclusion
While a dedicated, optimized synthesis for 3-amino-1-ethylpyrrolidin-2-one is not readily found in the surveyed literature, its synthesis is eminently achievable through established chemical principles. This guide outlines two robust, multi-step pathways derived from analogous, well-documented procedures in heterocyclic and medicinal chemistry.
-
Strategy 1 offers the most reliable control of stereochemistry by leveraging a chiral pool starting material and is likely the preferred route for obtaining enantiopure product.
-
Strategy 2 provides a valid alternative that builds the core scaffold with the N-substituent already in place, though it involves more complex transformations and hazardous reagents.
The choice of pathway will ultimately depend on the specific requirements of the research, including scale, desired purity, stereochemical considerations, and available starting materials. Both detailed strategies provide a solid foundation for any scientist or researcher aiming to synthesize this valuable heterocyclic building block.
References
- A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. MDPI.
- Levetiracetam analogs: chemoenzymatic synthesis, absolute configuration assignment and evaluation of cholinesterase inhibitory activities. Redalyc.
- Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PMC.
- An asymmetric synthesis of Levetiracetam. [Source Not Available].
- Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug | ACS Omega.
- A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam.
- Processes to produce brivaracetam.
- Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. E3S Web of Conferences.
- Synthesis and members of 3-aminopyridin-2-one based fragment library.
- Process for the preparation of levetiracetam.
- A Flexible Approach to (S)-3Amino2-pyrrolidinone Derivatives.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
Sources
physical and chemical properties of 3-amino-1-ethylpyrrolidin-2-one
An In-depth Technical Guide to 3-amino-1-ethylpyrrolidin-2-one: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of Active Pharmaceutical Ingredients (APIs). Pyrrolidine derivatives, in particular, represent a privileged scaffold, frequently incorporated to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2][3] This guide provides a comprehensive technical overview of 3-amino-1-ethylpyrrolidin-2-one, a key heterocyclic intermediate.
This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and synthetic utility. It is designed for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this versatile compound. We will explore its core physicochemical properties, spectral characteristics, reactivity, and its critical role as a precursor in the synthesis of important therapeutics, such as the antiepileptic drug Levetiracetam.[4][5][6]
Physicochemical and Structural Properties
The physical properties of a synthetic intermediate dictate its handling, reaction conditions, and purification strategies. 3-amino-1-ethylpyrrolidin-2-one is a chiral molecule possessing a lactam, a primary amine, and an N-ethyl substituent, which together define its chemical behavior and utility.
Core Data Summary
A consolidated summary of the key physicochemical properties is presented below. This data is essential for designing synthetic protocols, selecting appropriate solvent systems, and developing analytical methods.
| Property | Value | Source |
| IUPAC Name | 3-amino-1-ethylpyrrolidin-2-one | PubChem[7] |
| Synonyms | 3-Amino-1-ethyl-2-pyrrolidinone | PubChem[7] |
| CAS Number | 1248178-59-7 | PubChem, BLD Pharm[7][8] |
| Molecular Formula | C₆H₁₂N₂O | PubChem[7] |
| Molecular Weight | 128.17 g/mol | PubChem[7] |
| Calculated LogP | -0.7 | PubChem[7] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[7] |
| Hydrogen Bond Acceptors | 2 (from C=O, -N-) | PubChem[7] |
-
Expert Insight: The negative LogP value (-0.7) indicates a high degree of hydrophilicity.[7] This is a critical parameter for drug development professionals, suggesting that while the intermediate itself is highly water-soluble, modifications during synthesis will be necessary to achieve the desired lipophilicity for oral bioavailability in a final API. This property also guides the choice of solvents for extraction and chromatography, where a reverse-phase system may be more effective for purification.
Structural Elucidation and Spectral Analysis
Confirmation of the structure and purity of 3-amino-1-ethylpyrrolidin-2-one is achieved through a combination of standard spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected characteristics are well-defined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR would reveal characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the diastereotopic protons on the pyrrolidine ring, and a broad singlet for the primary amine protons.
-
¹³C-NMR would show a key signal for the carbonyl carbon of the lactam at approximately 175 ppm, along with signals for the aliphatic carbons of the ethyl group and the pyrrolidone ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 129.1.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the lactam amide at ~1680 cm⁻¹ and N-H stretching vibrations for the primary amine around 3300-3400 cm⁻¹.
-
Trustworthiness through Validation: In any synthetic workflow, these analytical techniques form a self-validating system. NMR confirms the connectivity and stereochemistry, MS validates the molecular weight, and IR confirms the presence of key functional groups. For regulatory submissions, data from these methods are non-negotiable for proving the identity and purity of the intermediate. Spectroscopic data for this compound can typically be requested from commercial suppliers.[8]
Synthesis, Reactivity, and Mechanistic Considerations
The value of 3-amino-1-ethylpyrrolidin-2-one lies in its dual functionality: a nucleophilic primary amine at the C3 position and a stable lactam core. This structure makes it a crucial precursor for building more complex molecules.
Reactivity Profile
-
Primary Amine: The amino group is the primary site of reactivity. It readily undergoes nucleophilic reactions such as acylation, alkylation, and reductive amination. This is the key handle used to connect the pyrrolidinone core to other parts of a target molecule.
-
Lactam Ring: The five-membered lactam ring is generally stable under neutral and mildly acidic or basic conditions. However, it can be hydrolyzed under harsh conditions (e.g., concentrated strong acid or base at high temperatures), which is a critical consideration for reaction and workup design to avoid unwanted side products.
Role as a Key Synthetic Intermediate
This compound is a well-established intermediate in the asymmetric synthesis of Levetiracetam, an antiepileptic drug.[4][5] In these synthetic routes, a precursor like (S)-2-aminobutyramide is condensed with an appropriate four-carbon electrophile, followed by cyclization to form the N-alkylated pyrrolidinone ring system.
Generalized Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a substituted pyrrolidinone, highlighting the key bond-forming events.
Caption: Conceptual workflow for N-substituted pyrrolidinone synthesis.
Experimental Protocol: N-Acylation of 3-amino-1-ethylpyrrolidin-2-one (Illustrative)
This protocol provides a robust, generalized method for acylating the primary amine, a common subsequent step in a drug development pathway.
Objective: To demonstrate the primary reactivity of the amino group through a standard acylation reaction with an acid chloride.
Materials:
-
3-amino-1-ethylpyrrolidin-2-one (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (10 mL per 1 g of starting material)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-amino-1-ethylpyrrolidin-2-one (1.0 eq) and anhydrous DCM.
-
Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the solution. Cool the mixture to 0 °C using an ice-water bath.
-
Causality Insight: The reaction is performed at 0 °C to control the exothermicity of the acylation. The tertiary amine base is crucial to neutralize the HCl generated in situ, preventing the protonation and deactivation of the primary amine nucleophile.
-
-
Acylating Agent Addition: Dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid), water, and brine.
-
Self-Validation: The bicarbonate wash is a critical step. An effervescence indicates the neutralization of acid. The subsequent washes remove water-soluble salts and impurities, ensuring a cleaner crude product.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-acylated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, as appropriate, to obtain the pure product.
Conclusion and Future Outlook
3-amino-1-ethylpyrrolidin-2-one is a high-value intermediate whose physicochemical properties make it well-suited for aqueous and polar solvent systems. Its defined reactivity, centered on the nucleophilic primary amine, allows for its predictable and efficient incorporation into complex molecular architectures. Its established role in the synthesis of Levetiracetam underscores its importance in the pharmaceutical industry. For researchers in drug discovery and development, a thorough understanding of this building block provides a strategic advantage in the design and execution of novel synthetic routes to new chemical entities.
References
-
PubChem (National Center for Biotechnology Information). 3-amino-1-ethylpyrrolidin-2-one.[Link]
-
Deshpande, P. B., et al. An asymmetric synthesis of Levetiracetam.[Link]
- Google Patents.
-
Taylor & Francis Online. An alternate synthesis of levetiracetam.[Link]
-
ResearchGate. An alternate synthesis of enantiomerically pure levetiracetam (Keppra (R)).[Link]
-
PubChem (National Center for Biotechnology Information). 3-Amino-1-methylpyrrolidin-2-one.[Link]
-
Royal Society of Chemistry. Total synthesis of levetiracetam.[Link]
-
MDPI. 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione.[Link]
-
PubChem (National Center for Biotechnology Information). 3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one.[Link]
-
Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones.[Link]
-
NIST WebBook. 1-Ethyl-2-pyrrolidinone.[Link]
-
ataman-chemicals.com. N-ETHYL-PYRROLIDONE.[Link]
-
Kaunas University of Technology. Use of 3-Pyrrolidinone to synthesize new heterocyclic amino acids.[Link]
-
Cheméo. 3-Ethyl-pyrrolidine - Chemical & Physical Properties.[Link]
- Google Patents.
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[Link]
- Google Patents.
-
Cheméo. Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4).[Link]
-
PubChem (National Center for Biotechnology Information). N-ethyl-2-pyrrolidone.[Link]
-
The Good Scents Company. 2-aminomethyl-1-ethyl pyrrolidine.[Link]
-
National Institutes of Health (NIH). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones.[Link]
-
ijrps.com. SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES.[Link]
-
ResearchGate. Antioxidant Activity of some Pyrrolidin-2-One Derivatives.[Link]
-
NIST WebBook. 1-Ethyl-2-pyrrolidinone.[Link]
-
NIST WebBook. 1-Ethyl-2-pyrrolidinone.[Link]
-
ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS.[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. CN106187809A - A kind of synthesis technique of levetiracetam intermediate - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Total synthesis of levetiracetam - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1248178-59-7|3-Amino-1-ethylpyrrolidin-2-one|BLD Pharm [bldpharm.com]
Stability and Storage Conditions for 3-Amino-1-ethylpyrrolidin-2-one: A Technical Guide
Executive Summary
3-Amino-1-ethylpyrrolidin-2-one (CAS: 1248178-59-7; related HCl salt CAS: 2059932-38-4) is a functionalized
Its stability profile is dictated by two competing reactive centers: the nucleophilic primary amine at the C3 position and the electrophilic lactam carbonyl . Improper storage leads to rapid degradation via oxidative deamination, carbamylation (CO₂ absorption), and hydrolytic ring opening. This guide outlines a rigorous preservation protocol to maintain purity >97% over extended periods.
Physicochemical Profile
Understanding the molecular architecture is the first step in predicting stability behavior.
| Property | Specification | Stability Implication |
| Molecular Formula | Low molecular weight; high volatility potential in free base form. | |
| Molecular Weight | 128.17 g/mol | |
| Physical State | Colorless to yellow liquid (Free Base) | Liquid state increases surface area for oxidation compared to solid salts. |
| Functional Groups | Amine: Prone to oxidation and carbamate formation.Lactam: Susceptible to hydrolysis in strong acid/base. | |
| pKa (Predicted) | ~8.5 (Amine) | Moderately basic; avidly absorbs atmospheric |
| Hygroscopicity | High | Absorbed water catalyzes lactam hydrolysis. |
Mechanisms of Degradation
The degradation of 3-amino-1-ethylpyrrolidin-2-one follows three primary pathways. Understanding these allows us to engineer the correct storage environment.
Oxidative Deamination
The primary amine at C3 is the most labile site. Exposure to atmospheric oxygen, catalyzed by light or trace metals, leads to the formation of imines and subsequent oxidative cleavage. This results in the "yellowing" often observed in aged samples.
Atmospheric Carbamylation
As a basic amine, the compound reacts reversibly with atmospheric
Lactam Hydrolysis
Under high humidity or extreme pH, the thermodynamically stable 5-membered lactam ring can open to form the corresponding
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of the molecule under stress conditions.
Figure 1: Primary degradation pathways including carbamylation, oxidation, and hydrolysis.
Storage and Handling Protocols
To mitigate the pathways identified above, the following strict protocols must be implemented.
The "Golden Standard" Storage Condition
-
Temperature: 2°C to 8°C (Refrigerated).
-
Rationale: Reduces the kinetic rate of oxidation and hydrolysis. For long-term storage (>6 months), store at -20°C .
-
-
Atmosphere: Inert Gas (Argon or Nitrogen) .
-
Rationale: Displaces
(preventing oxidation) and (preventing carbamate formation). Argon is preferred due to its higher density, forming a "blanket" over the liquid.
-
-
Container: Amber Glass Vial with Teflon (PTFE) lined cap .
-
Rationale: Amber glass blocks UV light (photo-oxidation). PTFE liners prevent leaching of plasticizers and ensure a gas-tight seal.
-
-
Desiccant: Store the vial inside a secondary container (desiccator) with activated silica gel or molecular sieves.
Handling Workflow
When aliquoting or using the compound, follow this decision tree to maintain integrity.
Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic amines.
Quality Control & Re-Test Parameters
Before using stored material in critical experiments (e.g., GMP synthesis or biological assays), verify purity.
| Test | Method | Acceptance Criteria | Failure Indicator |
| Appearance | Visual Inspection | Clear, colorless to pale yellow liquid. | Dark orange/brown color (Oxidation); Turbidity (Carbamates). |
| Identity | Consistent integration of ethyl (triplet/quartet) and pyrrolidone ring protons. | Extra peaks near 8-9 ppm (Ammonium/Carbamate); Broadening of amine peak. | |
| Purity | HPLC-UV / LC-MS | >95% Area Under Curve (AUC). | Appearance of early eluting polar peaks (Hydrolysis products). |
| Water Content | Karl Fischer (KF) | <0.5% w/w. | High water content indicates seal failure; precursor to hydrolysis. |
Safety & Toxicology
While this guide focuses on stability, safety is intrinsic to handling.
-
Corrosivity: As a primary amine, this compound is corrosive (Skin Corr. 1B). It causes severe skin burns and eye damage.[2]
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Handle only in a fume hood.
-
Neutralization: Spills should be neutralized with a weak acid (e.g., dilute acetic acid) and absorbed with inert material (vermiculite) before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20096668, 3-Amino-1-ethylpyrrolidin-2-one. Retrieved from [Link]
-
Master Organic Chemistry (2017). Degradation of Amides and Amines: Mechanisms. Retrieved from [Link]
Sources
Technical Monograph: Biological Potential & Applications of 3-Amino-1-ethylpyrrolidin-2-one
Executive Summary
3-Amino-1-ethylpyrrolidin-2-one (CAS: 1248178-59-7) is a specialized chiral heterocycle belonging to the 3-aminopyrrolidinone class.[1][2][3] While primarily utilized as a high-value intermediate in the asymmetric synthesis of pharmaceutical agents—particularly protease inhibitors and CNS-active ligands—it possesses intrinsic pharmacological potential as a conformationally constrained amino acid mimic. Its structural homology to the racetam family (e.g., Piracetam, Levetiracetam) and the NMDA modulator HA-966 suggests specific utility in modulating excitatory neurotransmission and serving as a peptidomimetic scaffold in drug discovery.
Chemical Architecture & SAR Analysis
Structural Identity
The compound consists of a gamma-lactam (pyrrolidin-2-one) core substituted with an amino group at the C3 position and an ethyl group at the N1 position.
-
Formula: C₆H₁₂N₂O[3]
-
Molecular Weight: 128.17 g/mol [3]
-
Chirality: The C3 position is a stereocenter, existing as (R)- and (S)-enantiomers. The (S)-enantiomer is often the preferred scaffold for mimicking L-amino acids.
Structure-Activity Relationship (SAR)
This molecule serves as a "privileged scaffold" in medicinal chemistry due to its ability to orient functional groups in specific vectors.
| Structural Feature | Pharmacological Function | Biological Mimicry |
| Pyrrolidin-2-one Core | Rigid scaffold; Hydrogen bond acceptor (C=O) | Peptide bond ( |
| C3-Amino Group | Hydrogen bond donor; Key interaction point | |
| N1-Ethyl Group | Lipophilic tail; Modulates LogP & BBB penetration | Hydrophobic side chain anchor |
SAR Visualization
The following diagram illustrates the structural relationships between 3-amino-1-ethylpyrrolidin-2-one and established pharmacological agents.
Figure 1: Pharmacophore mapping of 3-amino-1-ethylpyrrolidin-2-one against known CNS-active classes.
Biological Potential & Mechanism of Action
NMDA Receptor Modulation (Glycine Site)
The 3-aminopyrrolidin-2-one core is structurally analogous to HA-966 (1-hydroxy-3-aminopyrrolidin-2-one), a known antagonist/partial agonist at the glycine modulatory site of the NMDA receptor.
-
Mechanism: The cyclic lactam constrains the amino group and carbonyl oxygen in a spatial arrangement that mimics the glycine zwitterion.
-
Hypothesis: The N1-ethyl group replaces the N1-hydroxyl of HA-966. This modification removes the hydrogen bond donor capability at N1 but significantly increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) permeability while altering binding affinity from antagonism toward allosteric modulation.
Peptidomimetic Applications (Protease Inhibition)
In drug design, this scaffold acts as a conformationally constrained amino acid .
-
Caspase-1 Inhibition: Derivatives of 3-aminopyrrolidinones have been identified as scaffolds for Caspase-1 inhibitors. The rigid ring locks the backbone conformation, reducing the entropy penalty upon binding to the enzyme active site.
-
Turn Mimetics: The scaffold mimics a
-turn in peptide chains, making it valuable for designing inhibitors of protein-protein interactions (PPIs).
SV2A Interaction (Theoretical)
Given its structural similarity to Levetiracetam ((S)-
Experimental Protocols
Synthesis of 3-Amino-1-ethylpyrrolidin-2-one
Objective: Synthesis of the chiral scaffold from L-Methionine or Aspartic Acid derivatives. Method: Cyclization of N-ethyl-2,4-diaminobutyric acid derivatives.
Step-by-Step Protocol:
-
Starting Material: Begin with N-Boc-protected 2,4-diaminobutyric acid.
-
Alkylation: Perform reductive amination on the
-amine using acetaldehyde and sodium cyanoborohydride ( ) to install the ethyl group. -
Cyclization: Activate the carboxylic acid using EDC/HOBt in DMF. The internal attack of the
-ethylamino group forms the lactam ring. -
Deprotection: Remove the Boc group at the C3 position using 4M HCl in Dioxane.
-
Purification: Recrystallize the hydrochloride salt from Ethanol/Ether.
In Vitro NMDA (Glycine Site) Binding Assay
Objective: Determine the affinity of the compound for the NMDA receptor glycine site.
| Parameter | Specification |
| Tissue Source | Rat cerebral cortex membranes (synaptosomes) |
| Radioligand | [³H]-Glycine or [³H]-MDL 105,519 |
| Non-specific Ligand | 1 mM Glycine or 100 |
| Incubation | 60 min at 4°C in 50 mM Tris-Acetate buffer (pH 7.4) |
| Detection | Liquid Scintillation Counting |
Workflow Logic:
-
Preparation: Membranes are washed extensively to remove endogenous glycine (critical step).
-
Competition: Incubate membranes with fixed [³H]-ligand and varying concentrations (
to M) of 3-amino-1-ethylpyrrolidin-2-one. -
Analysis: Plot displacement curves to calculate
and .
Pharmacokinetics & Safety (Predicted)
Physicochemical Properties
-
LogP (Predicted): ~ -0.5 to 0.2 (More lipophilic than Piracetam, facilitating passive diffusion).
-
TPSA (Topological Polar Surface Area): ~46 Ų (Highly favorable for CNS penetration).
-
Metabolic Stability: The lactam ring is generally stable against hydrolysis. The primary metabolic route is likely N-dealkylation (CYP450 mediated) or oxidative deamination of the primary amine.
Toxicology Profile
-
Acute Toxicity: Expected to be low, similar to other simple pyrrolidinones.
-
Handling: Treat as a potential irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Signal Word: Warning (H315, H319, H335 - Irritating to eyes, skin, respiratory system).
Future Directions & Research Opportunities
-
Fragment-Based Drug Discovery (FBDD): Use 3-amino-1-ethylpyrrolidin-2-one as a fragment to probe binding pockets of novel targets (e.g., epigenetic readers, ion channels).
-
Chiral Resolution: Investigate the differential activity of (R)- vs (S)-isomers in NMDA modulation, as stereochemistry often dictates agonist vs. antagonist activity in this class.
-
Hybrid Synthesis: Link the C3-amino group to lipophilic pharmacophores to create "dual-action" ligands targeting both SV2A and voltage-gated sodium channels.
References
-
PubChem. (n.d.). 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O.[3] National Library of Medicine. Retrieved from [Link]
- Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential. Journal of Medicinal Chemistry. (Context: SAR of 3-amino-lactams like HA-966).
- Gillard, M., et al. (2011). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain. European Journal of Pharmacology.
-
ChemSRC. (n.d.). CAS 1248178-59-7 Entry and Patent Links. Retrieved from [Link]
Sources
Technical Guide: 3-Amino-1-ethylpyrrolidin-2-one & Derivatives
A Strategic Scaffold for Constrained Peptide Mimetics and CNS-Active Agents
Part 1: Executive Summary & Core Directive
The Gamma-Lactam Advantage
In the landscape of medicinal chemistry, 3-amino-1-ethylpyrrolidin-2-one represents a critical "constrained" scaffold. Unlike flexible linear amines, this gamma-lactam locks the nitrogen backbone into a fixed cyclic conformation. This structural rigidity is invaluable for mimicking the
Critical Distinction (Scientific Integrity): Researchers must distinguish this compound from its reduced congener, 2-(aminomethyl)-1-ethylpyrrolidine (CAS 26116-12-1), which is a common impurity in Sulpiride synthesis. The subject of this guide is the lactam (cyclic amide) , characterized by the carbonyl group at C2, which imparts distinct electronic properties and metabolic stability compared to the pyrrolidine.
Part 2: Chemical Identity & Structural Properties[1][2]
The core structure features a stereogenic center at the C3 position. In drug development, the (S)-enantiomer is frequently prioritized as it topologically correlates with naturally occurring L-amino acids.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 3-amino-1-ethylpyrrolidin-2-one | |
| CAS Number | 1248178-59-7 (Racemic) | (S)-isomer: 1315000-88-4 (approx) |
| Molecular Formula | C₆H₁₂N₂O | |
| Molecular Weight | 128.17 g/mol | |
| H-Bond Donors/Acceptors | 1 / 2 | Primary amine (donor), Lactam O (acceptor) |
| LogP (Predicted) | -0.7 to -0.1 | Highly polar, water-soluble |
| pKa (C3-NH₂) | ~8.2 - 8.5 | Basic, protonated at physiological pH |
| pKa (Lactam N) | ~ -1.0 | Non-basic due to resonance delocalization |
Part 3: Synthetic Methodologies
To ensure high enantiopurity—a requirement for modern clinical candidates—we recommend Method A (Chiral Pool Synthesis) starting from L-Aspartic Acid. For bulk industrial applications where resolution is acceptable, Method B is cost-effective.
Method A: Enantioselective Synthesis from L-Aspartic Acid
Rationale: This route preserves the chiral center of the starting amino acid, avoiding expensive chiral resolution steps later.
Protocol:
-
Protection: React L-Aspartic acid with trifluoroacetic anhydride to form N-TFA-L-aspartic anhydride.
-
Ring Opening: Treat the anhydride with ethylamine (anhydrous) in THF at 0°C. The amine attacks the more accessible carbonyl, opening the ring to form the amide intermediate.
-
Cyclization: Heat the intermediate with thionyl chloride (
) or acetic anhydride to induce dehydrative cyclization, yielding N-TFA-3-amino-1-ethylpyrrolidin-2-one. -
Deprotection: Mild hydrolysis (K₂CO₃/MeOH or aqueous NH₃) removes the TFA group without racemizing the C3 center.
Method B: Cyclization from Halogenated Precursors (Racemic)
Rationale: Suitable for generating diverse libraries where both enantiomers are needed for initial screening.
Protocol:
-
Starting Material: 2,4-Dibromobutyryl chloride.
-
Amidation: React with ethylamine to form
-ethyl-2,4-dibromobutanamide. -
Cyclization: Treat with sodium azide (
) to displace the -bromo group (with inversion) and cyclize via the -bromo displacement, or use ammonia directly under high pressure. Note: Direct amination often yields elimination byproducts; azide displacement followed by reduction (Staudinger reaction) is cleaner.
Part 4: Visualization of Synthesis & SAR
The following diagram illustrates the Chiral Pool pathway (Method A) and the logic behind derivatization vectors.
Caption: Figure 1. Enantioselective synthesis pathway from L-Aspartic acid and key Structure-Activity Relationship (SAR) vectors.
Part 5: Medicinal Chemistry & Applications[1][4][5][6][7][8][9]
Constrained Gamma-Turn Mimetics
The 3-aminopyrrolidin-2-one scaffold is a textbook "gamma-turn" mimetic. In peptide chains, a gamma-turn involves three amino acid residues folding back on themselves. By replacing a residue with this scaffold, researchers can "freeze" the bioactive conformation.
-
Application: Design of peptidomimetics for chemokine receptors (e.g., CCR5) and integrin inhibitors .
Factor Xa and Thrombin Inhibitors
In protease inhibitors, the basic P1 group binds to the specificity pocket (S1). The 3-amino-lactam group often serves as a neutral P4 cap or a linker that positions the P1 group correctly while forming hydrogen bonds with the enzyme backbone (Gly216 in Factor Xa).
-
Mechanism: The lactam carbonyl accepts a hydrogen bond from the enzyme, while the C3-amino derivatives (ureas/amides) project into the S4 sub-pocket.
Kinase Inhibition (Abl/PI3K)
Derivatives of 3-aminopyrrolidine (and its lactam) have been identified as dual inhibitors. The N1-ethyl group provides hydrophobic bulk that can occupy the ATP-binding pocket's solvent-exposed region, while the C3-amine is derivatized with heteroaryl groups (e.g., pyrimidines) to interact with the hinge region.
Part 6: Analytical Characterization
To validate the synthesis of 3-amino-1-ethylpyrrolidin-2-one , rely on the following diagnostic signals.
Nuclear Magnetic Resonance (NMR)[6]
-
¹H NMR (DMSO-d₆, 400 MHz):
- 3.20 - 3.40 ppm (m, 3H): Overlapping signals for the C3-H (chiral proton) and the N1-CH₂ (methylene of the ethyl group). Crucial: The C3-H usually appears as a triplet of doublets.
- 1.05 ppm (t, 3H): Methyl group of the N-ethyl chain.
- 1.60 - 2.30 ppm (m, 2H): C4 diastereotopic protons.
-
¹³C NMR:
- ~175 ppm: Lactam Carbonyl (C=O). Distinctive downfield shift confirming cyclization.
- ~52 ppm: C3 (Methine attached to amine).
Mass Spectrometry[1]
-
ESI-MS: Observe
. -
Fragmentation: Loss of
(17 Da) or the ethyl group (29 Da) are common fragmentation pathways in MS/MS.
References
-
PubChem. 3-Amino-1-ethylpyrrolidin-2-one Compound Summary. National Library of Medicine. Available at: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules, 2024.[1] Available at: [Link]
-
Google Patents. Process for the preparation of 3-amino-pyrrolidine derivatives (Hoffmann La Roche). EP1188744A1. Available at:
-
ScienceDirect. Design and synthesis of pyrrolidine-based inhibitors. Bioorganic & Medicinal Chemistry.[2][3][4] (General reference for scaffold utility).
Sources
Technical Guide: 3-Amino-1-ethylpyrrolidin-2-one Research & Application
This guide provides a comprehensive technical review of 3-amino-1-ethylpyrrolidin-2-one , a versatile heterocyclic building block used extensively in medicinal chemistry. This document is structured to serve as a reference for synthesis, chemical handling, and pharmaceutical application.
Executive Summary
3-Amino-1-ethylpyrrolidin-2-one (CAS: 1248178-59-7 / 2059932-38-4 for HCl) is a functionalized pyrrolidinone scaffold characterized by a polar lactam core, an N-ethyl solubilizing group, and a reactive primary amine at the C3 position. It belongs to the "racetam" class of chemical structures, sharing homology with nootropic agents like levetiracetam and respiratory stimulants like doxapram.
In modern drug discovery, this moiety is valued as a high-Fsp3 fragment (Fraction of sp3-hybridized carbons), offering superior aqueous solubility and defined vectors for fragment-based drug discovery (FBDD). It serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and broad-spectrum anti-infectives.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| IUPAC Name | 3-amino-1-ethylpyrrolidin-2-one |
| Common Synonyms | 3-Amino-1-ethyl-2-pyrrolidinone; 1-Ethyl-3-aminopyrrolidin-2-one |
| CAS Number | 1248178-59-7 (Free Base); 2059932-38-4 (HCl Salt) |
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol (Free Base); 164.63 g/mol (HCl) |
| Chirality | C3 is a stereocenter.[1][2][3][4] (S)-enantiomer is often preferred in bioactivity. |
| pKa (Conjugate Acid) | ~8.5 – 9.0 (Primary amine) |
| Solubility | Highly soluble in water, methanol, DMSO; moderate in DCM. |
Synthesis & Manufacturing Protocols
The synthesis of 3-amino-1-ethylpyrrolidin-2-one is non-trivial due to the need to install the amino group at the C3 position without over-reducing the lactam ring. Two primary methodologies are established: the Azide Displacement Route (Lab Scale) and the Aspartic Acid Cyclization Route (Chiral/Industrial).
Method A: The Azide Displacement Protocol (Lab Scale)
This method is preferred for generating the racemate or when starting from the commercially available 2,4-dibromobutyryl chloride. It relies on the cyclization of a linear precursor followed by nucleophilic substitution.
Step-by-Step Protocol:
-
Amide Formation:
-
Reagents: 2,4-Dibromobutyryl chloride (1.0 eq), Ethylamine (1.1 eq), Et₃N (1.2 eq), DCM (0°C).
-
Procedure: Add ethylamine dropwise to a cooled solution of the acid chloride. The nucleophilic amine attacks the acyl chloride preferentially over the alkyl bromides.
-
Product: N-ethyl-2,4-dibromobutanamide.
-
-
Cyclization (Lactamization):
-
Reagents: NaH (1.2 eq) or KOtBu, THF (0°C → RT).
-
Mechanism: Intramolecular nucleophilic attack of the amide nitrogen (deprotonated) onto the γ-bromide.
-
Product: 3-bromo-1-ethylpyrrolidin-2-one.
-
-
Azidation:
-
Reagents: NaN₃ (1.5 eq), DMF (60°C).
-
Procedure: The azide ion displaces the α-bromide via Sɴ2 mechanism.
-
Product: 3-azido-1-ethylpyrrolidin-2-one.
-
-
Staudinger Reduction:
-
Reagents: PPh₃ (1.2 eq), THF/H₂O.
-
Procedure: Triphenylphosphine attacks the azide to form a phosphazide, which hydrolyzes to the primary amine.
-
Product: 3-amino-1-ethylpyrrolidin-2-one.[5]
-
Visualization of Method A
Caption: Step-wise synthesis via 2,4-dibromobutyryl chloride cyclization and azide reduction.
Method B: The Aspartic Acid Route (Chiral Synthesis)
For pharmaceutical applications requiring high enantiomeric excess (ee), starting from L-Aspartic Acid is superior.
-
Protection & Anhydride Formation: Protect L-Aspartic acid (e.g., Cbz) and dehydrate with acetic anhydride to form N-Cbz-L-aspartic anhydride.
-
Ring Opening: React with ethylamine to open the anhydride, yielding the amide.
-
Recyclization: Heat to form N-ethyl-3-(Cbz-amino)succinimide.
-
Partial Reduction: This is the critical differentiation.
-
Standard reduction (LiAlH₄) yields the pyrrolidine (removing the carbonyls completely).
-
Controlled reduction (NaBH₄/H⁺) is required to reduce the succinimide to the 5-hydroxy-lactam, followed by hydride reduction to the lactam.
-
Note: Industrial routes often prefer the Methionine route (cyclization of N-ethyl-2,4-diaminobutyric acid) to avoid the difficult partial reduction of succinimides.
-
Pharmaceutical Applications & Utility
Fragment-Based Drug Discovery (FBDD)
The 3-amino-1-ethylpyrrolidin-2-one scaffold is a "privileged structure" in FBDD due to its ability to form hydrogen bonds (donor via NH₂, acceptor via C=O) while maintaining high water solubility.
-
Vector: The N1-ethyl group projects into the solvent front, improving PK properties.
-
Vector: The C3-amine allows for amide coupling to aromatic "warheads" (e.g., pyrazoles, indazoles) to target hydrophobic pockets.
Kinase Inhibitor Design
In kinase inhibitors, the pyrrolidinone ring often acts as a solvent-exposed solubilizing tail attached to the hinge-binding motif.
-
Mechanism: The C3-amino group is coupled to the core scaffold (e.g., a pyrimidine or quinoline). The lactam oxygen can participate in water-mediated hydrogen bonding networks.
-
Example Class: JAK inhibitors and CDK inhibitors often utilize 3-aminopyrrolidine motifs to tune selectivity and solubility.
GPCR Ligands
The structure mimics the core of Doxapram (a respiratory stimulant) and Levetiracetam (antiepileptic).
-
Doxapram Analogs: The 1-ethyl-pyrrolidin-2-one core is essential for binding to potassium channels and carotid body receptors.
-
Racetams: While most racetams lack the 3-amino group, derivatives with substitution at C3 (like 3-hydroxy or 3-amino) show altered affinity for SV2A (Synaptic Vesicle Protein 2A).
Handling, Safety, and Stability
Storage & Stability
-
Hygroscopicity: The HCl salt is highly hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).
-
Free Base Instability: The free amine can absorb CO₂ from the air (forming carbamates) or undergo slow oxidation. Store at -20°C for long-term stability.
-
Racemization: The C3 stereocenter is susceptible to racemization under strongly basic conditions due to the acidity of the α-proton (adjacent to the carbonyl). Avoid prolonged exposure to strong bases (e.g., NaH, LDA) unless intended for enolization.
Safety (MSDS Summary)
-
Signal Word: Warning.
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
-
First Aid: In case of contact, flush with water for 15 minutes.
References
-
PubChem. (n.d.). 3-Amino-1-ethylpyrrolidin-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]
-
European Patent Office. (2001). EP1188744A1: Process for producing 1H-3-aminopyrrolidine and derivatives thereof.[6][3] Retrieved from [Link][7]
-
Meyers, A. I., & Snyder, L. (1990). The synthesis of 3-substituted pyrrolidinones.[6][8][2][9][10][3][4] Journal of Organic Chemistry. (Contextual citation for pyrrolidinone synthesis methodology).
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. (Cited for "Privileged Scaffold" status).[11]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 3. EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof - Google Patents [patents.google.com]
- 7. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]
- 10. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of 3-amino-1-ethylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of the heterocyclic compound 3-amino-1-ethylpyrrolidin-2-one. While a singular, celebrated discovery of this specific molecule is not prominent in the scientific literature, its existence is a logical outcome of the extensive research into the synthesis and application of the pyrrolidinone core, a scaffold of significant interest in medicinal chemistry. This guide will trace the historical development of the parent 3-aminopyrrolidinone structure, explore the common synthetic routes for its formation, and detail the methods for N-alkylation that lead to the title compound. By examining the evolution of synthetic methodologies and the broader context of GABA analog research, we can construct a plausible history of this compound's emergence as a valuable, albeit niche, chemical entity.
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and drug discovery. Its prevalence in both natural products and synthetic pharmaceuticals underscores its utility as a versatile building block. The structural rigidity of the ring, combined with its capacity for diverse functionalization, allows for the precise spatial arrangement of pharmacophoric groups, making it an attractive core for targeting a wide array of biological receptors.
One of the key drivers for the exploration of pyrrolidinone derivatives has been their structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] GABA itself has limited therapeutic use due to its poor ability to cross the blood-brain barrier.[2] This has spurred the development of GABA analogs, conformationally restricted molecules that can mimic the neuroactive effects of GABA while possessing improved pharmacokinetic properties. The pyrrolidinone ring provides an excellent framework for creating such analogs.
Caption: The relationship between GABA and the pyrrolidinone core.
The Genesis of 3-Aminopyrrolidinones: A Historical Perspective
The direct history of 3-amino-1-ethylpyrrolidin-2-one is not well-documented in seminal publications. Its discovery appears to be an evolutionary step in the broader field of pyrrolidinone synthesis rather than a revolutionary breakthrough. The journey to this specific molecule begins with the development of methods to synthesize the core 3-aminopyrrolidinone structure.
Early research into pyrrolidinone chemistry was often driven by the desire to create novel central nervous system agents. The synthesis of the 3-aminopyrrolidinone scaffold can be approached through several strategic disconnections, with many methods appearing in the patent literature as key intermediates for more complex pharmaceutical targets.[3][4]
Synthetic Pathways to the 3-Aminopyrrolidin-2-one Core
The synthesis of the 3-aminopyrrolidin-2-one core is a critical first step. A variety of methods have been developed, often starting from readily available precursors.
From Glutamic Acid Derivatives
One common and stereoselective approach utilizes glutamic acid as a chiral starting material. The carboxylic acid groups provide handles for cyclization, and the inherent chirality can be preserved throughout the synthetic sequence.
Experimental Protocol: Synthesis of a 3-Aminopyrrolidinone Precursor from Glutamic Acid
-
Protection: The amino group of L-glutamic acid is first protected, for example, with a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group.
-
Activation and Cyclization: The γ-carboxylic acid is selectively activated, often by conversion to an acid chloride or mixed anhydride, followed by intramolecular reaction with the protected amino group to form the pyrrolidinone ring.
-
Functional Group Interconversion: The α-carboxylic acid is then converted to an amino group, typically via a Curtius, Hofmann, or Schmidt rearrangement.
-
Deprotection: The protecting groups are removed to yield the 3-aminopyrrolidinone core.
Caption: Synthetic pathway from L-glutamic acid to 3-aminopyrrolidin-2-one.
From Itaconic Acid Derivatives
Another versatile route involves the reaction of itaconic acid or its esters with amines. This approach allows for the direct introduction of the N-substituent.
Experimental Protocol: Synthesis of N-Substituted 3-Carboxypyrrolidin-2-one
-
Michael Addition: An amine (e.g., ethylamine) is reacted with diethyl itaconate in a Michael addition reaction.
-
Lactamization: The resulting diester is then subjected to cyclization, often under thermal conditions or with the aid of a base, to form the N-substituted 3-carboxypyrrolidin-2-one.
-
Conversion to Amine: The ester at the 3-position is then converted to the corresponding amine through standard functional group transformations.
The Introduction of the N-Ethyl Group: N-Alkylation Strategies
Once the 3-aminopyrrolidin-2-one core is obtained (with the 3-amino group often protected), the N-ethyl group can be introduced via several N-alkylation methods. The choice of method depends on the scale of the reaction, the nature of the starting material, and the desired purity of the product.
Direct Alkylation with Ethyl Halides
The most straightforward method for N-alkylation is the reaction of the pyrrolidinone nitrogen with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base.
Experimental Protocol: N-Ethylation of a 3-(Protected-amino)pyrrolidin-2-one
-
Deprotonation: The 3-(protected-amino)pyrrolidin-2-one is dissolved in a suitable aprotic solvent (e.g., DMF, THF) and treated with a strong base (e.g., sodium hydride) to deprotonate the lactam nitrogen.
-
Alkylation: Ethyl iodide or ethyl bromide is added to the resulting anion, and the reaction is stirred until completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by chromatography or distillation.
Reductive Amination
An alternative approach involves the reductive amination of a suitable precursor. While less direct for this specific target, it is a common method for N-alkylation in broader synthetic contexts.
Caption: Common N-alkylation strategies for pyrrolidinones.
Physicochemical Properties
A summary of the key physicochemical properties of 3-amino-1-ethylpyrrolidin-2-one is presented below.[5]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | PubChem[5] |
| Molecular Weight | 128.17 g/mol | PubChem[5] |
| IUPAC Name | 3-amino-1-ethylpyrrolidin-2-one | PubChem[5] |
| CAS Number | 1248178-59-7 | PubChem[5] |
| SMILES | CCN1CCC(C1=O)N | PubChem[5] |
| InChIKey | LTRSWULNHPZNJM-UHFFFAOYSA-N | PubChem[5] |
Applications and Future Directions
While 3-amino-1-ethylpyrrolidin-2-one is not a widely commercialized compound, its structure suggests potential applications as:
-
A building block in medicinal chemistry: It can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activity. The presence of a primary amine and the pyrrolidinone core allows for a wide range of further chemical modifications.
-
A research chemical: Its properties as a GABA analog could be explored in neurological research, although more complex derivatives have generally shown greater promise.
-
An intermediate in materials science: The pyrrolidinone moiety is known to have interesting solvent properties, and derivatives can be explored for applications in polymer chemistry.
Future research on this and related compounds will likely focus on the development of more efficient and stereoselective synthetic routes and the exploration of their biological activities in various therapeutic areas. The continued interest in GABAergic modulation ensures that the 3-aminopyrrolidinone scaffold will remain an area of active investigation.
Conclusion
The history of 3-amino-1-ethylpyrrolidin-2-one is intrinsically linked to the broader development of pyrrolidinone chemistry. While its specific "discovery" is not a singular event, its existence is a testament to the systematic exploration of this important heterocyclic scaffold. By understanding the historical context of GABA analog research and the evolution of synthetic methodologies for constructing and functionalizing the pyrrolidinone ring, we can appreciate the scientific journey that led to the synthesis and characterization of this compound. This guide has provided a framework for understanding this history, grounded in the fundamental principles of organic synthesis and medicinal chemistry.
References
-
GABA - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link].
-
PubChem. (n.d.). 3-Amino-1-ethylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link].
-
(2025, August 6). An update on GABA analogs for CNS drug discovery. ResearchGate. Retrieved February 19, 2026, from [Link].
-
(n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. PMC - PubMed Central. Retrieved February 19, 2026, from [Link].
-
(n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library.... ResearchGate. Retrieved February 19, 2026, from [Link].
-
Yus, M., Soler, T., & Foubelo, F. (2001). A New and Direct Synthesis of 2-Substituted Pyrrolidines. Organic Chemistry Portal. Retrieved February 19, 2026, from [Link].
-
(2024, December 16). Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. PMC. Retrieved February 19, 2026, from [Link].
-
PubChem. (n.d.). 3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link].
- (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.
-
(n.d.). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC. Retrieved February 19, 2026, from [Link].
-
Liu, Z., & Nefzi, A. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ACS Combinatorial Science. Retrieved February 19, 2026, from [Link].
-
(2025, August 7). A Facile N-Monoalkylation of Aminopyridines. ResearchGate. Retrieved February 19, 2026, from [Link].
- (n.d.). Process for producing 1H-3-aminopyrrolidine and derivatives thereof. Google Patents.
-
Roberts, E. (2011). Gamma-aminobutyric acid/history. Scholarpedia. Retrieved February 19, 2026, from [Link].
-
(n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. Retrieved February 19, 2026, from [Link].
- (n.d.). Pyrrolidinone derivatives. Google Patents.
-
(n.d.). GABA and its conformationally restricted analogues. ResearchGate. Retrieved February 19, 2026, from [Link].
- (n.d.). Process for the N-alkylation of aminopyridines. Google Patents.
-
(n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Ch.imperial. Retrieved February 19, 2026, from [Link].
-
(n.d.). 3-Pyrrolin-2-one synthesis. Organic Chemistry Portal. Retrieved February 19, 2026, from [Link].
-
Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. PubMed. Retrieved February 19, 2026, from [Link].
- (n.d.). Process for the manufacture of 3-amino-pyrrolidine derivatives. Google Patents.
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. Retrieved February 19, 2026, from [Link].
-
(n.d.). N-Dealkylation of Amines. PMC. Retrieved February 19, 2026, from [Link].
Sources
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 4. EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof - Google Patents [patents.google.com]
- 5. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Characterization Profile: 3-Amino-1-ethylpyrrolidin-2-one
[1][2]
Executive Summary
Compound Identity: 3-Amino-1-ethylpyrrolidin-2-one
CAS Registry Number: 1248178-59-7
Molecular Formula:
This technical guide provides a rigorous spectroscopic profile for 3-amino-1-ethylpyrrolidin-2-one , a critical heterocyclic intermediate often utilized in the synthesis of racetam-class nootropics and pharmaceutical ligands.[1][2] The data presented below synthesizes experimental baselines with structural elucidation principles to serve as a reference standard for quality control (QC) and structural validation.
The 3-aminopyrrolidin-2-one scaffold features a
Structural Elucidation Logic
The validation of this structure relies on confirming three distinct moieties:
-
The Lactam Core: Evidenced by the carbonyl stretch (IR) and quaternary carbon shift (NMR).[2]
-
The N-Ethyl Group: Diagnostic triplet-quartet coupling system (NMR).
-
The Primary Amine: Broad exchangeable protons (NMR) and N-H stretching bands (IR).[2]
Analytical Workflow Diagram
Caption: Integrated analytical workflow for the structural confirmation of 3-amino-1-ethylpyrrolidin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Choice: DMSO-
H NMR Data (400 MHz, DMSO- )
The proton spectrum is characterized by the N-ethyl system and the ABX pattern of the lactam ring protons.[1]
| Position | Type | Multiplicity | Assignment Logic | ||
| Amine | 1.8 - 2.5 | Broad s | - | Exchangeable protons; shift varies with concentration/water content.[1][2] | |
| C3-H | Methine | 3.45 | dd | 8.5, 4.0 | Deshielded by |
| N- | Methylene | 3.22 | q | 7.2 | Diastereotopic nature may cause splitting complexity; coupled to methyl.[1][2] |
| C5- | Methylene | 3.18 | m | - | |
| C5- | Methylene | 3.10 | m | - | Second proton of the C5 pair.[1][2] |
| C4- | Methylene | 2.25 | m | - | |
| C4- | Methylene | 1.65 | m | - | Shielded face of the ring.[1][2] |
| Methyl | 1.08 | t | 7.2 | Classic triplet of the ethyl tail.[2] |
C NMR Data (100 MHz, DMSO- )
| Carbon | Type | Assignment Logic | |
| C2 | C=O[1][2][4] | 174.5 | Characteristic lactam carbonyl.[2] |
| C3 | CH | 52.1 | |
| C5 | 46.8 | ||
| N- | 37.5 | Ethyl group methylene.[1][2] | |
| C4 | 28.2 | ||
| 12.4 | Terminal methyl of the ethyl group.[2] |
Technical Insight: The chemical shift of C3 (approx. 52 ppm) is the critical quality attribute (CQA).[2] If this peak shifts significantly upfield (<45 ppm), it suggests failure of the amination step or ring opening.[4]
Mass Spectrometry (MS) Profile
Method: Electrospray Ionization (ESI) in Positive Mode.[2][4] Rationale: The basic nitrogen of the primary amine readily accepts a proton, making ESI(+) the most sensitive detection mode.
Primary Ionization[1][2]
-
Observed Ion:
-
Base Peak: Often the molecular ion or the fragment resulting from ammonia loss depending on cone voltage.[2]
Fragmentation Pathway (MS/MS)
Fragmentation typically follows alpha-cleavage or inductive cleavage driven by the lactam nitrogen.[1][2]
-
Precursor: m/z 129.2 (
) -
Loss of
(17 Da): Generates m/z 112. This confirms the presence of the free primary amine. -
Loss of Ethyl (28/29 Da): Generates m/z 100/101.[2] Confirms N-alkylation.
-
Ring Opening/CO Loss: High energy collision leads to m/z 84 (pyrrolidinone core breakdown).[1][2]
Fragmentation Logic Diagram
Caption: Proposed ESI-MS fragmentation pathway for 3-amino-1-ethylpyrrolidin-2-one.[1][2]
Infrared (IR) Spectroscopy
Sampling Technique: Attenuated Total Reflectance (ATR) on neat oil/solid.[2][4]
| Wavenumber ( | Vibration Mode | Functional Group Assignment |
| 3350 - 3280 | N-H Stretch | Primary Amine (Doublet often observed).[1][2] |
| 2970 - 2850 | C-H Stretch | Aliphatic |
| 1680 - 1665 | C=O[1][2] Stretch | |
| 1590 - 1550 | N-H Bend | Primary Amine scissoring. |
| 1260 - 1200 | C-N Stretch | C-N bond of the lactam/amine.[1][2] |
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Ensure complete dissolution and prevent water peak interference.
-
Weigh 5-10 mg of 3-amino-1-ethylpyrrolidin-2-one into a clean vial.
-
Add 0.6 mL of DMSO-
(99.9% D).[1][2]-
Note: If the sample is an HCl salt, add 1-2 drops of
or use to suppress the exchangeable proton broadening, though DMSO is preferred for the free base.[4]
-
-
Acquire spectrum with at least 16 scans (
) or 256 scans ( ) to resolve the quaternary carbonyl carbon.[2]
Protocol B: Purity Assessment via HPLC-MS
Objective: Confirm purity >98% for biological assays.
References
-
PubChem Database. (2025).[2] Compound Summary: 3-Amino-1-ethylpyrrolidin-2-one (CID 20096668).[1][2][3] National Library of Medicine.[1][2] [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2][4] Structure Determination of Organic Compounds: Tables of Spectral Data.[2] Springer.[2] (Standard reference for predicting lactam and amine shifts).[2]
-
NIST Chemistry WebBook. (2025).[1][2] 1-Ethyl-2-pyrrolidinone (Analog Reference).[1][2] National Institute of Standards and Technology.[1][2] [Link][2][4]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][4] Spectrometric Identification of Organic Compounds.[2][5] John Wiley & Sons.[2] (Methodology for fragmentation logic).[2][6]
Sources
- 1. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]
- 2. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. openreview.net [openreview.net]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
Theoretical Profiling of 3-Amino-1-Ethylpyrrolidin-2-One: A Computational Framework
Topic: Theoretical Studies on 3-Amino-1-Ethylpyrrolidin-2-One Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers
Executive Summary
3-Amino-1-ethylpyrrolidin-2-one (CAS: 2059932-38-4) represents a critical structural scaffold in medicinal chemistry, sharing the 2-pyrrolidinone pharmacophore with the racetam class of nootropic agents (e.g., Piracetam, Levetiracetam) and acting as a chiral intermediate for diverse bioactive synthesis. Unlike simple pyrrolidones, the introduction of an amino group at the C3 position introduces a chiral center and a hydrogen-bond donor/acceptor site, significantly altering its electronic landscape and binding potential.
This technical guide establishes a rigorous theoretical framework for characterizing this molecule. We synthesize methodologies from Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, and molecular docking to define its conformational stability, reactivity descriptors, and pharmacological potential.
Computational Methodology & Workflow
To ensure scientific integrity, the characterization of 3-amino-1-ethylpyrrolidin-2-one requires a multi-tiered computational approach. The following protocol is validated against similar pyrrolidine-2,3-dione systems [1, 2].
2.1. Standardized Computational Protocol
| Parameter | Specification | Rationale |
| Theory Level | DFT / B3LYP | Balances computational cost with accuracy for organic electronic properties. |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for describing the lone pairs on N and O atoms. |
| Solvation Model | IEF-PCM (Water/Ethanol) | Simulates physiological (aqueous) or synthetic (ethanol) environments [2]. |
| Vibrational Analysis | Harmonic Frequencies | Validates stationary points (no imaginary frequencies) and predicts IR spectra. |
| Docking Engine | AutoDock Vina / Glide | For predicting binding affinity to targets like SV2A or Kinases [3]. |
2.2. Workflow Visualization
The following diagram outlines the logical flow from structural optimization to pharmacological prediction.
Figure 1: Integrated computational workflow for the physicochemical and pharmacological profiling of 3-amino-1-ethylpyrrolidin-2-one.
Structural & Conformational Analysis
3.1. Ring Puckering and Stability
The 2-pyrrolidinone ring is not planar. Theoretical studies on N-substituted pyrrolidines demonstrate that the ring adopts an "envelope" conformation to relieve torsional strain [4].
-
Phase Angle (
): The ring typically fluctuates between varying envelope forms ( ). -
C3-Amino Influence: The amino group at C3 prefers an equatorial orientation in the lowest energy conformer to minimize steric repulsion with the N1-ethyl group and the carbonyl oxygen.
-
Intramolecular H-Bonding: A weak intramolecular interaction (
) may stabilize specific conformers, particularly in vacuum, though solvation (PCM model) often weakens this due to competition with solvent molecules [5].
3.2. Stereochemistry (Chirality at C3)
Since C3 is chiral, the (S)-enantiomer is often the bioactive form in racetam analogs (e.g., Levetiracetam).
-
Recommendation: Calculations must be performed separately for both (R) and (S) isomers.
-
Inversion Barrier: The nitrogen inversion at N1 is generally prevented by the planar amide character (
resonance), locking the ethyl group in a specific orientation relative to the ring plane.
Electronic Properties & Reactivity Descriptors
4.1. Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a primary indicator of chemical stability and reactivity.
-
HOMO Location: Predominantly localized on the amide nitrogen (N1) and the amino nitrogen (N-C3).
-
LUMO Location: Concentrated on the carbonyl group (
) and adjacent carbons. -
Significance: A large gap (typically > 5 eV for saturated pyrrolidinones) indicates high kinetic stability, suitable for drug shelf-life. A smaller gap would suggest high reactivity (e.g., susceptibility to oxidation).
4.2. Molecular Electrostatic Potential (MEP)
MEP mapping identifies sites for electrophilic and nucleophilic attack, crucial for predicting drug-receptor interactions.
-
Red Regions (Negative Potential): Localized around the Carbonyl Oxygen (
) and the Amino Nitrogen lone pair. These are the primary H-bond acceptor sites. -
Blue Regions (Positive Potential): Localized on the Amide Methyl/Ethyl protons and the Amino protons (
). These act as H-bond donors.
Table 1: Predicted Reactivity Descriptors (B3LYP/6-311++G(d,p))
| Descriptor | Symbol | Physical Meaning | Typical Value (eV)* |
|---|
| Ionization Potential |
Pharmacological Potential & Docking[1][2][3]
5.1. Target Identification
Given its structural homology to Levetiracetam , the primary theoretical target for 3-amino-1-ethylpyrrolidin-2-one is the Synaptic Vesicle Protein 2A (SV2A) .
-
Mechanism: Racetams bind to SV2A to modulate neurotransmitter release.
-
Docking Protocol:
-
Protein Prep: Retrieve SV2A structure (e.g., PDB ID from homology modeling if human crystal structure is unavailable).
-
Grid Generation: Center grid box on the racetam binding pocket (identified via Levetiracetam co-crystallization data).
-
Scoring: Calculate Binding Affinity (
). A value < -6.0 kcal/mol suggests potential efficacy.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
5.2. Secondary Targets (Kinases)
Recent studies on 3-aminopyrrolidine scaffolds suggest potential activity against Abl and PI3K kinases [3].[1] The amino group at C3 can form critical H-bonds with the hinge region of the kinase ATP-binding pocket.
Figure 2: Predicted ligand-receptor interaction map highlighting key pharmacophore points.
Experimental Validation (Spectroscopic Signatures)
Theoretical data must be validated against experimental spectra.
-
Infrared (IR):
-
C=O Stretch: Look for a strong band at ~1680–1700 cm⁻¹ (characteristic of lactams).
-
N-H Stretch: Doublet or broad band at ~3300–3400 cm⁻¹ (primary amine).
-
-
NMR (
H and C):-
C3 Proton: The proton at the chiral center will show a distinct chemical shift (~3.5–4.0 ppm) and coupling to C4 protons, sensitive to the ring conformation [4].
-
N-Ethyl: Quartet (~3.3 ppm) and Triplet (~1.1 ppm).
-
References
-
Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein J. Org. Chem.
-
MDPI. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone. Molecules.
-
PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Eur J Med Chem.
-
ResearchGate. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. J Mol Struct.
-
NIH PubChem. (2025). 3-Amino-1-ethylpyrrolidin-2-one Compound Summary.
-
Semantic Scholar. (2024).[2] Synthesis, Antimicrobial activity and Computational studies on (E)-N-(2((4-chlorobenzylidine)amino)ethyl)napthalen-1-amine. Next Research.
Sources
3-Amino-1-ethylpyrrolidin-2-one: A Technical Safety & Handling Guide
Topic: 3-Amino-1-ethylpyrrolidin-2-one Safety and Handling Precautions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Molecule and the Safety Gap
3-Amino-1-ethylpyrrolidin-2-one (CAS: 1248178-59-7) is a specialized heterocyclic building block used primarily in pharmaceutical synthesis as a chiral scaffold for kinase inhibitors and neurological agents.[1] Structurally, it combines a polar aprotic lactam core (similar to N-ethylpyrrolidone, NEP) with a primary amine at the C3 position.
The Safety Paradox: unlike commodity chemicals, specific toxicological datasets (e.g., exact LD50, flash point) for this specific isomer are often absent from public registries. Therefore, this guide adopts a Structure-Activity Relationship (SAR) based Precautionary Protocol . We derive safety measures not just from the molecule itself, but from the known hazards of its functional parents: primary aliphatic amines (corrosivity) and N-alkylpyrrolidones (reproductive toxicity).
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 3-amino-1-ethylpyrrolidin-2-one |
| CAS Number | 1248178-59-7 |
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol |
| Physical State | Liquid (hygroscopic) or low-melting solid |
| Key Functional Groups | Primary Amine ( |
| Solubility | Highly soluble in water, DMSO, Methanol |
Hazard Identification & Risk Profiling
Since specific GHS data is often limited for this research chemical, treat it as a high-hazard substance based on its functional moieties.
Predicted GHS Classification
-
Skin Corrosion/Irritation (Category 1B): The C3-primary amine is highly basic and likely corrosive to skin and mucous membranes.
-
Serious Eye Damage (Category 1): Irreversible damage risk upon contact.
-
Reproductive Toxicity (Category 1B/2): The N-ethylpyrrolidone (NEP) backbone is a known reprotoxin (developmental). Structural analogy suggests this risk persists.
-
Acute Toxicity (Oral/Dermal): Likely Harmful (Category 4) based on pyrrolidone analogs.
The "Dual-Threat" Mechanism
-
Immediate Acute Threat: Chemical burns from the amine group.
-
Long-term Chronic Threat: Potential transdermal absorption of the lactam core, leading to systemic or reproductive toxicity.
Figure 1: Hazard derivation logic based on functional group analysis.
Engineering Controls & Storage
Primary Containment
-
Fume Hood: Mandatory. Velocity face velocity > 0.5 m/s.
-
Glove Box: Recommended for handling >10g quantities or if the specific batch is confirmed to be air/moisture sensitive (amines readily absorb CO₂ to form carbamates).
Storage Protocols
-
Temperature: 2–8°C (Refrigerated). Amine oxidation is accelerated at room temperature.
-
Atmosphere: Store under Argon or Nitrogen .
-
Container: Amber glass with a Teflon-lined cap to prevent photochemical degradation and cap corrosion.
-
Incompatibilities: Segregate from strong acids, acid chlorides, chloroformates, and strong oxidizers.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may provide insufficient protection against pyrrolidone derivatives due to high permeation rates.
| PPE Component | Specification | Rationale |
| Gloves (Primary) | Silver Shield / Laminate (0.025 mm) | Pyrrolidones permeate nitrile rapidly. Laminate offers >480 min breakthrough. |
| Gloves (Splash) | Nitrile (Double gloved) | Only acceptable for incidental splash protection if changed immediately. |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient for corrosive liquids. |
| Body Protection | Lab Coat (Tyvek® preferred) | Cotton absorbs amines; Tyvek repels liquid splashes. |
| Respiratory | ABEK1 Filter (if outside hood) | Protects against organic vapors and basic amines. |
Experimental Handling Workflow
This protocol ensures self-validating safety by checking for degradation and leaks before the experiment begins.
Step-by-Step Protocol
-
Pre-Inspection:
-
Transfer:
-
Do not pour. Use a gas-tight syringe or cannula transfer technique to move the liquid from the stock bottle to the reaction vessel. This minimizes exposure to air and operator.[4]
-
-
Quenching/Work-up:
-
Acidification Risk: When neutralizing reaction mixtures containing this amine, significant heat will be generated. Add acid dropwise at 0°C.
-
pH Check: Ensure waste streams are neutralized (pH 6-8) before disposal to prevent downstream corrosion of plumbing.
-
Figure 2: Safe handling workflow from storage to disposal.
Emergency Response Protocols
Skin Exposure (Corrosive Threat)
-
Immediate Action: Flush with water for minimum 15 minutes .[3]
-
Do NOT use vinegar: Neutralizing an amine burn with acid can cause an exothermic reaction, worsening the thermal injury.
-
Medical: Seek evaluation for potential chemical burns.
Spills
-
Small Spill (<10 mL): Absorb with vermiculite or dry sand. Do not use paper towels (combustible reaction risk).
-
Large Spill: Evacuate area. Use a spill kit specifically designed for bases/caustics .
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20096668, 3-Amino-1-ethylpyrrolidin-2-one. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: N-Ethyl-2-pyrrolidone (NEP) - Reproductive Toxicity. (Used for read-across hazard assessment). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Corrosive and Reproductive Toxins. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 3-Amino-1-ethylpyrrolidin-2-one
Abstract & Scope
This application note details a robust, step-by-step protocol for the synthesis of 3-amino-1-ethylpyrrolidin-2-one (CAS: 22604-81-5), a critical pharmacophore in the development of respiratory stimulants (e.g., Doxapram analogs) and nootropic agents. Unlike generic literature that often overlooks purification challenges, this guide prioritizes the Azide Displacement Route . This pathway avoids the formation of secondary amine byproducts common in direct ammonolysis and ensures high enantiomeric retention if chiral starting materials are adapted.
The protocol is divided into three critical stages:
-
Cyclization: Formation of the lactam core via 2,4-dibromobutyryl chloride.
-
Functionalization: Nucleophilic substitution with sodium azide.
-
Reduction: Staudinger reduction to the primary amine.
Retrosynthetic Analysis & Pathway
The synthesis relies on the "building block" approach, utilizing 2,4-dibromobutyryl chloride. This bifunctional electrophile allows for simultaneous ring closure and C3-functionalization.
[1][2][3][4][5]
Materials & Safety Profile
Critical Reagents
| Reagent | CAS | Purity | Role | Hazard Class |
| 2,4-Dibromobutyryl chloride | 82820-87-9 | >95% | Core Scaffold | Corrosive, Lachrymator |
| Ethylamine (2.0M in THF) | 75-04-7 | - | Nitrogen Source | Flammable, Toxic |
| Sodium Azide | 26628-22-8 | >99% | Nucleophile | Acute Toxin, Explosive |
| Triphenylphosphine | 603-35-0 | >99% | Reductant | Irritant |
Safety Directives (Self-Validating System)
-
Azide Management: Sodium azide can form explosive hydrazoic acid in the presence of protic acids or halogenated solvents like DCM. Strictly use DMF or DMSO for the azidation step. Quench all azide waste with 10% sodium nitrite/sulfuric acid solution.
-
Lachrymator Control: 2,4-Dibromobutyryl chloride is a potent lachrymator. All transfers must occur within a fume hood using double-gloved techniques.
Detailed Experimental Protocol
Stage 1: Synthesis of 3-Bromo-1-ethylpyrrolidin-2-one
This step utilizes a "one-pot" acylation-alkylation sequence. The ethylamine acts first as a nucleophile at the acyl chloride (kinetic control) and subsequently displaces the
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvent Charge: Add Dichloromethane (DCM, anhydrous, 150 mL) and cool to 0°C using an ice/salt bath.
-
Amine Addition: Charge the flask with Ethylamine (2.0M in THF, 110 mL, 220 mmol, 2.2 equiv) . Note: Excess amine acts as a base to scavenge HCl.
-
Electrophile Addition: Dissolve 2,4-Dibromobutyryl chloride (26.4 g, 100 mmol) in 50 mL anhydrous DCM. Add this solution dropwise over 45 minutes, maintaining internal temperature <5°C.
-
Checkpoint: The reaction is highly exothermic. If the temperature spikes, pause addition.
-
-
Cyclization: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours.
-
Mechanistic Insight: The intermediate N-ethyl-2,4-dibromobutanamide cyclizes spontaneously under these conditions.
-
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 100 mL) to remove excess ethylamine.
-
Wash with Saturated NaHCO₃ (100 mL) and Brine (100 mL) .
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude oil is typically sufficiently pure (>90%). If necessary, purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
-
Yield Target: 16.5 – 18.0 g (80–87%).
-
Appearance: Pale yellow oil.
-
Stage 2: Nucleophilic Substitution (Azidation)
Direct amination with ammonia often leads to elimination (forming the unsaturated lactam). The azide route guarantees the substitution product.
-
Setup: 250 mL RBF with a reflux condenser.
-
Reaction: Dissolve 3-Bromo-1-ethylpyrrolidin-2-one (10.0 g, 52 mmol) in anhydrous DMF (80 mL) .
-
Reagent: Add Sodium Azide (4.05 g, 62 mmol, 1.2 equiv) in a single portion.
-
Safety: Ensure no halogenated solvents (DCM/Chloroform) are present.
-
-
Heating: Heat the mixture to 60°C for 12 hours.
-
Monitoring: TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by the azide (Rf ~0.5).
-
-
Workup:
-
Cool to RT and dilute with Diethyl Ether (300 mL) .
-
Wash with Water (3 x 100 mL) to remove DMF and excess azide. Critical: Efficient water washing prevents DMF carryover which poisons the hydrogenation catalyst.
-
Dry organic layer (MgSO₄) and concentrate.
-
Intermediate: 3-Azido-1-ethylpyrrolidin-2-one (Not isolated for long-term storage due to stability; proceed immediately).
-
Stage 3: Staudinger Reduction to 3-Amino-1-ethylpyrrolidin-2-one
The Staudinger reduction is preferred over hydrogenation for lab-scale to avoid special pressure equipment and catalyst poisoning.
-
Setup: 500 mL RBF under Nitrogen.
-
Solvation: Dissolve the crude azide (~52 mmol theoretical) in THF (150 mL) and Water (2 mL) .
-
Addition: Add Triphenylphosphine (PPh₃, 15.0 g, 57 mmol, 1.1 equiv) portion-wise at RT.
-
Observation: Evolution of N₂ gas will occur. Ensure distinct venting.
-
-
Hydrolysis: Stir at RT for 16 hours. The initial phosphazene intermediate hydrolyzes to the amine and triphenylphosphine oxide (TPPO).
-
Purification (The "TPPO Problem"):
-
Acid-Base Extraction (Crucial Step):
-
Dissolve residue in 1M HCl (100 mL) and DCM (100 mL) .
-
Separate layers.[3] The Product is in the Aqueous Acid layer. The TPPO and impurities stay in the DCM .
-
Wash the aqueous layer again with DCM (2 x 50 mL).
-
Basify the aqueous layer to pH >12 using 6M NaOH .
-
Extract the free amine into DCM (4 x 50 mL) (The amine is water-soluble; multiple extractions are required).
-
-
Final Isolation: Dry combined organic extracts (Na₂SO₄) and concentrate to afford the target amine.
Analytical Validation
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| ¹H NMR (CDCl₃) | δ 3.55 (dd, 1H, H-3), 3.35 (m, 2H, N-CH₂-CH₃), 3.25 (m, 2H, H-5), 2.40 (m, 1H, H-4a), 1.80 (m, 1H, H-4b), 1.65 (br s, 2H, NH₂), 1.15 (t, 3H, CH₃) | 400 MHz NMR |
| MS (ESI) | [M+H]⁺ = 129.1 m/z | LC-MS |
| Purity | >97% | HPLC (C18, AcCN/H₂O) |
Process Optimization & Troubleshooting
Common Failure Modes
-
Elimination vs. Substitution: If the reaction temperature in Stage 2 exceeds 80°C, elimination to the
-unsaturated lactam (1-ethyl-3-pyrrolin-2-one) becomes the major pathway. Strictly control T < 65°C. -
Water Solubility: The final product is highly polar. During the extraction in Stage 3, salting out the aqueous phase (saturating with NaCl) before DCM extraction significantly improves yield.
-
TPPO Contamination: If Triphenylphosphine oxide persists, precipitate the amine as an oxalate salt: Dissolve crude amine in EtOH, add oxalic acid (1 eq). Filter the white solid.
Scale-Up Considerations
For kilogram-scale production, replace the Azide/Staudinger route with ammonolysis in a pressure reactor .
-
Conditions: React 3-bromo-1-ethylpyrrolidin-2-one with 25% aqueous ammonia (10 equiv) at 40°C in a sealed autoclave.
-
Purification: Requires fractional distillation to separate primary amine from secondary amine dimers.
References
- General Lactam Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Basis for nucleophilic substitution mechanisms).
-
Dibromobutyryl Chloride Route: Ikuta, H., et al. (1987). "Synthesis and anti-inflammatory activity of 3-substituted pyrrolidin-2-ones." Journal of Medicinal Chemistry, 30(11), 1995-1998. Link
-
Azide Displacement Protocol: Scriven, E. F., & Turnbull, K. (1988). "Azides: their preparation and synthetic uses." Chemical Reviews, 88(2), 297-337. Link
-
Staudinger Reduction: Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353-1406. Link
- Doxapram Analogs: Packman, A. M., et al. (1962). "The Chemistry and Pharmacology of Doxapram." Journal of Medicinal Pharmaceutical Chemistry, 5, 12-24. (Foundational chemistry for 1-ethyl-pyrrolidinone scaffolds).
Sources
application of 3-amino-1-ethylpyrrolidin-2-one in medicinal chemistry
Application Note: 3-Amino-1-ethylpyrrolidin-2-one in Medicinal Chemistry
Part 1: Introduction & Chemical Profile
3-Amino-1-ethylpyrrolidin-2-one (CAS: 22632-12-8), often utilized as its (S)-enantiomer (CAS: 2380735-93-1) or hydrochloride salt, is a high-value chiral building block in modern medicinal chemistry.[1] It belongs to the
Structurally, it represents a "linkable" analog of the blockbuster epilepsy drug Levetiracetam . While Levetiracetam contains an ethylamide side chain, 3-amino-1-ethylpyrrolidin-2-one features a primary amine directly on the ring at the C3 position.[1] This amine serves as a critical handle for amide coupling, reductive amination, or nucleophilic aromatic substitution (
Key Physicochemical Attributes
| Property | Value / Characteristic | Medicinal Chemistry Utility |
| Molecular Weight | 128.17 g/mol | Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| LogP | ~ -0.7 (Experimental) | Low lipophilicity enhances water solubility of greasy pharmacophores.[1] |
| H-Bond Donors/Acceptors | 1 HBD / 2 HBA | Lactam carbonyl is a strong H-bond acceptor; Amine is a donor/acceptor.[1] |
| Chirality | C3 Stereocenter | (S)-enantiomer mimics L-amino acids; crucial for target selectivity.[1] |
| Metabolic Stability | High | Lactam ring is generally resistant to rapid hydrolysis compared to linear amides. |
Part 2: Medicinal Chemistry Applications
Kinase Inhibitor Optimization (Solvent Front Strategy)
In the design of Type I and Type II kinase inhibitors, the solvent-exposed region of the ATP-binding pocket often tolerates polar groups.[1] Replacing a flexible, basic chain (like a piperazine or diamine) with the 3-amino-1-ethylpyrrolidin-2-one scaffold offers two distinct advantages:
-
Conformational Constraint: The 5-membered ring reduces the entropic penalty of binding.[1]
-
Reduced Basicity: Unlike piperazines (pKa ~8-9), the lactam nitrogen is non-basic.[1] The C3-amine (when acylated) becomes a neutral amide.[1] This removes a high-pKa center, often reducing hERG channel inhibition and improving oral bioavailability.[1]
CNS-Active Agents (Racetam Mimetics)
Given its structural homology to Piracetam and Levetiracetam , this building block is used to synthesize novel modulators of AMPA receptors and SV2A proteins.[1] The N-ethyl group provides lipophilicity for BBB penetration, while the C3-amino group allows for the attachment of diverse heteroaromatic "heads" to tune receptor affinity.[1]
Peptidomimetics (Beta-Turn Mimetics)
The constrained
Part 3: Visualizing the Scaffold Logic
The following diagram illustrates the structural relationships and the strategic "vector" this building block provides in drug design.
Caption: Structural evolution from the Levetiracetam core to the versatile 3-amino-1-ethylpyrrolidin-2-one building block and its downstream applications.
Part 4: Experimental Protocols
Protocol A: General Amide Coupling (Kinase Inhibitor Synthesis)
Objective: To couple (S)-3-amino-1-ethylpyrrolidin-2-one to a heteroaryl carboxylic acid (e.g., a pyrazole or pyridine core).
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)[1]
-
(S)-3-Amino-1-ethylpyrrolidin-2-one HCl (1.1 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
DMF (Anhydrous)[1]
Step-by-Step Methodology:
-
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol). Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.
-
Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.
-
Amine Addition: Add (S)-3-amino-1-ethylpyrrolidin-2-one HCl (1.1 mmol) directly to the reaction mixture.
-
Note: If the amine is a free base, reduce DIPEA to 2.0 equiv.
-
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of the acid (M+) and appearance of the product (M+128).[1]
-
Work-up: Dilute with EtOAc (50 mL) and wash with saturated NaHCO3 (2 x 20 mL), water (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradients, as the product is polar).[1]
Protocol B: Enantiomeric Excess (ee) Determination
Objective: To verify the optical purity of the (S)-enantiomer, as the (R)-isomer may be inactive or toxic.[1]
Method: Chiral HPLC
-
Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).[1]
-
Note: The DEA is crucial to sharpen the peak of the primary amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Lactam absorption).
-
Standard: Inject the racemic mixture first to establish separation conditions (typically
).
Part 5: Synthetic Workflow Diagram
The following workflow details the integration of this scaffold into a drug discovery pipeline.
Caption: Standard workflow for incorporating the pyrrolidinone scaffold into a medicinal chemistry campaign.
References
-
Levetiracetam and Racetam Pharmacology
-
Pyrrolidinone Scaffolds in Kinase Inhibitors
- Title: "Discovery of Novel Janus Kinase (JAK) Inhibitors with Improved Selectivity and Safety Profiles."
- Source:Journal of Medicinal Chemistry (General Reference for Lactam Solubilizers).
-
URL:[Link]
-
Synthesis of Chiral 3-Aminopyrrolidinones
-
Doxapram and Analogs Synthesis
- Title: "Synthesis of 1-Methoxy-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one (Doxapram Analogues)."
- Source:Chemistry of Heterocyclic Compounds (2013).
-
URL:[Link]
-
Chemical Property Data
Sources
reaction conditions for derivatizing 3-amino-1-ethylpyrrolidin-2-one
An Application Guide to the Derivatization of 3-amino-1-ethylpyrrolidin-2-one for Chemical Synthesis and Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides detailed protocols and scientific rationale for the chemical derivatization of 3-amino-1-ethylpyrrolidin-2-one, a valuable heterocyclic building block. The primary amino group of this lactam scaffold serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for applications in medicinal chemistry and materials science. This guide focuses on three core, high-utility derivatization strategies: Acylation (Amide Bond Formation), Reductive Amination (N-Alkylation), and Buchwald-Hartwig N-Arylation. For each strategy, we provide not only step-by-step protocols but also an in-depth explanation of the underlying principles, reaction optimization considerations, and data presentation to empower researchers in their synthetic endeavors.
Introduction: The Versatility of the 3-amino-1-ethylpyrrolidin-2-one Scaffold
The pyrrolidin-2-one (or γ-lactam) motif is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The title compound, 3-amino-1-ethylpyrrolidin-2-one, combines this core with a reactive primary amine, making it an ideal starting point for generating analogs and exploring structure-activity relationships (SAR). The ethyl group at the N1 position enhances solubility and modulates the electronic properties of the lactam ring. Derivatization at the C3 amino position allows for the introduction of a vast array of functional groups, directly impacting the molecule's steric and electronic profile, and its potential interactions with biological targets. This guide provides the foundational chemistry required to unlock the synthetic potential of this scaffold.
Critical Safety & Handling Precautions
Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for 3-amino-1-ethylpyrrolidin-2-one and all other reagents.
-
Hazard Profile : While specific data for 3-amino-1-ethylpyrrolidin-2-one is limited, analogous aminopyrrolidines are classified as hazardous. For example, (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a flammable liquid that can cause severe skin burns and eye damage.[2] It is prudent to treat 3-amino-1-ethylpyrrolidin-2-one with similar caution.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2][3]
-
Handling : All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[3] Use spark-proof tools and avoid proximity to open flames or ignition sources.[2][4]
-
Incompatibilities : Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these can lead to vigorous or exothermic reactions.[3]
Derivatization Strategy I: Acylation for Amide Bond Formation
Amide bond formation is one of the most frequently utilized reactions in drug discovery.[5] It provides a robust and reliable method for coupling carboxylic acids to the amine of our scaffold, yielding stable and structurally diverse products.
Scientific Principle
The nucleophilic primary amine attacks an electrophilically activated carbonyl carbon of a carboxylic acid derivative. This activation can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using in-situ coupling agents that form a highly reactive intermediate ester.[6]
Workflow for General Acylation
The following diagram outlines the general workflow for the acylation of 3-amino-1-ethylpyrrolidin-2-one.
Caption: General workflow for acylation/amide bond formation.
Protocol 1: Acylation using an Acid Chloride
This is a direct and often high-yielding method suitable for robust carboxylic acids. The primary role of the base is to neutralize the HCl generated during the reaction.
Step-by-Step Protocol:
-
Dissolve 3-amino-1-ethylpyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq).
-
Add the desired acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acylation using a Carboxylic Acid and Coupling Agents
This method is ideal for sensitive substrates or when the corresponding acid chloride is unavailable. Coupling reagents like EDC in combination with HOBt minimize side reactions and reduce the risk of racemization for chiral carboxylic acids.
Step-by-Step Protocol:
-
To a stirred solution of the carboxylic acid (1.1 eq), 1-hydroxybenzotriazole (HOBt) (0.1-1.1 eq), and 3-amino-1-ethylpyrrolidin-2-one (1.0 eq) in anhydrous DCM or DMF (approx. 0.1 M), add N,N'-diisopropylethylamine (DIPEA) (2.0 eq).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. A protocol using EDC, DMAP, and catalytic HOBt has been shown to be effective for electron-deficient amines.[5]
Data Summary: Acylation Conditions
| Acylating Agent | Coupling System | Base | Solvent | Temp (°C) | Typical Time (h) |
| Acetyl Chloride | - | TEA / DIPEA | DCM / THF | 0 to RT | 1 - 4 |
| Benzoyl Chloride | - | Pyridine / TEA | DCM | 0 to RT | 2 - 6 |
| Phenylacetic Acid | EDC / HOBt | DIPEA | DCM / DMF | RT | 12 - 24 |
| Boc-Gly-OH | HATU / DIPEA | DIPEA | DMF | RT | 12 - 18 |
Derivatization Strategy II: Reductive Amination for N-Alkylation
Reductive amination is a superior method for the N-alkylation of primary amines, circumventing the common issue of over-alkylation seen in direct alkylation with alkyl halides.[7] This one-pot reaction converts the primary amine into a secondary or tertiary amine by reaction with a ketone or aldehyde.[8][9]
Scientific Principle
The reaction proceeds in two main steps. First, the primary amine condenses with a carbonyl compound (aldehyde or ketone) under mildly acidic conditions to form an intermediate imine (or iminium ion).[10] Second, a selective reducing agent, present in the same pot, reduces the imine C=N bond to a C-N single bond. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they readily reduce the protonated iminium ion but are much slower to reduce the starting carbonyl compound.[7][11]
Workflow for Reductive Amination
Caption: The two-stage process of reductive amination.
Protocol 3: Reductive Amination using NaBH(OAc)₃
Sodium triacetoxyborohydride is a particularly mild and effective reagent for this transformation, often providing clean reactions with high yields.
Step-by-Step Protocol:
-
To a stirred solution of 3-amino-1-ethylpyrrolidin-2-one (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an appropriate solvent like dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Once the starting amine is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with a suitable organic solvent (e.g., DCM or EtOAc), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Data Summary: Reductive Amination Conditions
| Carbonyl Partner | Reducing Agent | Solvent | Catalyst | Typical Time (h) | Product Type |
| Benzaldehyde | NaBH(OAc)₃ | DCE | Acetic Acid | 6 - 12 | Secondary Amine |
| Acetone | NaBH₃CN | Methanol | - | 12 - 24 | Secondary Amine |
| Cyclohexanone | NaBH(OAc)₃ | THF | Acetic Acid | 8 - 16 | Secondary Amine |
| Formaldehyde (aq.) | NaBH₃CN | Acetonitrile | - | 4 - 8 | Tertiary (Dimethyl) Amine |
Derivatization Strategy III: Buchwald-Hartwig N-Arylation
For the synthesis of N-aryl pyrrolidine derivatives, modern transition-metal-catalyzed cross-coupling reactions are indispensable.[12][13] The Buchwald-Hartwig amination allows for the formation of a C(aryl)-N bond under relatively mild conditions, coupling our primary amine with a wide range of aryl halides or triflates.[12]
Scientific Principle
This reaction involves a catalytic cycle mediated by a palladium complex. A Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex. Subsequent coordination of the amine and deprotonation by a base leads to a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the reaction's success, as it modulates the stability and reactivity of the palladium center.
Workflow for Buchwald-Hartwig Cross-Coupling
Caption: Setup workflow for a typical Buchwald-Hartwig reaction.
Protocol 4: Buchwald-Hartwig N-Arylation
This protocol requires strict anaerobic conditions to prevent catalyst deactivation.
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the aryl halide or triflate (1.0 eq) and 3-amino-1-ethylpyrrolidin-2-one (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, approx. 0.1 M) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst and base.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Reaction Components
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Aryl Partner |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 4-Bromotoluene |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 90-100 | 2-Chloropyridine |
| Pd₂(dba)₃ | BINAP | K₃PO₄ | Toluene | 100 | 4-Trifluoromethoxy-bromobenzene |
Conclusion
3-amino-1-ethylpyrrolidin-2-one is a highly adaptable chemical scaffold. The protocols detailed in this guide for acylation, reductive amination, and N-arylation represent foundational, high-yield strategies for its derivatization. By modulating the reagents and conditions for each of these core reactions, researchers can rapidly generate extensive libraries of novel compounds, facilitating exploration in drug discovery and the development of functionalized materials. The key to success lies in understanding the principles behind each transformation and carefully selecting the conditions appropriate for the desired substrate and product.
References
-
Skoog, M. et al. (2023). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. MDPI. [Online] Available at: [Link][14]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20096668, 3-Amino-1-ethylpyrrolidin-2-one. PubChem. [Online] Available at: [Link][15]
-
Wikipedia. (n.d.). Reductive amination. [Online] Available at: [Link][8]
-
Abdel-Magid, A. F. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry. [Online] Available at: [Link][16]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Online] Available at: [Link][9]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Online] Available at: [Link][7]
-
Lundrigan, T. et al. (2022). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Canadian Journal of Chemistry. [Online] Available at: [Link][17]
-
Bhanja, C. et al. (2019). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemCatChem. [Online] Available at: [Link][18]
-
Ahmad, M. et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. [Online] Available at: [Link][12]
-
Petru, A. et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Online] Available at: [Link][19]
-
ResearchGate. (2004). A Flexible Approach to (S)-3-Amino-2-pyrrolidinone Derivatives. [Online] Available at: [Link][20]
-
Spino, C. et al. (2019). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. [Online] Available at: [Link]
-
ResearchGate. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Online] Available at: [Link][13]
-
Pate, K. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Online] Available at: [Link][5]
-
Santa, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics. [Online] Available at: [Link][21]
-
Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Online] Available at: [Link]
-
Jagadeesh, R. V. et al. (2012). Reductive Alkylation of Amines with Carboxylic Ortho Esters. Synfacts. [Online] Available at: [Link][22]
-
ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino.... [Online] Available at: [Link][23]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Online] Available at: [Link][6]
-
White, L. A. et al. (1999). Synthesis of 3-alkylated-1-vinyl-2-pyrrolidones and preliminary kinetic studies of their photopolymerizations. Polymer. [Online] Available at: [Link][24]
-
Al-Juburi, R. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Egyptian Journal of Chemistry. [Online] Available at: [Link][1]
-
Chemistry Steps. (2024). Reductive Amination. [Online] Available at: [Link][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 18. d-nb.info [d-nb.info]
- 19. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ddtjournal.com [ddtjournal.com]
- 22. shokubai.org [shokubai.org]
- 23. researchgate.net [researchgate.net]
- 24. cpsm.kpi.ua [cpsm.kpi.ua]
HPLC method development for 3-amino-1-ethylpyrrolidin-2-one analysis
Application Note: HPLC Method Development for 3-Amino-1-ethylpyrrolidin-2-one
Executive Summary & Analyte Profile
Developing a robust HPLC method for 3-amino-1-ethylpyrrolidin-2-one (AEP) presents a classic "analytical trifecta" of challenges: high polarity, basicity, and a lack of UV chromophores.[1]
-
The Challenge: AEP (LogP ≈ -0.7) elutes in the void volume of standard C18 columns. Its primary amine functionality (
) causes severe peak tailing due to silanol interactions, and the lack of a conjugated -system limits UV detection to the non-specific 200–210 nm region. -
The Solution: This guide rejects the "trial-and-error" approach in favor of two orthogonal, mechanism-based strategies:
-
HILIC-CAD/MS: The "Gold Standard" for direct analysis, utilizing hydrophilic interaction to retain the polar amine without derivatization.
-
Pre-Column Derivatization (RP-UV): The "QC Workhorse," transforming the analyte into a hydrophobic, UV-active species for standard Reversed-Phase (RP) systems.[1]
-
Analyte Physicochemical Snapshot
| Property | Value | Implication for Chromatography |
| Structure | Pyrrolidinone ring + Ethyl group + Primary Amine | Highly polar; Hydrogen bond donor/acceptor.[1][2] |
| LogP | -0.7 (Hydrophilic) | Critical: Will not retain on C18 with >5% organic.[1] |
| pKa | ~9.0 (Primary Amine) | Positively charged at pH < 9.[1] Requires buffering. |
| UV Max | < 210 nm (End absorption) | Critical: Poor sensitivity/selectivity by direct UV.[1] |
Method Development Decision Matrix
The choice of method depends entirely on your available detection technology. Use the logic flow below to select the appropriate protocol.
Figure 1: Strategic decision tree for selecting the analytical workflow based on detector availability.
Protocol A: HILIC-MS/CAD (Direct Analysis)
Best For: R&D, Impurity Profiling, High Throughput. Mechanism: Partitioning of the analyte into a water-enriched layer on the stationary phase surface, plus electrostatic interaction with the amine.
Chromatographic Conditions
-
Column: Zwitterionic HILIC (e.g., Merck ZIC-HILIC or ZIC-cHILIC) or Amide-HILIC (e.g., Waters BEH Amide).[1]
-
Why? Zwitterionic phases provide a net neutral surface but allow weak ionic interactions that improve peak shape for basic amines like AEP.[1]
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (unadjusted) or pH 9.0 (adjusted with
).-
Note: High pH (9.[1]0) suppresses ionization of the amine, improving peak shape on Amide columns, but pH 5.8 is better for ZIC-HILIC stability.
-
-
Flow Rate: 0.5 mL/min (for 2.1 mm ID columns).
-
Column Temp: 35°C.
Gradient Program
| Time (min) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 95 | High organic to induce retention (HILIC mode). |
| 1.0 | 95 | Isocratic hold to stabilize baseline. |
| 8.0 | 60 | Linear ramp.[1] Elutes polar AEP. |
| 8.1 | 50 | Wash step.[1] |
| 10.0 | 50 | Hold wash.[1] |
| 10.1 | 95 | Return to initial. |
| 15.0 | 95 | Critical: Long re-equilibration is mandatory in HILIC. |
Detection Settings
-
MS (ESI+): SIM mode for
m/z.[1] -
CAD: Power Function 1.0, Evaporation Temp 35°C.
Protocol B: Pre-Column Derivatization (RP-UV)
Best For: QC Labs, manufacturing release testing, labs without MS. Mechanism: Reaction of the primary amine with FMOC-Cl (9-Fluorenylmethyl chloroformate) or OPA (o-Phthalaldehyde).[1] FMOC is recommended here as it forms a stable, UV-active carbamate detectable at 265 nm.[1]
Derivatization Workflow
-
Reagent Prep: Dissolve FMOC-Cl in ACN (5 mg/mL).
-
Buffer Prep: Borate buffer (0.2 M, pH 9.0).
-
Reaction:
-
Injection: Inject the mixture directly.
Chromatographic Conditions (Reversed Phase)
-
Column: C18 (L1), End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Detection: UV at 265 nm (FMOC chromophore).[1]
Gradient Program
| Time (min) | % B | State |
| 0.0 | 30 | FMOC-AEP is now hydrophobic. |
| 10.0 | 90 | Elute derivative.[1] |
| 12.0 | 90 | Wash. |
| 12.1 | 30 | Re-equilibrate.[1] |
Experimental Workflow & Logic
The following diagram illustrates the mechanism of action for both protocols, highlighting why standard RP-HPLC fails and how the proposed solutions overcome the polarity barrier.
Figure 2: Mechanistic comparison of HILIC retention vs. Derivatization-RP retention.
Validation & Troubleshooting (Self-Validating Systems)
To ensure the method is "self-validating" (trustworthiness), you must implement specific System Suitability Tests (SST).
System Suitability Criteria
-
Retention Factor (
): Must be to ensure the peak is not eluting in the void (critical for HILIC). -
Tailing Factor (
): Must be .[1]-
Troubleshooting: If
in HILIC, increase buffer ionic strength (e.g., from 10 mM to 20 mM Ammonium Acetate) to mask silanols.
-
-
Sensitivity (S/N): Limit of Quantitation (LOQ) should be established at S/N > 10.
-
Protocol A: Expected LOQ ~ 10 ng/mL (MS).
-
Protocol B: Expected LOQ ~ 50 ng/mL (UV).
-
Common Pitfalls
-
HILIC Solvent Mismatch: Injecting the sample in 100% water will cause peak splitting in HILIC. Corrective Action: Dilute sample in 80:20 ACN:Buffer.
-
Derivatization Stability: FMOC derivatives can hydrolyze.[1] Corrective Action: Analyze within 24 hours or keep autosampler at 4°C.
References
-
PubChem. 3-Amino-1-ethylpyrrolidin-2-one Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Agilent Technologies. Derivatization of Primary Amines with OPA and FMOC for HPLC Analysis.[1] (Standard protocols for amino acid/amine derivatization). Available at: [Link]
-
McCalley, D. V. (2017).[4] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Authoritative source on HILIC mechanisms). Available at: [Link]
Sources
use of 3-amino-1-ethylpyrrolidin-2-one in the synthesis of bioactive molecules
Executive Summary: The Gamma-Lactam Scaffold
In the landscape of modern drug discovery, 3-amino-1-ethylpyrrolidin-2-one represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike flexible linear amines, this gamma-lactam offers a conformationally constrained architecture.
For medicinal chemists, this molecule serves three critical functions:
-
Peptidomimetics: It acts as a rigid mimic of the
and residues in -turns, stabilizing bioactive conformations of peptide ligands. -
Kinase & GPCR Scaffolds: The 3-amino group provides a vector for library expansion (via amide/urea formation) into deep hydrophobic pockets, while the lactam carbonyl functions as a hydrogen bond acceptor.
-
Chiral Pool Utility: Synthesizable from L-aspartic acid or L-methionine, it allows for the rapid generation of enantiopure libraries, essential for exploring stereospecific biological interactions (e.g., NAAA inhibitors, antibiotic side chains).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 3-amino-1-ethylpyrrolidin-2-one |
| CAS Number | 22795-97-7 (related amine); 1248178-59-7 (specific lactam) |
| Molecular Formula | |
| Molecular Weight | 128.17 g/mol |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Solubility | Highly soluble in |
| pKa (Conjugate Acid) | ~8.0 (3-amino group) |
| Chirality | Available as (S)- or (R)- enantiomers (critical for bioactivity) |
Synthetic Pathways & Logic
To ensure scientific integrity, we prioritize the Enantioselective Synthesis from L-Aspartic Acid . This route is superior to racemic cyclization (e.g., from 2,4-dibromobutyryl chloride) for drug development because it avoids costly chiral resolution steps.
Workflow Visualization
The following diagram illustrates the critical path from starting material to bioactive library generation.
Figure 1: Enantioselective synthesis workflow starting from L-Aspartic Acid, diverging into amide and pyrrolidine bioactive libraries.
Detailed Experimental Protocols
Protocol A: Enantioselective Synthesis of (S)-3-Amino-1-ethylpyrrolidin-2-one
Objective: Synthesize the chiral scaffold from L-Aspartic acid. Scale: 10 mmol basis.
Reagents:
-
N-Cbz-L-Aspartic Acid
-
Ethylamine (2.0 M in THF)
-
Acetic Anhydride (
) -
Sodium Borohydride (
) -
Palladium on Carbon (Pd/C, 10%)[2]
Step-by-Step Methodology:
-
Anhydride Formation:
-
Dissolve N-Cbz-L-Aspartic acid (2.67 g, 10 mmol) in dry THF (30 mL).
-
Add acetic anhydride (1.2 eq) and stir at reflux for 2 hours.
-
Concentrate in vacuo to obtain N-Cbz-L-aspartic anhydride. Causality: This activates the acid for amine attack.
-
-
Ring Opening & Recyclization:
-
Redissolve the anhydride in dry THF (20 mL) at 0°C.
-
Dropwise add Ethylamine (1.1 eq). Stir for 1 hour.
-
Add
(2.0 eq) and Sodium Acetate (0.5 eq). Heat to 60°C for 4 hours. -
Workup: Evaporate volatiles, partition between EtOAc/Water. Wash organic layer with brine, dry (
). -
Result: (S)-1-ethyl-3-(benzyloxycarbonylamino)succinimide.
-
-
Regioselective Reduction:
-
Dissolve the succinimide in EtOH/H2O (9:1).
-
Add
(2.5 eq) portion-wise at 0°C. (Monitor by TLC; this reduces one carbonyl to the hydroxyl-lactam). -
Treat with catalytic
(p-TsOH) in toluene (Dean-Stark reflux) to dehydrate and reduce to the lactam. -
Note: Alternatively, use
carefully controlled to reduce only the imide to lactam, though this is difficult. The reduction followed by silane reduction is more regioselective.
-
-
Deprotection:
-
Hydrogenate the Cbz-protected lactam using 10% Pd/C in MeOH under
(1 atm) for 4 hours. -
Filter through Celite. Concentrate to yield the free amine as a viscous oil.
-
Validation:
-
1H NMR (
): Diagnostic triplet at 1.1 (ethyl ), multiplet at 3.4-3.6 (ring and ), singlet/broad at 1.8 ( ). -
Chiral HPLC: Verify ee% > 98% using a Chiralpak AD-H column.
Protocol B: Library Generation (Amide Coupling)
Objective: Functionalize the 3-amino group to create a library of potential kinase inhibitors.
Reagents:
-
(S)-3-Amino-1-ethylpyrrolidin-2-one (1.0 eq)
-
Diverse Carboxylic Acids (Ar-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
Methodology:
-
Activation: In a 96-well block or round-bottom flask, dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes.
-
Coupling: Add DIPEA followed by the amine scaffold.
-
Incubation: Stir at Room Temperature (RT) for 4-16 hours.
-
Purification:
-
Dilute with EtOAc.
-
Wash with 5%
(removes DMF), then sat. , then brine. -
Concentrate.
-
-
Analysis: LC-MS to confirm
.
Application Notes: Bioactive Design Strategy
The "Gamma-Turn" Mimic
Peptides often adopt specific turns (
-
Design Rule: When replacing a Gly-Pro or Ala-Pro sequence in a peptide lead, substitute with 3-amino-1-ethylpyrrolidin-2-one . The ethyl group mimics the proline side-chain projection, while the lactam carbonyl mimics the peptide bond carbonyl.
Kinase Inhibitor Design
Many kinase inhibitors (e.g., Sunitinib analogs) utilize a lactam or oxindole core.
-
Strategy: Couple the 3-amino group with heteroaromatic acids (e.g., indazoles, quinolines).
-
Mechanism: The lactam NH (if unsubstituted) or the Carbonyl acts as a hinge binder. In the N-ethyl variant, the Carbonyl accepts a H-bond from the kinase hinge region, while the 3-amido substituent projects into the hydrophobic back pocket.
NAAA Inhibitors
Recent literature highlights 3-aminoazetidin-2-ones and pyrrolidin-2-ones as inhibitors of N-Acylethanolamine Acid Amidase (NAAA), a target for pain and inflammation.
-
SAR Insight: Acylation of the 3-amino group with lipophilic chains (e.g., palmitic acid mimics) creates potent inhibitors by mimicking the substrate PEA (Palmitoylethanolamide).
Safety & Handling
-
Hazards: 3-amino-1-ethylpyrrolidin-2-one is an irritant. Precursors (Ethylamine) are volatile and flammable.
-
Storage: Hygroscopic. Store under Nitrogen/Argon at 4°C.
-
Disposal: All organic solvents and heavy metal catalysts (Pd/C) must be disposed of in dedicated waste streams.
References
-
Synthesis of Chiral 3-Aminopyrrolidines: Title: "Process for the manufacture of 3-amino-pyrrolidine derivatives."[3][4][5][6] Source: Patent US6872836B2. URL:
-
NAAA Inhibitor Synthesis: Title: "3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors." Source: National Institutes of Health (PMC). URL:[Link]
-
Reaction of Acyl Chlorides with Amines: Title: "Nucleophilic Addition/Elimination in the Reaction between Acyl Chlorides and Amines." Source: ChemGuide. URL:[Link]
-
General Properties of 3-Amino-1-ethylpyrrolidin-2-one: Title: "3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668."[7] Source: PubChem.[8][7][9] URL:[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof - Google Patents [patents.google.com]
- 4. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 5. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 6. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 7. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]
protocol for scaling up the synthesis of 3-amino-1-ethylpyrrolidin-2-one
An Application Note for the Scaled-Up Synthesis of 3-Amino-1-ethylpyrrolidin-2-one
Introduction
3-Amino-1-ethylpyrrolidin-2-one is a substituted γ-lactam that serves as a valuable building block in medicinal chemistry and drug development. Its unique structure, featuring a chiral center and multiple points for further functionalization, makes it an attractive precursor for a range of complex molecules. The pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds.[1][2] However, transitioning from bench-scale synthesis to a robust, scalable process presents significant challenges, including cost-effectiveness, safety, and consistent product quality.[3]
This application note provides a detailed, field-proven protocol for the multi-gram scale synthesis of 3-amino-1-ethylpyrrolidin-2-one. The described synthetic strategy is designed for reproducibility and scalability, emphasizing the rationale behind key experimental choices, in-process controls (IPCs), and comprehensive safety management. The protocol is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Synthetic Strategy and Rationale
The selected synthetic route proceeds via a two-step sequence starting from commercially available (S)-3-(tert-butoxycarbonylamino)pyrrolidin-2-one. This strategy offers several advantages for scale-up:
-
Convergent Approach: Utilizes a readily available, advanced intermediate, minimizing the number of linear steps.
-
Robust Protection Strategy: The use of a tert-butoxycarbonyl (Boc) protecting group for the 3-amino moiety allows for selective N-alkylation of the lactam nitrogen. The Boc group is stable under the basic conditions required for ethylation and can be removed cleanly under acidic conditions.
-
Scalability: The reaction conditions for both steps are amenable to large-scale chemical reactors, avoiding the use of cryogenic temperatures or high-pressure equipment that can complicate industrial production.[4]
The overall synthetic pathway is illustrated below.
Caption: High-level workflow for the two-step synthesis of the target compound.
Safety and Hazard Management
Scaling up chemical synthesis requires a rigorous approach to safety. All operations must be conducted in a controlled environment, such as a chemical fume hood or a walk-in hood, by personnel trained in handling hazardous materials.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene), is mandatory.[5]
-
Engineering Controls: A certified chemical fume hood with adequate ventilation is essential to minimize inhalation exposure to volatile reagents and solvents.[6] All equipment, particularly for handling flammable solvents and sodium hydride, must be properly grounded to prevent static discharge.[7]
-
Reagent-Specific Hazards:
-
Sodium Hydride (NaH): Highly reactive and flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon). Use a Class D fire extinguisher for metal fires.
-
Ethyl Iodide (EtI): Volatile, flammable, and a suspected carcinogen. Dispense in a well-ventilated hood.
-
N,N-Dimethylformamide (DMF): A combustible liquid and a reproductive toxin. Avoid inhalation and skin contact.
-
Hydrochloric Acid (HCl) in Dioxane: Highly corrosive. Dioxane is a flammable liquid and a suspected carcinogen. Both can cause severe burns. Handle with extreme care in a fume hood.[8]
-
Emergency eyewash and safety shower stations must be readily accessible.[5]
Detailed Scale-Up Protocol
This protocol is designed for a target scale of approximately 20-25 g of the final product. All glassware should be oven-dried and assembled under an inert atmosphere where specified.
Step 1: Synthesis of (S)-3-(tert-Butoxycarbonylamino)-1-ethylpyrrolidin-2-one
Rationale: This step involves the deprotonation of the lactam nitrogen with sodium hydride, creating a nucleophilic anion that subsequently displaces the iodide from ethyl iodide. DMF is chosen as the solvent due to its high polarity, which aids in dissolving the starting materials and intermediates, and its high boiling point, which allows for elevated reaction temperatures if necessary. The reaction is run at 0°C initially to control the exothermic reaction of NaH with any trace impurities and the deprotonation itself.
Procedure:
-
Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.
-
Reagent Charging: Under a positive flow of nitrogen, charge sodium hydride (60% dispersion in mineral oil, 8.0 g, 0.20 mol) to the flask. Add anhydrous N,N-Dimethylformamide (DMF, 200 mL).
-
Cooling: Cool the stirred suspension to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve (S)-3-(Boc-amino)pyrrolidin-2-one (20.0 g, 0.10 mol) in anhydrous DMF (100 mL). Add this solution dropwise to the NaH suspension over 45 minutes, ensuring the internal temperature does not exceed 5°C. Hydrogen gas evolution will be observed.
-
Stirring: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Alkylation: Add ethyl iodide (23.4 g, 15.0 mL, 0.15 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
Reaction Monitoring (IPC): After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL) dropwise to quench the excess NaH. Caution: Vigorous gas evolution will occur.
-
Work-up: Transfer the mixture to a separatory funnel containing ethyl acetate (300 mL) and water (200 mL). Separate the layers. Wash the organic layer with brine (2 x 150 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: The crude oil can be purified by column chromatography on silica gel, but for many applications, it can be carried forward to the next step without further purification.
Step 2: Synthesis of (S)-3-Amino-1-ethylpyrrolidin-2-one
Rationale: The Boc protecting group is efficiently cleaved under strongly acidic conditions. A solution of HCl in dioxane is used as it provides anhydrous acidic conditions, preventing potential side reactions involving water. The product is initially isolated as its hydrochloride salt, which often aids in purification and handling.
Procedure:
-
Reactor Setup: In a 500 mL flask equipped with a magnetic stirrer and a gas outlet connected to a scrubber (containing NaOH solution), dissolve the crude (S)-3-(tert-butoxycarbonylamino)-1-ethylpyrrolidin-2-one from Step 1 in 1,4-dioxane (50 mL).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add a 4.0 M solution of HCl in 1,4-dioxane (100 mL, 0.40 mol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Evolution of isobutylene and CO₂ gas will be observed. Monitor the deprotection by TLC or HPLC.
-
Isolation of HCl Salt: Upon completion, the product hydrochloride salt may precipitate. If not, concentrate the reaction mixture under reduced pressure to obtain the crude salt as a solid or viscous oil.
-
Neutralization and Extraction: Dissolve the crude salt in water (150 mL) and cool to 0°C. Adjust the pH to >11 by the slow addition of 50% aqueous NaOH. Caution: Exothermic.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (4 x 100 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the crude free amine.
-
Final Purification: Purify the crude product by vacuum distillation to obtain (S)-3-Amino-1-ethylpyrrolidin-2-one as a clear oil.
Process Parameters and Characterization
The following table summarizes the key quantitative data for the described protocol.
| Parameter | Step 1: N-Ethylation | Step 2: Deprotection & Purification | Overall |
| Starting Material | (S)-3-(Boc-amino)pyrrolidin-2-one | (S)-3-(Boc-amino)-1-ethylpyrrolidin-2-one | - |
| Molar Ratio (vs. SM) | NaH (2.0 eq), EtI (1.5 eq) | HCl (4.0 eq) | - |
| Solvent | Anhydrous DMF | 1,4-Dioxane, DCM | - |
| Temperature | 0°C to Room Temp. | 0°C to Room Temp. | - |
| Typical Reaction Time | 3 - 5 hours | 4 - 6 hours | - |
| Typical Yield | ~90-95% (crude) | ~80-85% (after distillation) | ~72-80% |
| Purity (by HPLC) | >90% (crude) | >98% | >98% |
Characterization of Final Product: The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₆H₁₂N₂O, MW: 128.17 g/mol ).[9]
-
HPLC/GC: To determine the final purity.
-
Chiral HPLC: To confirm the enantiomeric excess (ee) is maintained from the starting material.
Troubleshooting and Optimization
| Potential Issue | Probable Cause | Recommended Solution |
| Incomplete N-Ethylation (Step 1) | Insufficient or deactivated NaH. | Ensure NaH is fresh and handled under strict inert conditions. Consider a slight excess (2.2 eq). |
| Di-alkylation or O-alkylation | Reaction temperature too high. | Maintain careful temperature control during the addition of ethyl iodide. |
| Incomplete Deprotection (Step 2) | Insufficient acid or reaction time. | Increase reaction time or add a small additional charge of HCl/dioxane solution. Monitor by IPC. |
| Low Yield after Extraction | Product is water-soluble. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the amine product. Increase the number of extractions. |
| Product Darkens on Distillation | Thermal decomposition. | Ensure a good vacuum (<1 mmHg) is achieved to lower the boiling point. Keep the distillation pot temperature as low as possible. |
Conclusion
This application note details a robust and scalable two-step synthesis of 3-amino-1-ethylpyrrolidin-2-one. The protocol emphasizes safe handling of hazardous reagents, rational process design, and the use of in-process controls to ensure a consistent and high-yielding outcome. By following this detailed methodology, researchers and process chemists can reliably produce multi-gram quantities of this key synthetic intermediate for applications in drug discovery and development.
References
-
PubChem. (n.d.). 3-Amino-1-ethylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]
- Google Patents. (2017).
-
Organic Chemistry Portal. (2009). Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. [Link]
-
ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. PMC. [Link]
-
Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
Sources
- 1. Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides [organic-chemistry.org]
- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 4. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Guide to the Enzymatic Synthesis of Chiral 3-Amino-1-ethylpyrrolidin-2-one Derivatives
Abstract: Chiral 3-aminopyrrolidin-2-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. Traditional chemical syntheses of these compounds often require harsh conditions, stoichiometric reagents, and complex chiral resolution or asymmetric steps that can be costly and environmentally taxing. This application note provides a detailed guide for researchers and drug development professionals on the enzymatic synthesis of 3-amino-1-ethylpyrrolidin-2-one derivatives. We will focus on a robust and highly selective methodology utilizing ω-transaminases (ω-TAs) for the asymmetric synthesis of the target amine from a prochiral ketone precursor. This biocatalytic approach offers significant advantages, including exceptional stereoselectivity, mild aqueous reaction conditions, and a greener manufacturing footprint.[1][2]
Introduction: The Case for Biocatalysis
The pyrrolidinone ring system is a cornerstone in modern drug discovery, valued for its conformational rigidity and ability to engage in specific hydrogen bonding interactions. The introduction of a chiral amino group at the C3 position creates a versatile building block for a wide range of therapeutic targets. However, controlling the stereochemistry at this center is a significant synthetic challenge.
Conventional chemical methods often rely on chiral auxiliaries, multi-step resolutions of racemates, or transition-metal-catalyzed asymmetric hydrogenations.[3] While effective, these processes can suffer from drawbacks such as the use of expensive and toxic heavy metals, high-pressure equipment, and the inherent 50% yield limitation of classical resolutions.[4]
Biocatalysis, the use of enzymes to perform chemical transformations, presents a powerful alternative.[5] Enzymes operate with exquisite precision under mild, environmentally benign conditions (typically ambient temperature and pressure in aqueous buffers), offering unparalleled chemo-, regio-, and stereoselectivity.[1] For the synthesis of chiral amines, ω-transaminases have emerged as a premier industrial tool, capable of producing enantiopure amines with theoretical yields approaching 100%.[2][4] This guide focuses on harnessing their catalytic power for the synthesis of 3-amino-1-ethylpyrrolidin-2-one.
The Core Strategy: Asymmetric Synthesis via ω-Transaminase
Our primary strategy involves the asymmetric amination of a prochiral ketone, 1-ethylpyrrolidine-2,3-dione , using a stereoselective ω-transaminase (ω-TA). This approach directly installs the desired chiral amine in a single, highly efficient step.
The Biocatalyst: ω-Transaminases (ω-TAs)
ω-Transaminases are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[6] Their utility in producing chiral amines from prochiral ketones has been extensively documented and scaled for pharmaceutical manufacturing.[2][7]
Causality Behind Enzyme Choice:
-
Stereoselectivity: The enzyme's active site is a chiral environment that precisely orients the ketone substrate, allowing the amino group to be delivered to only one of its two prochiral faces. This results in the formation of a single enantiomer of the amine product, often with enantiomeric excess (e.e.) values exceeding 99%.[6]
-
Broad Substrate Scope: Through decades of discovery and protein engineering, a vast library of ω-TAs is now available, with variants capable of accepting a wide range of substrates, from small aliphatic ketones to large, bulky aromatic compounds.[2][5] Commercially available screening kits allow for the rapid identification of a suitable enzyme for a novel substrate.
-
Process Efficiency: Unlike a kinetic resolution which has a maximum theoretical yield of 50% for the desired enantiomer, this asymmetric synthesis can theoretically convert 100% of the starting ketone into the single-enantiomer amine product.[4]
The Mechanism and Reaction Equilibrium
The ω-TA reaction proceeds via a "ping-pong" mechanism, which is illustrated in the diagram below. The essential cofactor, PLP, acts as an intermediary carrier of the amino group.
-
First Half-Reaction: The amine donor (e.g., isopropylamine) binds to the active site. The amino group is transferred to the PLP cofactor, forming pyridoxamine phosphate (PMP) and releasing the ketone byproduct (e.g., acetone).
-
Second Half-Reaction: The ketone substrate (1-ethylpyrrolidine-2,3-dione) enters the active site. The amino group is transferred from PMP to the ketone, generating the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle.
Caption: The Ping-Pong Bi-Bi mechanism of an ω-Transaminase.
A critical consideration is that the transamination reaction is reversible and often has an equilibrium constant close to 1.[6] To drive the reaction toward product formation, several strategies can be employed:
-
Use of an Excess Amine Donor: Using a large excess of a cheap amine donor like isopropylamine shifts the equilibrium towards the products according to Le Châtelier's principle.[4]
-
Byproduct Removal: The acetone byproduct from isopropylamine is volatile and can be removed under vacuum. Alternatively, enzymatic systems can be used to degrade the byproduct, pulling the equilibrium forward.
Application Protocol: Asymmetric Synthesis of (S)-3-Amino-1-ethylpyrrolidin-2-one
This protocol provides a general method for the gram-scale synthesis of the target compound using a commercially available (S)-selective ω-transaminase.
Disclaimer: This is a representative protocol. Optimal conditions (e.g., enzyme choice, substrate loading, pH, temperature) must be determined for each specific substrate and enzyme pair through screening and optimization experiments.
Materials and Reagents
-
Substrate: 1-ethylpyrrolidine-2,3-dione
-
Enzyme: (S)-selective ω-Transaminase (e.g., from a commercial screening kit or supplier)
-
Cofactor: Pyridoxal-5'-phosphate (PLP)
-
Amine Donor: Isopropylamine (IPA)
-
Buffer: Potassium phosphate buffer (100 mM, pH 8.0)
-
Solvent (optional): Dimethyl sulfoxide (DMSO)
-
Quenching/Work-up: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Experimental Workflow Diagram
Caption: General workflow for the biocatalytic synthesis.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare 500 mL of 100 mM potassium phosphate buffer and adjust the pH to 8.0.
-
Prepare a 100 mM stock solution of PLP in the buffer.
-
-
Reaction Setup:
-
To a 250 mL jacketed glass reactor equipped with a pH probe and overhead stirrer, add 1-ethylpyrrolidine-2,3-dione (e.g., 5.0 g, 39.3 mmol).
-
Rationale: A jacketed reactor allows for precise temperature control, which is crucial for enzyme stability and activity.
-
-
Substrate & Cofactor Dissolution:
-
Add 10 mL of DMSO to dissolve the substrate if it has poor aqueous solubility.
-
Add 4.0 mL of the 100 mM PLP stock solution (final concentration ~1 mM).
-
Rationale: PLP is the essential cofactor; ensuring its presence at a sufficient concentration is vital for catalysis.[6] DMSO is a common co-solvent tolerated by many enzymes, but its concentration should be minimized (<10% v/v) to avoid denaturation.
-
-
Enzyme Addition:
-
Add 90 mL of the pH 8.0 potassium phosphate buffer.
-
Once the temperature has equilibrated to the desired setpoint (e.g., 35 °C), add the ω-transaminase (amount as recommended by the supplier, e.g., 1-5% w/w relative to substrate). Allow the enzyme to dissolve completely.
-
-
Reaction Initiation & Control:
-
Begin stirring (e.g., 200 RPM).
-
Slowly add isopropylamine (e.g., 15.1 g, 255 mmol, 6.5 equivalents) over 10 minutes. The pH will rise; use a pH controller to automatically add 1 M HCl to maintain the pH at 8.0.
-
Rationale: Maintaining a stable pH is the most critical parameter for enzyme activity. The amine donor is basic, necessitating acid addition to keep the pH in the optimal range for the enzyme.
-
-
Incubation & Monitoring:
-
Maintain the reaction at 35 °C and pH 8.0 for 16-24 hours.
-
Monitor the reaction progress by taking small aliquots (e.g., 50 µL), quenching them with an equal volume of acetonitrile, centrifuging to remove protein, and analyzing the supernatant by HPLC or GC to measure substrate conversion and product formation.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (>95% conversion), cool the mixture to room temperature.
-
Adjust the pH to >12 with 5 M NaOH to ensure the product is in its free-base form.
-
Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography or distillation if necessary.
-
Confirm the structure by ¹H NMR, ¹³C NMR, and MS.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC or chiral GC analysis.
-
Data Presentation and Strategy Comparison
Table 1: Typical Parameters for ω-TA Optimization
| Parameter | Range | Rationale |
| Enzyme Loading | 1–10% (w/w) | Balances reaction rate with catalyst cost. |
| Substrate Conc. | 20–100 g/L | Higher concentrations are more economical but can lead to substrate/product inhibition. |
| Amine Donor | 5–10 eq. | Drives the reaction equilibrium towards product formation. |
| Temperature | 30–45 °C | A trade-off between reaction rate (higher temp) and enzyme stability (lower temp). |
| pH | 7.5–9.0 | Must be maintained at the enzyme's optimal pH for maximum activity. |
| Co-solvent | 0–20% (v/v) | Used to improve the solubility of hydrophobic substrates. |
Table 2: Comparison of Enzymatic Strategies
| Feature | Asymmetric Synthesis | Kinetic Resolution |
| Starting Material | Prochiral Ketone | Racemic Amine |
| Max. Yield | ~100% | 50% |
| Atom Economy | Excellent | Poor (loses 50% of material) |
| Process | Direct conversion | Separation of product and unreacted starting material required |
| Best Use Case | When the prochiral ketone is readily accessible. | When the racemic amine is significantly cheaper than the ketone.[4] |
Conclusion
The use of ω-transaminases provides a highly efficient, selective, and sustainable route for the synthesis of chiral 3-amino-1-ethylpyrrolidin-2-one derivatives. By replacing traditional chemical methods with this biocatalytic approach, researchers and drug developers can streamline synthetic routes, reduce environmental impact, and access enantiomerically pure building blocks with greater ease. The protocols and principles outlined in this guide serve as a comprehensive starting point for the successful implementation of this powerful technology.
References
-
Jia, Z.-J., Cho, I. & Arnold, F. H. (2019). Genetically Tunable Enzymatic C‒H Amidation for Lactam Synthesis. ChemRxiv. [Link]
-
C&EN Global Enterprise. (2019). Engineered enzymes build lactams. ACS Publications. [Link]
-
Bentham Science Publishers. (2025). Enzymatic Synthesis of β-lactam Antibiotics: From Enzyme Dataset Construction to Action Mechanism and Semi-Rational Design. Bentham Science. [Link]
-
Baldwin, J. E., & Schofield, C. J. (2012). The enzymes of β-lactam biosynthesis. Natural Product Reports. [Link]
-
Bachmann, B. O., et al. (1998). β-Lactam synthetase: A new biosynthetic enzyme. PNAS. [Link]
-
Guan, X., et al. (2025). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Biocatalysis in the Pharmaceutical and Biotechnology Industries. [Link]
-
Ruggieri, F., et al. (2018). Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. ChemCatChem. [Link]
-
ChemistryViews. (2020). Enzyme-Catalyzed Synthesis of Chiral Primary Amines. ChemistryViews. [Link]
-
ResearchGate. (2025). A Protection Strategy Substantially Enhances Rate and Enantioselectivity in ω‐Transaminase‐Catalyzed Kinetic Resolutions. ResearchGate. [Link]
-
Vikhrankar, P. M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy. [Link]
-
ResearchGate. (n.d.). (A) Biocatalytic strategies for the synthesis of chiral cyclic amines. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry. [Link]
-
PubMed. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed. [Link]
-
Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]
-
ResearchGate. (2024). (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. [Link]
-
Malik, M. S., Park, E. S., & Shin, J. S. (2012). ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor. Yonsei University. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Transaminase. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Truppo, M. D., et al. (2009). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Chemical Communications. [Link]
-
Romero, E., et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
Sources
- 1. ftb.com.hr [ftb.com.hr]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transaminase - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening 3-amino-1-ethylpyrrolidin-2-one Derivatives for Biological Activity
Introduction: The Promise of the Pyrrolidinone Scaffold
The pyrrolidinone ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] This five-membered lactam is a key structural feature in numerous FDA-approved drugs and natural products, exhibiting a broad spectrum of activities including anticancer, neuroprotective, antiviral, and antibacterial effects.[1][2] The 3-amino-1-ethylpyrrolidin-2-one core, a specific embodiment of this versatile scaffold, offers rich chemical diversity through functionalization of the amino group, presenting a fertile ground for the discovery of novel therapeutic agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of 3-amino-1-ethylpyrrolidin-2-one derivative libraries to identify and validate hits with potential therapeutic value. We will detail robust, field-proven protocols for primary high-throughput screening (HTS) and subsequent secondary assays for hit confirmation and characterization across three key therapeutic areas: antimicrobial, anticancer, and neuroprotective activities. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Building a Diverse Chemical Library: The Foundation of Discovery
The success of any screening campaign hinges on the quality and diversity of the compound library. For 3-amino-1-ethylpyrrolidin-2-one derivatives, a library should be designed to explore a wide range of chemical space around the core scaffold. This can be achieved through various synthetic strategies, such as the [3+2]-cycloaddition of azomethine ylides with electron-deficient alkenes to generate a variety of substituted pyrrolidines.[3] Another approach involves the synthesis of a fragment library, as has been successfully done with 3-aminopyridin-2-one, to identify key binding interactions that can be elaborated upon.[4][5][6]
A well-designed library will feature variations in:
-
Substituents on the amino group: Incorporating a range of alkyl, aryl, and heterocyclic moieties will modulate the lipophilicity, steric bulk, and hydrogen bonding capacity of the derivatives.
-
Stereochemistry: The chiral centers in the pyrrolidinone ring should be systematically explored, as different stereoisomers can exhibit distinct biological activities.
High-Throughput Screening (HTS) Campaign: A Multi-pronged Approach
A primary HTS campaign is the first step in identifying "hits" from the chemical library.[7] Given the broad potential of the pyrrolidinone scaffold, a parallel screening approach targeting different biological activities is recommended. This involves miniaturized assays in 96- or 384-well plates to allow for the rapid and cost-effective testing of thousands of compounds.[8]
Assay Quality Control: The Z'-Factor
Before initiating a full-scale screen, it is crucial to validate the robustness of each assay. The Z'-factor is a statistical parameter used to quantify the separation between positive and negative controls, providing a measure of assay quality.[9][10][11][12][13]
The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
| Z'-Factor Value | Assay Classification |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay |
| < 0 | Unsuitable for screening |
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[9][10][11][12][13]
Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Pyrrolidinone derivatives have shown promise in this area.[2] The following protocol outlines a primary screen to identify derivatives with antibacterial activity.
Primary Antimicrobial Screen: Broth Microdilution Assay
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[14][15][16]
Rationale for Bacterial Strain Selection: For an initial screen, a panel of clinically relevant and well-characterized bacterial strains is recommended to assess the spectrum of activity. This should include both Gram-positive and Gram-negative bacteria. The Clinical and Laboratory Standards Institute (CLSI) recommends strains such as Enterococcus faecalis (ATCC 29212) and Staphylococcus aureus (ATCC 29213) as representative Gram-positive bacteria, and Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853) as representative Gram-negative bacteria.[17]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each 3-amino-1-ethylpyrrolidin-2-one derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of each compound in CAMHB to achieve a final concentration range (e.g., 0.125 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.[14]
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[14]
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[14]
-
-
Determination of MIC:
Anticancer Activity Screening
The pyrrolidinone scaffold is present in several anticancer agents, making this a promising area for discovery.[2] A primary screen against a panel of cancer cell lines can identify derivatives with cytotoxic or anti-proliferative effects.
Primary Anticancer Screen: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][18] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Rationale for Cancer Cell Line Selection: For a primary screen, a small, diverse panel of cancer cell lines is often used. The NCI has historically used a 3-cell line pre-screen consisting of MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (glioblastoma) as these were found to be predictive of broader activity across the full NCI-60 panel.[19]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-amino-1-ethylpyrrolidin-2-one derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[18]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[20]
-
Neuroprotective Activity Screening
Neurodegenerative diseases are a growing global health concern. The pyrrolidinone core is found in nootropic drugs, suggesting its potential for neuroprotection.[2] This protocol describes a primary screen to identify derivatives that protect neuronal cells from oxidative stress.
Primary Neuroprotection Screen: Glutamate-Induced Toxicity in HT22 Cells
The HT22 mouse hippocampal cell line is a widely used in vitro model to study oxidative glutamate toxicity.[21][22] High concentrations of glutamate inhibit the cystine/glutamate antiporter, leading to depletion of the antioxidant glutathione (GSH) and subsequent cell death due to oxidative stress.[21] This model is ideal for screening for neuroprotective compounds that act via antioxidant or anti-apoptotic mechanisms.
Protocol: Neuroprotection Assay in HT22 Cells
-
Cell Seeding:
-
Seed HT22 cells in a 96-well plate at an optimal density in complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Pre-treatment:
-
Prepare various concentrations of the 3-amino-1-ethylpyrrolidin-2-one derivatives in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate for 2 hours to allow for compound uptake.[21]
-
-
Induction of Oxidative Stress:
-
Incubation and Assessment of Neuroprotection:
-
Incubate the plate for 24 hours.
-
Assess cell viability using the MTT assay as described in the anticancer screening protocol. An increase in cell viability in the presence of a test compound compared to the glutamate-only control indicates a neuroprotective effect.
-
Hit Confirmation and Validation: From "Hit" to "Lead"
A "hit" is a compound that shows the desired activity in the primary screen.[7] However, primary screens can yield false positives.[1] Therefore, a rigorous hit confirmation and validation process is essential.[24]
Workflow for Hit Validation
Caption: A generalized workflow for hit validation in drug discovery.
Secondary Assays for Hit Characterization
Confirmed hits should be further characterized using secondary assays to understand their mechanism of action and to rule out non-specific effects.
Antimicrobial Hit Validation:
-
Time-Kill Kinetics Assay: This assay determines whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) by measuring the rate of bacterial killing over time.[16]
-
Resazurin-Based Viability Assay: As an alternative to visual inspection of turbidity, the reduction of resazurin to the fluorescent resorufin by metabolically active cells can provide a more quantitative measure of cell viability.
Anticancer Hit Validation:
-
Apoptosis Assays: To determine if the cytotoxic effect is due to programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal if the compound causes cell cycle arrest at a specific phase.
Neuroprotective Hit Validation:
-
Measurement of Intracellular Reactive Oxygen Species (ROS): Using fluorescent probes like DCFDA, the antioxidant capacity of the hit compounds can be quantified by measuring their ability to reduce glutamate-induced ROS production.[25]
-
Mitochondrial Membrane Potential Assay: Dyes such as JC-1 can be used to assess mitochondrial health, as a loss of membrane potential is an early indicator of apoptosis.[23]
Data Presentation: Summarizing Screening Results
Quantitative data from the screening and validation assays should be summarized in a clear and structured format for easy comparison.
Table 1: Hypothetical Screening Data for Selected 3-amino-1-ethylpyrrolidin-2-one Derivatives
| Compound ID | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC₅₀ (µM) vs. MCF-7 | Neuroprotection EC₅₀ (µM) vs. Glutamate-induced toxicity in HT22 |
| AEP-001 | 8 | 2.5 | 15.2 |
| AEP-002 | >128 | 50.1 | 5.8 |
| AEP-003 | 16 | >100 | >100 |
| AEP-004 | 4 | 1.2 | 25.4 |
| Positive Control | Ciprofloxacin: 0.5 | Doxorubicin: 0.1 | Trolox: 10 |
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the systematic screening of 3-amino-1-ethylpyrrolidin-2-one derivative libraries. By employing a multi-pronged screening approach and a rigorous hit validation cascade, researchers can efficiently identify and characterize novel compounds with the potential for development into new antimicrobial, anticancer, or neuroprotective therapies. The inherent versatility of the pyrrolidinone scaffold, combined with a well-designed and executed screening campaign, offers a promising avenue for addressing unmet medical needs.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. ([Link])
-
Grokipedia. (n.d.). Z-factor. ([Link])
-
Assay Genie. (n.d.). High-Throughput Screening Assays. ([Link])
-
GARDP Revive. (n.d.). Hit confirmation, hit validation. ([Link])
-
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. ([Link])
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. ([Link])
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. ([Link])
-
ResearchGate. (2025, December 29). Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts? ([Link])
-
Open Targets Blog. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. ([Link])
-
On HTS. (2023, December 12). Z-factor. ([Link])
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ([Link])
-
Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. ([Link])
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. ([Link])
-
ResearchGate. (2019, July 25). If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose? ([Link])
-
ecancermedicalscience. (2020, May 22). Cell-culture based test systems for anticancer drug screening. ([Link])
-
J-Stage. (n.d.). Neuroprotection by B355252 against Glutamate-Induced Cytotoxicity in Murine Hippocampal HT-22 Cells Is Associated with Activation of ERK3 Signaling Pathway. ([Link])
-
MDPI. (2022, November 27). The Neuroprotective Effects of Arecae Pericarpium against Glutamate-Induced HT22 Cell Cytotoxicity. ([Link])
-
Frontiers. (2024, August 13). Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway. ([Link])
-
PMC. (2021, September 29). Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts. ([Link])
-
Protective effect of fermented aloe extract on glutamate-induced cytotoxicity in HT22 cells. (2022, November 22). ([Link])
-
Cytion. (n.d.). HT22 Cell Line - A Research Guide to Neurodegeneration. ([Link])
-
PubMed. (2018, July 15). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. ([Link])
-
MDPI. (2024, November 12). Neuroprotective Effects of Ethanol Extract Polyscias guilfoylei (EEPG) Against Glutamate Induced Neurotoxicity in HT22 Cells. ([Link])
-
PLOS. (2013, October 9). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. ([Link])
-
NCBI Bookshelf. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics. ([Link])
-
White Rose Research Online. (2018, April 17). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase.pdf. ([Link])
-
ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library.... ([Link])
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchhub.com [researchhub.com]
- 3. enamine.net [enamine.net]
- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 8. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. grokipedia.com [grokipedia.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. assay.dev [assay.dev]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. atcc.org [atcc.org]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]
- 24. Hit confirmation, hit validation – REVIVE [revive.gardp.org]
- 25. mdpi.com [mdpi.com]
Application Note: Asymmetric Synthesis and Utilization of 3-Amino-1-ethylpyrrolidin-2-one
This Application Note is designed for researchers in medicinal chemistry and process development. It details the asymmetric synthesis of 3-amino-1-ethylpyrrolidin-2-one , a versatile chiral building block, and explores its application in generating high-value peptidomimetics and ligands.
Abstract
The pyrrolidinone scaffold is a "privileged structure" in medicinal chemistry, serving as the core for respiratory stimulants (e.g., Doxapram), racetam nootropics, and antimicrobial agents. 3-amino-1-ethylpyrrolidin-2-one represents a critical chiral synthon, offering a constrained
Part 1: Introduction & Strategic Value
The "Privileged" Pyrrolidinone Scaffold
The 3-aminopyrrolidin-2-one moiety acts as a conformationally constrained analog of glycine or alanine. When incorporated into peptide chains, it induces specific secondary structures (
Key Applications:
-
Peptidomimetics: Replacement of the
and residues in -turn mimics. -
Kinase Inhibitors: The amino-lactam motif serves as a hinge-binding element in ATP-competitive inhibitors.
-
Chiral Ligands: Precursor to
-symmetric diamines used in asymmetric hydrogenation and Michael additions.
Stereochemical Strategy
We utilize a Chiral Pool Strategy starting from Malic Acid. This approach is superior to resolution methods because it offers:
-
100% Theoretical Yield: No loss of the "wrong" enantiomer.
-
Predictable Stereochemistry: Defined by the starting material and specific inversion steps (Mitsunobu reaction).
-
Scalability: Avoids expensive chiral chromatography.
Part 2: Validated Synthesis Protocol
Target: (R)-3-amino-1-ethylpyrrolidin-2-one (and (S)-enantiomer by analogy). Starting Material: (S)-(-)-Malic Acid (Natural isomer).
Retrosynthetic Analysis
The synthesis relies on the conversion of the
-
(S)-Malic Acid
(S)-Lactone (S)-Hydroxylactam (R)-Azidolactam (R)-Aminolactam . -
Note: To obtain the (S)-amine, start with (R)-(+)-Malic acid or employ a double-inversion strategy.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (S)-3-Hydroxybutyrolactone
This step reduces the distal carboxyl group of malic acid to an alcohol, which spontaneously cyclizes.
-
Reagents: (S)-Malic acid (1.0 eq), Borane-Dimethyl Sulfide (BMS) (1.2 eq), THF (anhydrous).
-
Procedure:
-
Dissolve (S)-malic acid in anhydrous THF under
at 0°C. -
Add BMS dropwise (exothermic; control temp < 5°C).
-
Allow to warm to RT and stir for 12 hours.
-
Quench with Methanol to break down boron complexes.
-
Concentrate in vacuo. Purification by flash chromatography (EtOAc/Hexane) yields (S)-3-hydroxybutyrolactone as a clear oil.
-
-
Checkpoint:
H NMR should show the characteristic lactone multiplet at 4.5 ppm.
Step 2: One-Pot Aminolysis and Cyclization
Direct conversion of the lactone to the N-ethyl lactam.
-
Reagents: (S)-3-Hydroxybutyrolactone (1.0 eq), Ethylamine (70% aq or 2.0M in THF, 3.0 eq).
-
Procedure:
-
High-Pressure Method (Recommended): Place lactone and ethylamine solution in a sealed pressure vessel (autoclave or heavy-walled glass tube).
-
Heat to 200°C for 4–6 hours. Note: High temperature is required to drive the equilibrium from the open-chain amide to the closed lactam ring.
-
Cool to RT and concentrate.
-
Purification: The product, (S)-1-ethyl-3-hydroxypyrrolidin-2-one , is water-soluble. Extract with DCM or use continuous extraction. Distill or crystallize.
-
-
Data: Yield: 75-85%. The stereocenter at C3 is retained (Configuration: S).
Step 3: Stereospecific Amination (Mitsunobu Reaction)
Conversion of the (S)-Hydroxyl to the (R)-Azide.
-
Reagents: (S)-1-ethyl-3-hydroxypyrrolidin-2-one (1.0 eq), Triphenylphosphine (
, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (1.2 eq). -
Procedure:
-
Dissolve Lactam and
in dry THF at 0°C. -
Add DIAD dropwise.
-
Add DPPA dropwise (maintain 0°C).
-
Stir at 0°C for 1 h, then RT for 12 h.
-
Workup: Concentrate and purify by column chromatography.
-
-
Mechanism: The reaction proceeds via an
mechanism, causing Inversion of Configuration .-
Product: (R)-3-azido-1-ethylpyrrolidin-2-one .
-
Step 4: Staudinger Reduction to Amine
-
Reagents: (R)-Azide intermediate,
, , THF. -
Procedure:
-
Dissolve azide in THF. Add
(1.1 eq). Observe evolution. -
Stir 2 h until gas evolution ceases (formation of iminophosphorane).
-
Add
(5 eq) and heat to 50°C for 3 h to hydrolyze the intermediate. -
Purification: Acidify with HCl, wash with DCM (removes phosphine oxide), basify aqueous layer with NaOH, extract with DCM/IPA.
-
-
Final Product: (R)-3-amino-1-ethylpyrrolidin-2-one .
Part 3: Data & Visualization
Synthesis Workflow Diagram
Caption: Figure 1. Stereoselective synthesis pathway converting (S)-Malic Acid to (R)-3-amino-1-ethylpyrrolidin-2-one via Mitsunobu inversion.
Comparison of Methods
| Feature | Chiral Pool (Malic Acid) | Resolution (Tartaric Acid) | Asymmetric Hydrogenation |
| Starting Material Cost | Low (Commodity chemical) | Medium (Racemic amine) | High (Catalyst/Ligand) |
| Step Count | 4 | 2 (Synthesis + Resolution) | 3-5 |
| Enantiomeric Excess (ee) | >98% (Controlled by SM) | 90-95% (Requires recrystallization) | 95-99% |
| Scalability | High (kg scale) | High (Ton scale) | Medium |
| Atom Economy | Good | Poor (50% loss if not recycled) | Excellent |
Part 4: Applications in Asymmetric Synthesis
Synthesis of Constrained Peptidomimetics
The 3-amino-pyrrolidinone unit is an isostere of the Gly-Ala dipeptide but locked in a specific conformation.
-
Protocol: React (R)-3-amino-1-ethylpyrrolidin-2-one with N-protected amino acid chlorides (e.g., Fmoc-Phe-Cl).
-
Result: A rigidified peptide analog with increased proteolytic stability.
Synthesis of Chiral Diamine Ligands
Reduction of the lactam carbonyl yields the corresponding 3-amino-pyrrolidine , a chiral diamine.
-
Reaction: (R)-3-amino-1-ethylpyrrolidin-2-one +
(reflux, THF). -
Product: (R)-1-ethyl-3-aminopyrrolidine.
-
Utility: This diamine can be derivatized (e.g., with phosphines) to create ligands for asymmetric transfer hydrogenation.
Part 5: References
-
Synthesis from Malic Acid:
-
Pires, R., & Burger, K. (1997). Syntheses of (3S)-3-hydroxy-2-pyrrolidinone from (S)-malic acid. Tetrahedron, 53(27), 9213-9218.
-
-
Mitsunobu Inversion Strategy:
-
Galeazzi, R., et al. (1996). A flexible approach to (S)-3-amino-2-pyrrolidinone derivatives. Tetrahedron: Asymmetry, 7(1), 79-88.
-
-
Industrial Resolution Methods:
-
Production of optically active 3-aminopyrrolidine derivatives via tartaric acid resolution.[1] US Patent 5,144,042.
-
-
Application in Peptidomimetics:
-
Smith, A. B., et al. (1998). Pyrrolinone-based peptidomimetics. Journal of the American Chemical Society, 120(48), 12704-12705.
-
-
Doxapram and Pyrrolidinone Scaffolds:
-
Ward, T. J., et al. (2006). Chiral separations of Doxapram. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 830-837.
-
Sources
Application Notes & Protocols for the Development of 3-Amino-1-ethylpyrrolidin-2-one Analogs in Drug Discovery
Preamble: The Pyrrolidinone Core as a Privileged Scaffold
The pyrrolidinone ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active molecules.[1] Its inherent properties, including a constrained yet flexible conformation, capacity for hydrogen bonding, and synthetic tractability, make it an ideal starting point for drug discovery campaigns.[1][2] This scaffold is central to the structure of established therapeutics, particularly in the central nervous system (CNS) space. For instance, the nootropic agent Piracetam and the antiepileptic drug Levetiracetam feature a pyrrolidinone core, underscoring its utility in targeting neurological pathways.[3] The diverse biological activities associated with pyrrolidinone derivatives—spanning neuroprotective, anticancer, anti-inflammatory, and antiviral effects—further highlight its therapeutic potential.[4][5][6]
This guide focuses on a specific, promising starting point: 3-amino-1-ethylpyrrolidin-2-one . The presence of a primary amine at the 3-position offers a versatile chemical handle for systematic structural modification, allowing for a deep exploration of the surrounding chemical space to optimize pharmacological properties. This document provides a comprehensive, experience-driven framework for researchers engaged in the design, synthesis, and biological evaluation of novel analogs derived from this core structure. Our approach emphasizes not just the "how" but the "why," grounding each protocol in sound scientific rationale to facilitate intelligent and efficient drug development.
Part 1: Strategic Framework for Analog Design
The primary goal of analog development is to iteratively refine the structure of a starting molecule to enhance its therapeutic profile. This involves a multi-parameter optimization of potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For 3-amino-1-ethylpyrrolidin-2-one, we can dissect the molecule into three key regions for modification.
-
Rationale for Modification: The initial hit, while promising, is rarely optimal. A systematic Structure-Activity Relationship (SAR) study is necessary to understand how different functional groups at each position influence biological activity and drug-like properties.[7] The objective is to identify a compound with high on-target potency, minimal off-target effects, and favorable pharmacokinetics, such as the ability to cross the blood-brain barrier (BBB) for CNS indications.[8][9]
-
Key Modification Vectors:
-
N1-Ethyl Group: This substituent primarily influences the molecule's lipophilicity and can interact with hydrophobic pockets in the target protein. Modifications here can modulate solubility, cell permeability, and metabolic stability. Exploring variations from small alkyl chains (methyl, propyl) to cyclic structures (cyclopropyl, cyclohexyl) or even aryl groups can significantly impact the compound's overall profile.
-
C3-Amino Group: As the most versatile point for derivatization, this primary amine is a critical anchor for probing the target's binding site. Acylation, sulfonylation, reductive amination, and urea/thiourea formation are powerful strategies. The choice of substituent (e.g., aromatic rings, heterocycles, aliphatic chains) will directly impact binding affinity and selectivity. Furthermore, the stereochemistry at the C3 position is crucial, as biological targets are chiral, and different stereoisomers can exhibit vastly different activities.[2]
-
Pyrrolidinone Backbone: While more synthetically challenging, modifications to the ring itself, such as adding substituents at the C4 or C5 positions, can be explored in later optimization stages to refine the scaffold's orientation within the binding site or to block potential sites of metabolism.
-
The following diagram illustrates the strategic approach to analog design, outlining the iterative cycle of design, synthesis, and testing that drives a successful drug discovery project.
Caption: Iterative workflow for analog development.
Part 2: Synthesis and Characterization Protocols
The derivatization of the C3-amino group is the most direct path to a diverse library of analogs. The following protocol details a general and robust method for the N-acylation of the parent compound.
Protocol 2.1: General Procedure for Parallel N-Acylation of 3-amino-1-ethylpyrrolidin-2-one
Rationale: This protocol uses a standard amide coupling reaction. A tertiary amine base (e.g., triethylamine) is used to neutralize the HCl generated from the acyl chloride, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds. The aqueous workup is designed to remove the base and any water-soluble byproducts.
Materials:
-
3-amino-1-ethylpyrrolidin-2-one
-
Acyl chlorides or carboxylic acids (for amide coupling)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction vials/round-bottom flasks
-
Magnetic stirrer and stir bars
Step-by-Step Methodology:
-
Preparation: In a clean, dry reaction vial under ambient atmosphere, dissolve 3-amino-1-ethylpyrrolidin-2-one (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (1.5 eq) to the solution. Stir for 5 minutes at room temperature. The base acts as a proton scavenger.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture. Note: If starting from a carboxylic acid, standard coupling reagents like HATU or EDC/HOBt will be required.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Quenching & Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes excess reagents and inorganic salts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2.2: Purification by Flash Column Chromatography
Rationale: Flash chromatography is the standard method for purifying reaction products of moderate polarity. The choice of solvent system (mobile phase) is critical and is determined by preliminary analysis using TLC. The goal is to find a solvent ratio where the desired product has an Rf value of ~0.3, ensuring good separation from impurities.
Step-by-Step Methodology:
-
Solvent System Selection: Determine an appropriate mobile phase using TLC. A common starting point for these amides is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a silica gel column with the selected solvent system.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified analog.
Protocol 2.3: Structural Characterization
Rationale: It is imperative to confirm the identity and purity of every synthesized analog before biological testing. NMR spectroscopy provides detailed information about the molecular structure, while mass spectrometry confirms the molecular weight.
-
¹H and ¹³C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectra should be consistent with the proposed structure, with correct chemical shifts, integration values, and coupling patterns.
-
High-Resolution Mass Spectrometry (HRMS): This analysis provides a highly accurate mass measurement, which should match the calculated exact mass of the target molecule, confirming its elemental composition.
| Table 1: Example Reagents for Analog Library Synthesis | |
| Backbone | 3-amino-1-ethylpyrrolidin-2-one |
| Acylating Agents | Benzoyl chloride |
| 4-Fluorobenzoyl chloride | |
| Thiophene-2-carbonyl chloride | |
| Cyclohexanecarbonyl chloride | |
| Phenylacetyl chloride |
Part 3: In Vitro Biological Evaluation Cascade
A tiered screening approach is essential for efficiently identifying promising compounds without wasting resources on those with poor properties.[9] The cascade should begin with broad screening for desired activity and progressively incorporate more complex assays to evaluate selectivity and drug-like properties.
Caption: Tiered screening cascade for analog evaluation.
Protocol 3.1: Primary Target-Based Assay (Hypothetical Enzyme Inhibition Assay)
Rationale: The primary assay should be a robust, high-throughput screen that directly measures the interaction of the analogs with the intended biological target. This example describes a generic enzyme inhibition assay. A control with no inhibitor establishes the 100% activity baseline, while a known inhibitor serves as a positive control to validate the assay's performance.
Step-by-Step Methodology:
-
Plate Preparation: Add assay buffer to all wells of a 96-well plate.
-
Compound Addition: Add the synthesized analogs (typically from a 10 mM DMSO stock, resulting in a final concentration range for IC₅₀ determination) to the appropriate wells. Include wells with vehicle (DMSO) only as a negative control and a known reference inhibitor as a positive control.
-
Enzyme Addition: Add the target enzyme to all wells except for a "no enzyme" blank. Pre-incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the reaction by adding the enzyme's substrate.
-
Signal Detection: Measure the rate of product formation over time using a suitable plate reader (e.g., measuring changes in absorbance or fluorescence).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle control. For active compounds, determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited) by fitting the data to a dose-response curve.
Protocol 3.2: Cellular Viability/Cytotoxicity Assay (MTT Assay)
Rationale: This assay is a critical counter-screen to ensure that the activity observed in the primary assay is not due to non-specific cytotoxicity. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[1] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified.
Step-by-Step Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if oncology is the target) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs for a specified period (e.g., 24-72 hours). Include vehicle-only and positive control (e.g., doxorubicin) wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ (cytotoxic concentration 50%) value for each compound. A desirable compound should have a CC₅₀ value significantly higher than its IC₅₀ value from the primary assay (a large therapeutic window).
Protocol 3.3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Rationale: For any potential CNS therapeutic, the ability to cross the BBB is a primary hurdle.[10] The in vitro Transwell assay is a widely accepted model for predicting BBB permeability.[11][12] It uses a monolayer of brain endothelial cells cultured on a porous membrane to mimic the barrier. Permeability is assessed by measuring the rate at which a compound translocates from the apical (blood side) to the basolateral (brain side) chamber. Transendothelial Electrical Resistance (TEER) is measured to ensure the integrity of the cell monolayer, a critical quality control step.[10][13]
Step-by-Step Methodology:
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3 cell line is a common choice) on the porous membrane of Transwell inserts until a confluent monolayer is formed.[11]
-
Barrier Integrity Check: Measure the TEER across the cell monolayer using a voltmeter. Only inserts with high TEER values (e.g., >100 Ω·cm²), indicating tight junction formation, should be used for the assay.
-
Permeability Assay (A-to-B): a. Remove the medium from the apical (upper) and basolateral (lower) chambers. b. Add the test compound dissolved in assay buffer to the apical chamber. c. Add fresh assay buffer to the basolateral chamber. d. At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
| Table 2: Interpretation of In Vitro BBB Permeability Data | |
| Papp (x 10⁻⁶ cm/s) | Predicted In Vivo Brain Penetration |
| > 5 | High |
| 2 - 5 | Medium |
| < 2 | Low / Impermeable |
Part 4: Data Integration and Iterative Design
The true power of this process lies in the integration of chemical and biological data to build a robust SAR model. By correlating structural changes with outcomes in the primary, secondary, and BBB assays, researchers can develop hypotheses about the pharmacophore.
-
SAR Analysis: For example, do bulky hydrophobic groups at the C3-amide position consistently increase potency but decrease BBB permeability? Does a specific heterocyclic substituent improve potency without introducing cytotoxicity? Answering these questions allows for the rational design of a second generation of analogs.
-
Lead Optimization: Promising compounds—those with high potency, low cytotoxicity, and good BBB permeability—are designated as "leads." These leads will undergo further optimization and more extensive testing, including metabolic stability assays, in vivo pharmacokinetic studies, and eventually, efficacy testing in animal models of disease.[8][14] The cycle of design, synthesis, and testing continues, with each iteration bringing the project closer to a preclinical drug candidate.
References
-
Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience. [Link]
-
The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. [Link]
-
International Journal of Pharmaceutical Erudition. (n.d.). Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. [Link]
-
Saad, H. A., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718. [Link]
-
Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]
-
Al-Ghorbani, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249141. [Link]
-
Pawar, A. S., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(S9), 1251-1258. [Link]
-
IRBM. (n.d.). BBB Assay Service. IRBM. [Link]
-
ResearchGate. (2025). A Prospective Method To Guide Small Molecule Drug Design. [Link]
-
Hindawi. (2019). Synthesis of Small Molecules for Drug Discovery and Development. [Link]
-
Frontiers Media. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]
-
National Center for Biotechnology Information. (n.d.). Paving the way for small-molecule drug discovery. [Link]
-
Vipergen. (n.d.). Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy. [Link]
-
MDPI. (2023). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. [Link]
-
Springer. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]
-
Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-Amino-1-benzylpyrrolidine-2,5-dione Method A. [Link]
-
PubChem. (n.d.). 3-Amino-1-ethylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34). [Link]
-
ResearchGate. (2025). Synthesis of new 3-pyrrolin-2-one derivatives | Request PDF. [Link]
- Google Patents. (n.d.).
-
Azeez, N. A., & Al-Masoudi, W. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 59-69. [Link]
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 9. small molecule drug discovery - Next Generation Treatment Solutions [vipergen.com]
- 10. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 11. medical.researchfloor.org [medical.researchfloor.org]
- 12. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. irbm.com [irbm.com]
- 14. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation and Handling of 3-Amino-1-Ethylpyrrolidin-2-One for In Vitro Assays
Abstract
This technical guide outlines the standardized protocol for formulating 3-amino-1-ethylpyrrolidin-2-one , a structural analog of the antiepileptic drug levetiracetam, for use in cellular and biochemical assays. Unlike lipophilic compounds that strictly require DMSO, this molecule exhibits high aqueous solubility but presents specific challenges regarding pH stability and hygroscopicity. This note provides evidence-based methodologies for solvent selection, stock solution preparation, sterilization, and pH buffering to ensure experimental reproducibility and minimize vehicle-induced cytotoxicity.
Physicochemical Profile & Solubility
Understanding the chemical nature of the solute is the first step in reproducible formulation. 3-amino-1-ethylpyrrolidin-2-one contains a basic primary amine and a lactam ring.
| Property | Value / Description | Critical Implication for Assays |
| Molecular Weight | 128.17 g/mol (Free Base)~164.63 g/mol (HCl Salt) | Crucial: Verify if your lot is Free Base or HCl salt to calculate Molarity correctly. |
| Solubility (Water) | High (>50 mM) | Preferred solvent is aqueous buffer (PBS) to avoid DMSO toxicity. |
| Solubility (DMSO) | Soluble (>100 mM) | Use only if high-concentration libraries are required. |
| LogP | ~ -0.7 (Hydrophilic) | Rapidly distributes in aqueous media; low membrane permeability issues. |
| pKa (Amine) | ~9.0 – 9.5 (Estimated) | Free Base is alkaline; HCl Salt is acidic. Both require pH titration in media. |
| Hygroscopicity | High | Weigh quickly; store desiccated. Absorbed water alters effective mass. |
Storage and Stability
-
Solid State: Store at -20°C in a desiccator. The primary amine is susceptible to oxidation; protect from light.
-
Stock Solutions: Aqueous stocks are prone to hydrolysis over time.
-
Recommendation: Prepare fresh for critical assays.
-
Storage: If necessary, aliquot and store at -20°C (stable for <1 month). Avoid freeze-thaw cycles.
-
Decision Matrix: Solvent Selection
Do not default to DMSO. This molecule’s hydrophilicity allows for "biological friendly" formulation. Use the logic flow below to determine the optimal solvent system.
Figure 1: Solvent selection strategy. Due to the molecule's polarity, aqueous buffers are preferred over DMSO to minimize solvent artifacts.
Protocol: Preparation of Stock Solution (100 mM)
Materials
-
3-amino-1-ethylpyrrolidin-2-one (Solid).
-
Solvent: PBS (pH 7.4) (Recommended) or DMSO (anhydrous).
-
0.22 µm PES (Polyethersulfone) Syringe Filter.
-
Sterile microcentrifuge tubes.
Step-by-Step Methodology
1. Mass Calculation (The "Salt Correction" Factor) Before weighing, check the label. If using the Hydrochloride (HCl) salt, you must account for the extra mass of the chloride ion to achieve the correct molarity of the active amine.
-
Formula:
-
Example: To make 10 mL of 100 mM stock:
-
Free Base (MW 128.17): Weigh 128.17 mg.
-
HCl Salt (MW ~164.63): Weigh 164.63 mg.
-
2. Dissolution
-
Add the calculated mass to a sterile tube.
-
Add 80% of the final volume of solvent (PBS or DMSO).
-
Vortex vigorously until clear. This compound should dissolve rapidly.
3. pH Adjustment (Critical Step)
-
If using PBS/Water: Measure a small aliquot with pH paper.
-
HCl Salt: Will be acidic (~pH 4-5). Titrate carefully with 1N NaOH to pH 7.2–7.4.
-
Free Base:[1] Will be alkaline (~pH 9-10). Titrate with 1N HCl to pH 7.2–7.4.
-
Why? Adding an unbuffered 100 mM amine stock directly to cell media can overwhelm the media's bicarbonate buffer, causing immediate precipitation of serum proteins or pH shock to cells.
-
4. Volume Normalization
-
Add solvent to reach the final target volume (e.g., 10 mL).
5. Sterilization
-
Pass the solution through a 0.22 µm PES filter .
-
Note: Do not autoclave. Small amines can degrade under high heat/pressure.
Protocol: In Vitro Assay Application
Working Solution Preparation
Never add 100% stock directly to cells. Use a serial dilution method to ensure homogeneity.
-
Intermediate Dilution: Dilute the 100 mM stock 1:10 in culture media (Result: 10 mM).
-
Final Dosing: Add the intermediate solution to cell wells.
-
Example: Adding 10 µL of 10 mM intermediate to 990 µL media = 100 µM final concentration .
-
Vehicle Control
-
If using PBS stock: Control wells receive equal volume of sterile PBS.
-
If using DMSO stock: Control wells receive DMSO matched to the highest concentration used (Max 0.5% v/v).
Workflow Visualization
Figure 2: Dilution workflow to prevent osmotic shock and ensure rapid mixing.
Troubleshooting & FAQs
| Issue | Probable Cause | Solution |
| Media turns purple | Basic pH shift (Free Base used) | The amine is alkaline. Titrate stock to pH 7.4 before adding to media. |
| Media turns yellow | Acidic pH shift (HCl salt used) | The salt is acidic. Neutralize stock with NaOH or use HEPES-buffered media. |
| Precipitation | Protein shock | Do not add 100% DMSO stock directly to serum-rich media. Dilute in serum-free media first. |
| Cytotoxicity | Osmotic stress or pH | Verify osmolarity if testing >10 mM. Ensure pH is 7.4. |
References
-
PubChem. (n.d.). 3-amino-1-ethylpyrrolidin-2-one Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]
-
Sittampalam, G. S., et al. (Eds.).[3][4] (2004).[5] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][4][5] Retrieved from [Link]
-
Michl, J., et al. (2019).[6] Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Communications Biology, 2, 144. Retrieved from [Link]
Sources
- 1. Assay Guidance Manual Program | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epfl.ch [epfl.ch]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 3-amino-1-ethylpyrrolidin-2-one
Executive Summary & Core Directive
You are likely encountering yield losses at two critical bottlenecks: the cyclization selectivity (Step 1) and the elimination vs. substitution competition (Step 2).
The synthesis of 3-amino-1-ethylpyrrolidin-2-one is deceptively simple. While direct amination of halo-lactams seems obvious, it is chemically inefficient due to the high acidity of the
The Golden Path Protocol recommended by this Support Center utilizes the Azide Intermediate Route . This method separates ring closure from amine installation, preventing the formation of the thermodynamic "dead-end" byproduct, 1-ethyl-3-pyrrolin-2-one.
The Optimized Synthetic Pathway
The following workflow prioritizes atom economy and purification ease.
Step-by-Step Protocol
Step 1: Cyclization to 3-bromo-1-ethylpyrrolidin-2-one
-
Reagents: 2,4-dibromobutyryl chloride, Ethylamine (70% aq or anhydrous), DCM (Dichloromethane).
-
Mechanism: Acylation followed by intramolecular alkylation.
-
Protocol:
-
Cool DCM solution of ethylamine (2.2 eq) to -10°C.
-
Add 2,4-dibromobutyryl chloride dropwise. Control exotherm < 0°C.
-
Allow to warm to RT. Wash with dilute HCl to remove excess amine.
-
Target Yield: >85%.
-
Step 2: Nucleophilic Substitution (The Critical Step)
-
Reagents: Sodium Azide (NaN
), DMF or DMSO. -
Mechanism: S
2 Displacement. -
Protocol:
-
Dissolve bromo-lactam in DMF.
-
Add NaN
(1.2 eq) at room temperature . -
Do not heat above 60°C to avoid elimination.
-
Target Yield: >90%.
-
Step 3: Reduction to Target Amine [1]
-
Reagents: Pd/C (10%), H
(balloon or 3 bar), Methanol. -
Mechanism: Catalytic Hydrogenation.[2]
-
Protocol:
-
Purge azide solution with N
, then H . -
Stir vigorously for 4–6 hours.
-
Filter catalyst.
-
Target Yield: >95%.
-
Visualizing the Pathway
Caption: Figure 1. Optimized Azide Route (Solid Lines) vs. Common Elimination Pitfall (Dotted Red).
Troubleshooting Guide (Q&A)
Module A: Yield Loss in Step 1 (Cyclization)
Q: My yield is low (<50%) and the product is an oil that won't crystallize. What went wrong? A: You likely have incomplete cyclization or hydrolysis.
-
Diagnosis: Check the NMR.[3][4][5] If you see broad peaks around 3.0-3.5 ppm that shift with concentration, you may have the open-chain amide (N-ethyl-2,4-dibromobutanamide) that failed to cyclize.
-
Fix: The second step of the cyclization (ring closure) is slower than the initial amide formation. Ensure you stir for at least 4 hours at room temperature after the addition. If using aqueous ethylamine, ensure vigorous stirring (biphasic mixture).
-
Pro-Tip: Use a phase transfer catalyst (TBAB) if using a biphasic system (DCM/Water).
Module B: The "Elimination" Problem (Step 2)
Q: I am seeing a new spot on TLC that is UV active, but my desired product shouldn't be strongly UV active. What is it? A: That is 1-ethyl-3-pyrrolin-2-one .
-
The Science: The C3 proton (alpha to the carbonyl) is acidic. If your reaction conditions are too basic or too hot, the azide acts as a base rather than a nucleophile, causing dehydrohalogenation (loss of HBr).
-
The Fix:
-
Lower Temperature: Run the azidation at 25°C. Only heat to 40-50°C if reaction stalls.
-
Solvent Switch: Switch from DMSO to Acetonitrile (ACN). ACN is less polar, which can sometimes suppress the basicity of the azide anion relative to its nucleophilicity.
-
Avoid Amine Bases: Do not add triethylamine or other bases to "scavenge" acid in this step. It promotes elimination.[6][7]
-
Module C: Hydrogenation Stalling (Step 3)
Q: The azide is not reducing. I still see the azide peak (2100 cm⁻¹) in IR after 24 hours. A: Catalyst poisoning is the usual suspect.
-
Cause: Sulfur contaminants from DMF (if not fully removed) or halide ions (Br⁻) from the previous step can poison the Pd/C surface.
-
Fix:
-
Wash Thoroughly: Ensure the intermediate azide is partitioned between water/ethyl acetate to remove all DMF and inorganic salts before hydrogenation.
-
Alternative: Use the Staudinger Reduction (Triphenylphosphine, THF, then water). This is chemically robust and unaffected by trace halides, though it requires removing triphenylphosphine oxide (TPPO) afterward.
-
Data & Specifications
Process Parameters Table
| Parameter | Recommended Range | Critical Limit (Do Not Exceed) | Impact of Deviation |
| Step 1 Temp | -10°C to 25°C | > 35°C | Hydrolysis of acid chloride; lower yield. |
| Step 2 Temp | 20°C to 40°C | > 60°C | Elimination (Formation of unsaturated lactam). |
| NaN3 Equiv | 1.1 – 1.2 eq | > 2.0 eq | Safety hazard; increased basicity promotes elimination. |
| H2 Pressure | 1 – 3 bar | > 10 bar | Over-reduction (ring opening) is rare but possible. |
Troubleshooting Logic Tree
Caption: Figure 2.[8] Diagnostic logic for identifying yield loss at specific synthetic stages.
References & Authority
-
Hassner, A., et al. "Synthetic methods using azides."[9] Reviews in Organic Chemistry. (Foundational text on Azide nucleophilicity vs. basicity).
-
Levetiracetam Synthesis Patents. (The chemistry of 3-amino-pyrrolidinones is homologous to Levetiracetam intermediates). See EP1188744A1 for analogous cyclization conditions.
-
Smith, M. B. "Organic Synthesis." (General reference for Gabriel vs. Azide amine synthesis).
-
Safety Data: "Sodium Azide Handling." Chemical Safety Guides. Always maintain pH > 7 to prevent HN
formation.
Disclaimer: This guide is for research purposes only. All reactions involving azides and hydrogen gas pose significant safety risks (explosion, toxicity) and must be conducted in a fume hood with appropriate PPE.
Sources
- 1. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 2. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 3. uakron.edu [uakron.edu]
- 4. Optimizing a two-step hydrogenation reaction in a flow reactor using a Spinsolve Benchtop NMR - Magritek [magritek.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Elimination vs. Substitution: Choosing the Best Risk Control Method for Workplace Safety - Chemwatch [chemwatch.net]
- 8. (PDF) Unexpected formation of new chiral 3-amino-5-alkyl-2,5-dihydro-1H-pyrrolin-2-ones from N-Boc-α-amino esters [academia.edu]
- 9. Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile [html.rhhz.net]
Technical Support Center: Purification of 3-amino-1-ethylpyrrolidin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3-amino-1-ethylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and achieve high purity for your target compound.
Troubleshooting Guide: Overcoming Purification Hurdles
This section addresses specific issues that may arise during the purification of 3-amino-1-ethylpyrrolidin-2-one from a crude reaction mixture.
Issue 1: My purified product is an oil and fails to crystallize.
Question: After solvent removal, my 3-amino-1-ethylpyrrolidin-2-one is a persistent oil. I expected a solid. What's preventing crystallization, and how can I induce it?
Answer:
This is a common challenge, often stemming from residual impurities or the intrinsic properties of the compound. Here’s a systematic approach to troubleshoot this:
Pillar 1: Causal Analysis
-
Impurity Interference: The most frequent cause is the presence of impurities that disrupt the formation of a crystal lattice. These can include unreacted starting materials, solvent residues, or side-products with similar polarity. Even small amounts of such impurities can act as "crystallization inhibitors."
-
Hygroscopic Nature: The free amine group can readily absorb atmospheric moisture, leading to the formation of a viscous, hydrated oil.
-
Intrinsic Properties: While salts of this compound may be crystalline, the free base of 3-amino-1-ethylpyrrolidin-2-one might have a low melting point or exist as a supercooled liquid at room temperature.
Pillar 2: Step-by-Step Protocol
-
Initial Purity Check (TLC/¹H NMR): Before attempting crystallization, run a quick purity assessment. A simple Thin-Layer Chromatography (TLC) can reveal the presence of multiple components. A crude ¹H NMR can also show signals from solvents or other obvious impurities.
-
Trituration: This is the first and simplest technique to try.
-
Add a small amount of a non-polar solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or ethyl acetate).
-
Stir or sonicate the mixture vigorously. The goal is to wash the impurities into the solvent, leaving behind the purified product, which may solidify in the process.
-
Decant the solvent and dry the remaining material under vacuum.
-
-
Acid-Base Salt Formation: If trituration fails, converting the amine to a salt is a highly effective method to induce crystallization. The hydrochloride salt is a common choice.[1]
-
Dissolve the crude oil in a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas) while stirring.
-
The hydrochloride salt will often precipitate out as a solid. This solid can then be filtered, washed with a non-polar solvent, and dried.
-
If needed, the purified salt can be converted back to the free base by dissolving it in water, basifying with a suitable base (e.g., NaOH or NaHCO₃), and extracting with an organic solvent like dichloromethane (DCM).
-
-
Drying and Inert Atmosphere: Ensure your material is rigorously dried under high vacuum to remove all solvent and water. Handling the material under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture absorption.
Issue 2: My final product shows low purity by HPLC, with closely eluting peaks.
Question: I've performed a standard work-up, but my HPLC analysis shows one or more impurity peaks very close to my main product peak. How can I resolve these?
Answer:
Closely eluting peaks indicate that the impurities have physicochemical properties (polarity, size, pKa) very similar to your target compound, making separation by simple extraction or crystallization difficult. High-performance liquid chromatography (HPLC) is the preferred method for such challenging separations.[2][3][4]
Pillar 1: Causal Analysis
-
Structural Analogs: The impurities are likely diastereomers, regioisomers, or precursors/by-products with a very similar chemical structure. For instance, if the synthesis started from a substituted aspartic acid, an incompletely cyclized intermediate could be present.[5][6]
-
Degradation Products: Under harsh reaction or work-up conditions (e.g., high heat or extreme pH), minor degradation can occur, leading to structurally related impurities.
Pillar 2: Optimized Purification Protocol (Preparative HPLC)
-
Analytical Method Development: Before scaling to preparative HPLC, optimize the separation at an analytical scale.
-
Column Selection: A standard C18 reverse-phase column is a good starting point.[4]
-
Mobile Phase Optimization: The key to separation is the mobile phase.
-
Start with a simple gradient of acetonitrile and water.
-
Introduce an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%). This protonates the amine, leading to sharper peaks and often altering selectivity. Formic acid is generally preferred for mass spectrometry (MS) compatibility.[2][7]
-
Experiment with different organic modifiers like methanol instead of acetonitrile, as this can change the elution order.
-
-
-
Scaling to Preparative HPLC:
-
Once you have achieved good separation (baseline resolution if possible) on the analytical column, scale the method to a preparative column of the same stationary phase.
-
Increase the flow rate and injection volume proportionally to the column dimensions.
-
Collect fractions corresponding to your pure product peak.
-
Combine the pure fractions, remove the solvent under reduced pressure, and dry the product.
-
Table 1: HPLC Method Development Parameters
| Parameter | Starting Condition | Optimization Strategy | Rationale |
| Stationary Phase | C18 Reverse-Phase | Try a Phenyl-Hexyl or a polar-embedded column. | Offers different selectivity based on pi-pi interactions or enhanced polar retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Increase/decrease acid concentration; try ammonium formate buffer. | Controls the ionization state of the amine, affecting retention and peak shape. |
| Mobile Phase B | Acetonitrile | Switch to Methanol. | Changes the elution strength and selectivity, potentially resolving co-eluting peaks. |
| Gradient | 5-95% B over 20 min | Create a shallower, focused gradient around the elution time of your product.[2] | Increases the separation time between closely eluting compounds, improving resolution. |
| Detection | UV (210-220 nm) | Use Charged Aerosol Detection (CAD) or ELSD. | CAD and Evaporative Light Scattering Detectors (ELSD) can detect compounds without a strong UV chromophore and provide a more uniform response.[4] |
Issue 3: I am observing significant product loss during column chromatography.
Question: When I try to purify my compound using silica gel column chromatography, my yield is very low. Where is my product going?
Answer:
Significant product loss on a silica gel column is a classic problem when dealing with primary or secondary amines.
Pillar 1: Causal Analysis
-
Irreversible Adsorption: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like amines can bind very strongly, sometimes irreversibly, to these acidic sites. This leads to significant tailing of the peak and, in severe cases, complete retention of the product on the column.
-
On-Column Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive compounds.
Pillar 2: Mitigation Strategies
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica.
-
Protocol: Prepare your column slurry as usual (e.g., in hexane/ethyl acetate). Before loading your sample, add 1-2% of a volatile base like triethylamine (TEA) or ammonia solution to the eluent.[8]
-
Mechanism: The triethylamine will preferentially bind to the acidic silanol groups, "passivating" the stationary phase and allowing your basic product to elute properly without strong adsorption.
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds. Use neutral or basic alumina to avoid the issues seen with acidic silica.
-
Reverse-Phase Chromatography: As discussed in Issue 2, reverse-phase (C18) flash chromatography is also a viable option, though it can be more expensive.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect in my crude 3-amino-1-ethylpyrrolidin-2-one?
Based on common synthetic routes for pyrrolidinones, which often involve the cyclization of amino acid derivatives or related precursors, you should be vigilant for the following impurities:
-
Unreacted Starting Materials: For example, if the synthesis involves the reaction of an ethylamine derivative with a protected aspartic acid precursor, residual amounts of these may remain.[5][6]
-
Ring-Opened By-products: Incomplete cyclization or hydrolysis of the lactam ring can lead to linear amino acid or amide impurities.
-
Side-Reaction Products: Depending on the specific reagents used, side reactions such as over-alkylation or dimerization could occur.
-
Reagents and Solvents: Residual coupling agents, bases (e.g., triethylamine), or high-boiling solvents (e.g., DMF, DMSO) are common.
Q2: What is the best all-around method to assess the purity of my final product?
A combination of techniques is always best for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. An optimized HPLC method can quantify your main component and detect even minor impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR not only confirm the structure of your desired compound but can also reveal the presence of impurities if they are present in sufficient quantity (>1-2%).
-
Mass Spectrometry (MS): Confirms the molecular weight of your product. LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly powerful as it combines the separation power of HPLC with the identification capability of MS.
Q3: What are the recommended storage conditions for purified 3-amino-1-ethylpyrrolidin-2-one?
As an amine, the compound can be sensitive to air and moisture. For long-term stability, it is recommended to store the purified compound under the following conditions:
-
Temperature: 2-8°C (refrigerated).[]
-
Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation and reaction with atmospheric CO₂.
-
Container: In a tightly sealed, airtight container, preferably made of amber glass to protect from light.
Q4: I have the hydrochloride salt of the compound. Do I need to convert it to the free base before use in my next reaction?
This depends entirely on the conditions of your subsequent reaction.
-
If your reaction is base-catalyzed or requires a nucleophilic amine: Yes, you must convert the salt to the free base. The protonated ammonium salt is not nucleophilic. This is typically done by neutralization with a base (e.g., NaHCO₃, K₂CO₃, or triethylamine) followed by extraction.
-
If your reaction is performed under acidic conditions or does not require a free amine: You may be able to use the salt directly. For example, in some coupling reactions, an external base is added in excess, which will deprotonate the hydrochloride salt in situ.
Purification Workflow Visualization
The following diagram illustrates a typical decision-making workflow for the purification of 3-amino-1-ethylpyrrolidin-2-one.
Sources
- 1. 3-amino-1-ethyl-pyrrolidin-2-one;hydrochloride 95% | CAS: 2059932-38-4 | AChemBlock [achemblock.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. Separation of 1-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)pyrrolidine-2,5-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
- 5. EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-amino-1-ethylpyrrolidin-2-one
The following Technical Support Guide is designed for researchers and process chemists synthesizing 3-amino-1-ethylpyrrolidin-2-one (also known as 3-amino-1-ethyl-2-pyrrolidinone).
This guide prioritizes the
Synthetic Pathway Overview
The synthesis relies on the functionalization of the C3 position of the commercially available 1-ethyl-2-pyrrolidinone (NEP) . The transformation involves activating the
Master Workflow Diagram
Figure 1: Optimized synthetic workflow for 3-amino-1-ethylpyrrolidin-2-one via the azide intermediate.
Critical Protocol & Troubleshooting Guide
Phase 1: -Bromination of NEP
Objective: Selective mono-bromination at the C3 position.
Reagents: Phosphorus Tribromide (
Protocol Summary:
-
Dissolve 1-ethyl-2-pyrrolidinone (NEP) in dry solvent (e.g.,
or without solvent if neat). -
Add
(0.1 eq) as a catalyst to form the reactive enol-phosphorus complex. -
Add
(1.05 eq) dropwise at elevated temperature ( ). -
Quench with dry methanol or water (carefully).
Troubleshooting Q&A:
| Symptom | Probable Cause | Corrective Action |
| Presence of 3,3-dibromo impurity | Excess Bromine or High Temperature | Strictly control stoichiometry to 1.05 eq. Lower reaction temperature to |
| Low conversion of starting material | Inactive Catalyst ( | |
| Ring Opening (Hydrolysis) | Aqueous Workup at Low pH | The lactam ring is stable, but |
Phase 2: Nucleophilic Substitution (Azidation)
Objective: Displacement of bromide with azide without elimination.
Reagents: Sodium Azide (
The "Elimination" Trap:
The most common failure mode here is the formation of 1-ethyl-3-pyrrolin-2-one (the elimination product) instead of the substitution product. This occurs because the
Figure 2: Mechanistic competition between substitution and elimination.
Troubleshooting Q&A:
| Symptom | Probable Cause | Corrective Action |
| Formation of unsaturated lactam (Double bond) | Reaction temperature too high or basic conditions | Use Sodium Azide (weak base, strong nucleophile). Avoid stronger bases like amines or hydroxide. Keep temperature |
| Explosion / Safety Hazard | Concentration of Azide solution | CRITICAL SAFETY: Low molecular weight organic azides are explosive. Never concentrate the reaction mixture to dryness. Perform the subsequent reduction directly on the crude solution or extract into a high-boiling solvent. |
| Incomplete Reaction | Steric hindrance / Solvent choice | Use polar aprotic solvents (DMF, DMSO) to accelerate the |
Phase 3: Reduction to Amine
Objective: Convert the azide to the primary amine.
Reagents:
Protocol Summary:
-
Method A (Hydrogenation): Dissolve crude azide in MeOH. Add 10% Pd/C. Stir under
balloon (1 atm) for 4-12 h. Filter through Celite. -
Method B (Staudinger): Add
(1.1 eq) to azide solution. Stir until evolution ceases. Add water to hydrolyze the iminophosphorane.
Troubleshooting Q&A:
| Symptom | Probable Cause | Corrective Action |
| Catalyst Poisoning (Method A) | Residual Sulfur or Azide ions | Ensure the azide formation step is worked up well (remove excess |
| Product Solubility Issues | Amine is highly water-soluble | The free base is difficult to extract from water. Isolate as the HCl salt : Add HCl/dioxane to the crude amine solution and precipitate the hydrochloride salt. |
Analytical Data Reference
When analyzing your product, compare against these expected parameters:
-
Appearance: Colorless to pale yellow oil (Free base); White solid (HCl salt).
-
Molecular Weight: 128.17 g/mol .
-
MS (ESI):
. -
1H NMR (Diagnostic): Look for the triplet/multiplet at C3 (
ppm) shifting upfield from the bromo-precursor ( ppm).
References
-
Gómez-Vidal, J. A., & Silverman, R. B. (2001). Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors.[1] Organic Letters, 3(16), 2481–2484.[1]
-
Ortiz Jr, G. X., Kang, B., & Wang, Q. (2014).[2] One-pot synthesis of 3-azido- and 3-aminopiperidines by intramolecular cyclization of unsaturated amines.[2] The Journal of Organic Chemistry, 79(2), 571–581.[2]
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
PrepChem. (n.d.). Synthesis of 3-Amino-1-benzylpyrrolidine-2,5-dione. (Analogous reduction protocols).
-
University of Akron. (2017). Safety Alert: Azide Synthesis Explosion. (Critical safety data for handling azido-intermediates).
Sources
preventing side reactions in the synthesis of 3-amino-1-ethylpyrrolidin-2-one
Ticket System ID: CHEMSUP-882-ALPHA Subject: Optimization of Alpha-Amination & Impurity Control Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary
The synthesis of 3-amino-1-ethylpyrrolidin-2-one is a critical workflow often plagued by three competitive pathways: elimination (forming the unsaturated lactam), hydrolysis (ring-opening), and poly-alkylation .
This guide abandons generic advice in favor of a mechanistic troubleshooting approach. We focus on the critical conversion of the precursor 3-bromo-1-ethylpyrrolidin-2-one to the target amine, as this is the step with the highest failure rate in scale-up environments.
Module 1: Critical Reaction Pathways (The "Why" Behind the Failures)
Before adjusting your parameters, you must visualize the competitive landscape. The alpha-carbon on the lactam ring is a battleground between Nucleophilic Substitution (
Pathway Visualization
The following diagram maps the kinetic competition. Your goal is to maximize the green path while suppressing the red (elimination) and orange (hydrolysis) paths.
Figure 1: Kinetic competition map. Path 1 is the target. Path 2 dominates if the nucleophile acts as a base. Path 3 dominates if the nucleophile concentration is too low.
Module 2: Troubleshooting Guide (Ticket-Based Q&A)
Ticket #101: "I am seeing >15% unsaturated lactam (Elimination Product)."
User Scenario: "We are reacting 3-bromo-1-ethylpyrrolidin-2-one with aqueous ammonia at 60°C. HPLC shows a significant peak for 1-ethyl-3-pyrrolin-2-one."
Root Cause: The basicity of ammonia is triggering an E2 elimination mechanism rather than the desired
Resolution Protocol:
-
Switch Nucleophile Strategy: Direct ammonolysis is kinetically difficult because ammonia is both a nucleophile and a base.
-
Recommended: Switch to Sodium Azide (
) followed by reduction (Staudinger or Hydrogenation). The azide ion ( ) is a powerful nucleophile but a weak base, almost entirely eliminating the E2 pathway.
-
-
If Ammonia is Mandatory:
-
Temperature Control: Lower the temperature to <40°C. Elimination has a higher activation energy than substitution; lower heat favors substitution.
-
Solvent Change: Move from aqueous media to Acetonitrile or DMF . Water solvates the nucleophile, reducing its reactivity (making it "sluggish") and allowing basicity to take over. A polar aprotic solvent leaves the nucleophile "naked" and more reactive for
.
-
Ticket #102: "My product yield is low due to dimer formation."
User Scenario: "We isolated the product, but the mass spec shows a large M+127 peak (dimer). The primary amine product is reacting with the starting bromide."
Root Cause: Statistical probability. As the concentration of your product (primary amine) rises, it competes with ammonia for the remaining bromide. Secondary amines are often more nucleophilic than ammonia.
Resolution Protocol:
-
The "Ammonia Flood" Method: You cannot use stoichiometric equivalents. You must use a 50:1 to 100:1 molar excess of ammonia. This ensures the bromide statistically encounters an ammonia molecule rather than a product molecule.
-
The Gabriel Synthesis (Gold Standard):
Ticket #103: "The lactam ring is opening during workup."
User Scenario: "After the reaction, we acidified to pH 2 to extract impurities, but our product disappeared."
Root Cause: Lactams (cyclic amides) are susceptible to hydrolysis, especially under acidic conditions with heat, or strong basic conditions. 3-amino lactams are zwitterionic and can be tricky to isolate.
Resolution Protocol:
-
Avoid Aqueous Acid Workups: Isolate the product as a free base using resin filtration or extraction into DCM/Chloroform at neutral/mildly basic pH (pH 8-9).
-
Cold Neutralization: If you must neutralize a basic reaction mixture, do so at 0°C to prevent the exotherm from driving ring opening.
Module 3: Recommended Synthetic Protocols
We recommend Method B (Azide Route) for high-value applications requiring >98% purity, as it inherently suppresses elimination and dimerization.
Method A: Direct Ammonolysis (Cost-Effective, Higher Risk)
Best for: Large scale, lower purity requirements.
| Parameter | Specification | Rationale |
| Reagent | Methanol is better than water; high conc. suppresses dimerization.[3] | |
| Stoichiometry | 60 equivalents of | Statistical saturation to prevent secondary amine formation. |
| Pressure | Sealed vessel (Autoclave) | Keeps |
| Time | 24-48 Hours | Slower reaction at lower temp favors substitution over elimination. |
Method B: The Azide Route (High Purity, High Control)
Best for: Drug development, strict impurity limits.
Step 1: Substitution
-
Dissolve 3-bromo-1-ethylpyrrolidin-2-one (1.0 eq) in anhydrous DMF or DMSO .
-
Add Sodium Azide (
) (1.2 eq). -
Stir at room temperature for 12-16 hours.
-
Note: Monitor by TLC/HPLC. Absence of heat prevents elimination.
-
Safety: Azides are toxic and shock-sensitive. Do not concentrate to dryness or use halogenated solvents (formation of di-azidomethane).
-
Step 2: Reduction (Staudinger)
-
Dilute the reaction mixture with THF.
-
Add Triphenylphosphine (
) (1.1 eq) and water (1.5 eq). -
Stir until nitrogen evolution ceases (formation of phosphine oxide).
-
Purification: The product is a primary amine. Acidify with HCl in ether to precipitate the 3-amino-1-ethylpyrrolidin-2-one hydrochloride salt . This separates it from the neutral
byproduct.
Module 4: Analytical Data for Verification
When validating your product, ensure the following spectral characteristics are met to confirm the structure and absence of side products.
| Feature | Target (3-Amino...) | Impurity (Elimination) | Impurity (Hydrolysis) |
| 1H NMR (Alpha-H) | Triplet/Multiplet @ ~3.5-3.8 ppm | Absent (replaced by alkene protons @ 6.0-7.0 ppm) | Multiplet, but look for loss of ethyl-N protons shift |
| IR Spectrum | Carbonyl stretch ~1680 cm⁻¹ (Lactam) | Carbonyl stretch shifted + C=C stretch visible | Carboxylate peaks (broad OH) if ring opened |
| Mass Spec | M+ (Target MW) | M-2 (Loss of 2 Hydrogens) | M+18 (Addition of H2O) |
References
-
Smith, M. B., & March, J. (2007).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[4] (Definitive source for E2 vs SN2 competition in alpha-halo carbonyls).
-
U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 20096668, 3-amino-1-ethylpyrrolidin-2-one. PubChem.[5] Retrieved from [Link]
- Glennon, R. A., et al. (1981). Synthesis and anticonvulsant activity of some 3-amino-2-pyrrolidinones. Journal of Medicinal Chemistry.
- Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews.
Sources
- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Alpha elimination - Wikipedia [en.wikipedia.org]
- 5. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 3-Amino-1-Ethylpyrrolidin-2-One
Welcome to the Advanced Application Support Center. Subject: 3-Amino-1-ethylpyrrolidin-2-one (CAS: 26116-12-1 / Enantiomers: 128203-70-1, 59776-88-4) Role: Key Intermediate for Amisulpride Synthesis Support Level: Tier 3 (Method Development & Troubleshooting)[1]
Introduction: The "Invisible" Intermediate
As researchers working on the synthesis of benzamide antipsychotics (specifically Amisulpride ), you often encounter this pyrrolidinone intermediate. While structurally simple, it presents a "perfect storm" of characterization challenges: it is highly polar , lacks a strong chromophore , and possesses a chiral center at C3 that is prone to racemization.[2]
This guide moves beyond standard protocols to address why your current methods might be failing and how to fix them.
Troubleshooting Module: Chromatographic Detection
User Complaint: "I am injecting the sample on HPLC, but I see no peak or a messy baseline near the void volume."
Root Cause Analysis
-
Lack of Chromophore: Unlike the final drug Amisulpride, this intermediate lacks an aromatic ring. It has only a weak amide absorption (<210 nm).[2]
-
Lack of Retention: The secondary amine and lactam moiety make the molecule highly polar (logP ≈ -0.7). On a standard C18 column, it elutes in the void volume (
), co-eluting with injection solvent pulses.[2]
Solution Protocol: The "Visualization" Strategy
You have three viable paths. Choose based on your available instrumentation.
Path A: Derivatization (Recommended for UV-only Labs)
Transform the "invisible" amine into a UV-active species.[1]
-
Reagent: FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) or OPA (o-Phthalaldehyde).
-
Mechanism: Reacts with the primary amine at C3 to form a highly fluorescent/UV-active derivative.
-
Advantage: shifts detection to 260 nm or fluorescence, removing baseline noise.[2]
Path B: Alternative Detection (CAD/ELSD/MS)
If you have a Charged Aerosol Detector (CAD) or Mass Spec, use them.[1][2] The molecule is non-volatile, making it ideal for CAD/ELSD.[2]
-
MS Mode: ESI Positive. Expect
.[2]
Path C: HILIC Chromatography (For Retention)
Standard Reverse Phase (RP) is insufficient.[1][2] Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[2]
Recommended HILIC Method Parameters:
| Parameter | Setting | Rationale |
| Column | Silica or Zwitterionic (e.g., ZIC-HILIC) | Retains polar amines via water layer partition.[1][2] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Low pH ensures amine protonation for ionic interaction. |
| Mobile Phase B | Acetonitrile (ACN) | High organic content (80-95%) initiates HILIC mode.[1][2] |
| Gradient | 95% B to 70% B over 10 mins | Elute from low polarity to high polarity (water). |
| Detection | UV 205 nm (if no derivatization) | Critical: Use high-purity solvents to minimize background.[1] |
Decision Workflow Diagram
Caption: Decision tree for selecting the optimal detection method based on laboratory capabilities.
Troubleshooting Module: Chiral Purity Analysis
User Complaint: "I cannot separate the (S)-enantiomer from the (R)-enantiomer. They co-elute on my OD-H column."
Root Cause Analysis
-
Primary Amine Interference: Free primary amines often tail badly on polysaccharide columns (like Chiralcel OD/AD) due to non-specific interactions with the silica support.
-
Size: The molecule is small.[1] Large chiral cavities in amylose/cellulose phases may not provide enough "friction" for discrimination without derivatization.
Solution Protocol: The "Sandwich" or "Anchor" Approach
Method A: Indirect Separation (Derivatization) - High Reliability
React the amine with a chiral derivatizing agent (CDA).[1] This creates diastereomers, which have different physical properties and are easier to separate than enantiomers.[2]
-
Reagent: GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) or Marfey’s Reagent.[2]
-
Protocol:
-
Mix 10 µL sample + 20 µL GITC solution in ACN.
-
Incubate at room temp for 15 mins.
-
Inject on a standard C18 column.[3]
-
-
Result: The
and diastereomers will elute at significantly different times.[2]
Method B: Direct Separation (Crown Ether Columns)
If derivatization is impossible, you must use a column designed specifically for primary amines.[2]
-
Column: Crownpak CR-I(+) or CR(+).[2]
-
Mechanism: The crown ether forms a host-guest complex specifically with the ammonium ion (
). -
Conditions:
-
Mobile Phase: Perchloric acid (pH 1.5 to 2.0).[2] Warning: High acidity is required to ensure the amine is fully protonated.
-
Temperature: Lower temperatures (10-15°C) often improve resolution by stabilizing the complex.
-
Chiral Method Comparison Table
| Feature | Polysaccharide (OD-H/AD-H) | Crown Ether (CR+) | GITC Derivatization (C18) |
| Suitability | Low (without derivatization) | High (for free amines) | High (Indirect) |
| Mobile Phase | Hexane/IPA (Normal Phase) | Aqueous Acid (pH 2.[1]0) | ACN/Water |
| Detection | Poor (Low UV) | Poor (Low UV) | Excellent (UV 254 nm) |
| Cost | High (Column) | High (Column) | Low (Reagent) |
| Recommendation | Not Recommended | Good for Process Control | Best for R&D/QC |
FAQ: Structural Confirmation & Handling
Q: The NMR spectrum in CDCl3 shows broad, undefined peaks. Is my product impure? A: Not necessarily.
-
Cause: The primary amine protons (
) and the amide proton are exchangeable. In , hydrogen bonding can cause broadening.[2] Furthermore, the ethyl group rotation might be restricted.[2] -
Fix: Run the NMR in DMSO-d6 . The strong hydrogen-bonding capability of DMSO usually sharpens the amine/amide signals. Alternatively, add a drop of
to shake out the exchangeable protons and simplify the spectrum to just the carbon-bound protons.
Q: My solid product turned into a sticky oil overnight. Why? A: The compound is hygroscopic .
-
Mechanism: Small polar lactams absorb atmospheric moisture aggressively.
-
Impact: This throws off weight-based assays and can lead to hydrolysis of the lactam ring over time.
-
Storage: Store under Argon/Nitrogen in a desiccator at -20°C.
Q: What are the critical impurities I should look for? A: Based on the standard synthesis (reductive amination or cyclization of glutamate derivatives):
-
Hydrolysis Product: 4-amino-N-ethylbutanamide (Ring opening).
-
Dimer: Formed by the reaction of the amine of one molecule with the lactam of another (rare, but possible under high heat).
-
Starting Material: If made from diethyl itaconate or similar precursors.
References
-
Arborpharmchem. (2025).[4][5][6][7] Amisulpride Intermediates CAS 71675-85-9: Synthesis and Characterization. Retrieved from
-
PubChem. (2023). 3-Amino-1-ethylpyrrolidin-2-one Compound Summary. National Library of Medicine. Retrieved from [2]
-
Zhang, C., et al. (2010).[2][8] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from
-
SIELC Technologies. (2024). HPLC Method for Separation of Pyrrolidine Derivatives using Mixed-Mode Chromatography. Retrieved from
-
BenchChem. (2025).[3] Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Retrieved from
Sources
- 1. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. researchgate.net [researchgate.net]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving analytical issues in HPLC of 3-amino-1-ethylpyrrolidin-2-one
Technical Support Center: Analytical Method Development for 3-amino-1-ethylpyrrolidin-2-one
Executive Summary: The Analytical Challenge
3-amino-1-ethylpyrrolidin-2-one presents a classic "double-trouble" profile for HPLC method development:
-
Polar Basicity: The primary amine at the 3-position (
) ensures the molecule is positively charged at standard acidic pH, leading to aggressive interaction with residual silanols (peak tailing) and poor retention on C18. -
Chromophoric Silence: The pyrrolidinone ring (lactam) has only a weak
transition around 200–205 nm. It lacks the conjugated systems required for robust UV detection at standard wavelengths (254 nm).
This guide moves beyond generic advice, offering specific, chemically grounded solutions to resolve tailing, retention loss, and detection limits.
Troubleshooting Logic: The "Why" and "How"
Issue 1: Severe Peak Tailing ( )
The Symptom: The peak rises sharply but drags out a long tail, making integration difficult and ruining resolution from impurities.
The Mechanism: At pH < 8, the 3-amino group is protonated (
Corrective Actions:
-
Option A: The "High pH" Strategy (Recommended)
-
Logic: If you raise the mobile phase pH above the
of the amine (e.g., pH 10.5), the amine becomes neutral ( ). Neutral amines do not interact with silanols. -
Protocol: Use an ammonia/ammonium bicarbonate buffer at pH 10.5.
-
Critical Hardware Check: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini) designed for high pH. Standard silica dissolves above pH 8.0.
-
-
Option B: The "Chaotropic" Shield
-
Logic: If high pH is impossible, use a chaotropic buffer at low pH to mask silanols.
-
Protocol: Add 0.1% Triethylamine (TEA) or use 20-50 mM Sodium Perchlorate (
) in the mobile phase. The TEA competes for silanol sites, "blocking" them from your analyte.
-
Issue 2: Elution at the Void Volume ( )
The Symptom: The peak elutes immediately with the solvent front. The Mechanism: The ethyl group is too small to provide sufficient hydrophobic interaction with a C18 chain, especially when the molecule is ionized (polar).
Corrective Actions:
-
Option A: HILIC Mode (The Modern Standard)
-
Logic: Hydrophilic Interaction Liquid Chromatography (HILIC) inverts the mechanism. The stationary phase is polar (Silica or Amide), and the mobile phase is high-organic (ACN).[1] The polar amine is retained by partitioning into the water layer on the silica surface.
-
Benefit: Massive gain in sensitivity for MS detection due to high organic content.
-
-
Option B: Ion-Pairing Chromatography (IPC)
-
Logic: Add a long-chain acid (e.g., Sodium Octanesulfonate) to the mobile phase. The sulfonate binds to the amine, forming a neutral, hydrophobic "pair" that sticks to the C18 column.
-
Warning: IPC reagents permanently alter columns and suppress MS ionization. Use only for UV methods.
-
Visualization: Troubleshooting Decision Tree
The following diagram maps the logical flow for resolving the primary analytical issues.
Caption: Logical workflow for diagnosing and resolving peak shape, retention, and detection issues specific to aminopyrrolidones.
Validated Experimental Protocols
Below are two distinct methods. Method A is for general purity analysis. Method B is for high-sensitivity trace analysis (e.g., cleaning validation or impurity profiling).
Method A: Direct UV (High pH Reverse Phase)
Best for: Routine assay, high concentration samples (>0.1 mg/mL).
| Parameter | Specification | Rationale |
| Column | Agilent Poroshell HPH-C18 or Waters XBridge C18 ( | Hybrid silica resists dissolution at pH 10.5. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonia | High pH neutralizes the amine, eliminating tailing. |
| Mobile Phase B | Acetonitrile (100%) | Standard organic modifier. |
| Gradient | 5% B to 30% B over 10 mins | Shallow gradient is sufficient for the ethyl group. |
| Flow Rate | 1.0 mL/min | Standard backpressure. |
| Detection | UV at 210 nm | Captures the weak lactam absorption. |
| Temp | 30°C | Maintains viscosity consistency. |
Method B: Pre-Column Derivatization (OPA)
Best for: Trace analysis, enantiomeric separation (if chiral reagent used), or dirty matrices.
The Chemistry: o-Phthalaldehyde (OPA) reacts specifically with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.
Step-by-Step Protocol:
-
Reagent Prep: Dissolve 10 mg OPA in 0.5 mL Methanol. Add 9.5 mL 0.4 M Borate buffer (pH 9.5). Add 20 µL 2-Mercaptoethanol. (Stable for 24 hours).
-
Reaction: Mix 100 µL Sample + 100 µL OPA Reagent.
-
Wait: Allow to react for 60 seconds at room temperature (Autosampler can do this).
-
Injection: Inject immediately.
-
Detection: Fluorescence (Ex: 340 nm, Em: 455 nm).[2]
Visualizing the Derivatization Workflow:
Caption: Pre-column derivatization workflow using OPA for high-sensitivity fluorescence detection.
Frequently Asked Questions (FAQs)
Q1: Can I use a standard C18 column with 0.1% TFA? A: You can, but expect poor results. While TFA suppresses silanols and acts as an ion-pairing agent to increase retention, the low pH (approx. 2.0) will fully protonate the amine. This often leads to "fronting" due to overload or "tailing" if the column is older. Furthermore, the lactam ring is susceptible to hydrolysis at very low pH over long run times.
Q2: Why is my baseline drifting at 210 nm? A: This is the "cutoff" region for many solvents. Ensure you are using HPLC Grade Acetonitrile (not Methanol, which absorbs up to 215 nm). Also, avoid acetate or formate buffers if possible, as they have high background absorbance at 210 nm. Phosphate (non-volatile) or Bicarbonate are cleaner at this wavelength.
Q3: Is HILIC better than Reverse Phase for this molecule? A: For retention, yes. 3-amino-1-ethylpyrrolidin-2-one is very polar. On a HILIC column (e.g., Amide phase), it will elute after the void volume without needing ion-pairing reagents. Use a mobile phase of 90% ACN / 10% Ammonium Formate (10mM, pH 3.0).
References
-
McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, hydrophilic–hydrophobic and polar compounds in hydrophilic interaction liquid chromatography. Journal of Chromatography A.
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
-
Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC?
-
Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation. Journal of Chromatography B.
-
Thermo Fisher Scientific. HILIC Separations Technical Guide.
Sources
Technical Support Center: 3-Amino-1-Ethylpyrrolidin-2-One Waste Management
This guide provides detailed technical and safety information for researchers, scientists, and drug development professionals on the proper handling and disposal of waste containing 3-amino-1-ethylpyrrolidin-2-one. Given the limited specific public data on this compound, this guide synthesizes safety protocols from closely related amino-pyrrolidine and flammable, corrosive amine compounds. Crucially, this document is intended to supplement, not replace, the official Safety Data Sheet (SDS) for the specific product in use, as well as your institution's established Environmental Health & Safety (EHS) protocols.
Section 1: Hazard Profile and Core Principles
Understanding the inherent risks of 3-amino-1-ethylpyrrolidin-2-one and related structures is fundamental to safe waste management. The primary hazards are typically associated with its flammability and corrosive nature due to the amine functional group.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be concerned with for waste from this compound?
A1: Based on analogous compounds, waste containing 3-amino-1-ethylpyrrolidin-2-one should be treated as possessing multiple hazards. It is likely a flammable liquid and a corrosive material, capable of causing severe skin burns and serious eye damage.[1][2] Always assume the waste is corrosive to the respiratory tract if inhaled.
Table 1: Anticipated Hazard Profile for 3-Amino-1-Ethylpyrrolidin-2-One Waste
| Hazard Class | Description | Rationale & Causality | Primary Reference |
| Flammable Liquid | The material is likely a flammable liquid and vapor.[1][2] Waste containers must be kept away from heat, sparks, open flames, and other ignition sources.[1][2][3] | The pyrrolidinone ring structure and ethyl group contribute to its organic nature, making it combustible. | [1][2] |
| Corrosive (Skin/Eye) | Causes severe skin burns and serious eye damage upon contact.[1][2][4] This is a critical consideration for PPE selection and spill response. | The amine functional group imparts basicity, making the compound corrosive to tissues. | [2][4] |
| Acute Toxicity | May be harmful if swallowed or in contact with skin.[2] Ingestion can cause severe damage to the delicate tissues of the mouth and esophagus.[2][5] | The corrosive nature leads to tissue damage upon ingestion or significant dermal exposure. | [2] |
| Inhalation Hazard | Vapors or mists may cause respiratory irritation or burns.[2][3] Handling should always occur in a well-ventilated area or a chemical fume hood.[2][6] | As a volatile organic compound with corrosive properties, its vapors can damage the respiratory tract. | [2][3] |
Section 2: Personal Protective Equipment (PPE) Protocols
The selection of appropriate PPE is the final and most critical barrier between the researcher and the chemical hazard.[7] Do not handle this waste without adequate protection.
Troubleshooting PPE Selection
Q2: What is the absolute minimum PPE required for handling waste containers of 3-amino-1-ethylpyrrolidin-2-one?
A2: At a minimum, you must wear a lab coat, chemical safety goggles with side shields, and two pairs of nitrile gloves.[8][9] Given the corrosive nature of this compound, a face shield worn over safety goggles is strongly recommended to protect against splashes.[7][10]
Q3: My gloves feel sticky/brittle after handling the waste. What does this mean?
A3: This is a sign of chemical degradation of the glove material.[7] You must immediately and safely remove the gloves, wash your hands thoroughly, and use a new pair. This indicates that the glove material may not be suitable for prolonged contact. Thicker, chemical-resistant gloves (e.g., butyl rubber or neoprene) should be considered for tasks involving potential immersion or extensive contact.[10]
Q4: When is a respirator necessary?
A4: A respirator is required if you are handling large volumes of waste outside of a certified chemical fume hood, cleaning up a large spill, or if you experience any irritation or other symptoms of overexposure.[11] A NIOSH-approved respirator with an organic vapor (Type A, Brown) cartridge is recommended.[11]
Experimental Protocol: Donning and Doffing PPE for Waste Handling
-
Inspect: Before starting, visually inspect all PPE for defects (cracks, holes, etc.).
-
Donning Order:
-
Put on inner gloves.
-
Put on a chemical-resistant gown or lab coat, ensuring cuffs are snug.
-
Put on outer gloves, pulling the cuffs over the sleeves of the gown.[7]
-
Put on chemical safety goggles.
-
Put on a face shield over the goggles.
-
-
Doffing (Removal) Order (to prevent self-contamination):
-
Remove outer gloves.
-
Remove face shield and goggles.
-
Remove gown, turning it inside out as you remove it.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Diagram 1: PPE Selection Workflow A logic diagram for choosing appropriate PPE.
Section 3: Waste Handling and Segregation
Proper segregation of chemical waste is not just a regulatory requirement; it is a critical safety measure to prevent dangerous reactions within the waste container.[12]
Frequently Asked Questions (FAQs)
Q5: What type of container should I use for this waste?
A5: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[12] High-density polyethylene (HDPE) or glass bottles are typically appropriate. Avoid metal containers, as corrosive amines can react with some metals. The container must be clearly labeled as "Hazardous Waste."[13]
Q6: Can I mix 3-amino-1-ethylpyrrolidin-2-one waste with my halogenated or non-halogenated solvent waste streams?
A6: It is strongly recommended to keep this waste stream separate.[13] As a corrosive amine, it is incompatible with a wide range of chemicals. Mixing with acids can cause a violent neutralization reaction.[14] Mixing with strong oxidizing agents is also hazardous.[2][5] Always maintain separate waste containers for acids, bases, oxidizers, and specific solvent types.[12][13]
Q7: What information must be on the hazardous waste label?
A7: The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "3-amino-1-ethylpyrrolidin-2-one" (and any other components in the waste mixture). Do not use abbreviations.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., "Flammable," "Corrosive").
-
The date you first added waste to the container (accumulation start date).
-
Your name and laboratory information.
Table 2: Chemical Incompatibility Guide
| Do NOT Mix With | Reason / Potential Outcome |
| Strong Acids (e.g., HCl, H₂SO₄) | Violent exothermic neutralization reaction. |
| Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) | Fire or explosion hazard.[2][5] |
| Acid Anhydrides & Acid Chlorides | Vigorous, potentially violent reaction.[2] |
| Reactive Metals (e.g., Aluminum, Zinc) | May produce flammable hydrogen gas. |
Diagram 2: Waste Segregation Decision Process A workflow for correctly segregating chemical waste.
Section 4: Troubleshooting Guide: Spills and Decontamination
Accidents happen. A prepared and timely response is critical to mitigating the risk of exposure and environmental contamination.[15]
Q8: I just spilled a small amount (<100 mL) inside the chemical fume hood. What do I do?
A8: For a minor spill contained within a fume hood:
-
Alert others in the immediate area.[15]
-
Ensure you are wearing appropriate PPE (Section 2).
-
Contain the spill by placing absorbent pads or materials around the edges, then covering the spill.[15][16]
-
Use a neutralizing agent suitable for bases if available, or cover with an inert absorbent like vermiculite or kitty litter.[15][16]
-
Carefully collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.[6]
-
Wipe the area with a mild detergent and water solution.[16]
-
Dispose of all contaminated materials (gloves, pads, etc.) as hazardous waste.
Q9: When does a spill require calling our institution's EHS/Safety office?
A9: You must contact your EHS office immediately if:
-
The spill is larger than you can safely handle (e.g., > 1 Liter).
-
The spill occurs outside of a containment area like a fume hood.
-
You feel any symptoms of exposure (dizziness, respiratory irritation).
-
You do not have the proper PPE or spill cleanup materials.
-
The spill poses a fire hazard.[15]
Experimental Protocol: Decontamination of Glassware
-
Pre-rinse: Under a fume hood, perform an initial rinse of the contaminated glassware with a small amount of a suitable organic solvent (e.g., ethanol or isopropanol). This rinsate is hazardous and MUST be collected in your 3-amino-1-ethylpyrrolidin-2-one waste container.[13]
-
Second Rinse: Perform a second rinse with the same solvent. Collect this rinsate as hazardous waste as well.
-
Neutralization Wash: Wash the glassware with a dilute acidic solution (e.g., 1% citric acid or acetic acid solution) to neutralize any residual amine. This wash can typically be disposed of down the drain with copious amounts of water, provided the pH is between 5.5 and 9.5 and it is permitted by your local regulations.[14]
-
Final Wash: Proceed with a standard wash using laboratory detergent and water, followed by final rinses with deionized water.
-
Drying: Allow the glassware to air dry completely before reuse.
Section 5: Final Disposal Procedures
The final step in the lifecycle of the chemical waste is its proper disposal according to institutional and federal regulations.
Frequently Asked Questions (FAQs)
Q10: Can I dispose of an "empty" container that held 3-amino-1-ethylpyrrolidin-2-one in the regular trash?
A10: No. A container that held this chemical is not truly empty until it has been properly decontaminated. The container must be triple-rinsed with a suitable solvent; the first two rinses must be collected as hazardous waste.[13][17] After the third rinse and complete air-drying in a fume hood, the original labels must be completely removed or defaced before the container can be discarded in the appropriate glass or plastic recycling bin.[12][13]
Q11: Can I neutralize the bulk waste myself before disposal?
A11: On-site treatment of hazardous waste, such as neutralization, is a regulated activity and generally should not be performed by laboratory personnel.[14] The heat generated from neutralizing a concentrated, corrosive amine can be significant and dangerous.[14] All collected waste should be submitted for disposal through your institution's EHS office.
Q12: Who handles the final disposal of the waste container?
A12: Once your waste container is full, properly sealed, and correctly labeled, you must contact your institution's Environmental Health & Safety (EHS) or equivalent department. They will arrange for a pickup and subsequent disposal by a licensed hazardous waste management company.
References
- SAFETY DATA SHEET - TCI Chemicals. (2024, November 27). TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. (2009, June 12). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). Fisher Scientific.
- SAFETY DATA SHEET - 2-(Aminomethyl)-1-ethylpyrrolidine. (2010, April 20). Fisher Scientific.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention / NIOSH.
- SAFETY DATA SHEET - 1-(3-Aminopropyl)pyrrolidine. (2019, February 27). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-Pyrrolidinone, 1-ethyl-. (2009, September 22). Fisher Scientific.
- Decontamination. (2022, November). University of Minnesota - Health, Safety & Risk Management.
- Chemical Safety Data Sheet MSDS / SDS - 1-(3-AMINOPROPYL)-2-PYRROLIDINONE. (2026, January 17). ChemicalBook.
- Safety data sheet. (2023, April 10).
- 3-Amino-1-ethylpyrrolidin-2-one. PubChem, National Center for Biotechnology Information.
- (S)-3-(Boc-amino)pyrrolidine Safety Data Sheet. AK Scientific, Inc.
- Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University - Environmental Health & Safety.
- Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
- Personal Protective Equipment (PPE) for Hazardous Drug Administration. (2021, November 3).
- Pyrrolidine - Hazard Summary. New Jersey Department of Health.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University - Office for Research Safety.
- SAFETY DATA SHEET - (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine. (2025, May 20). MilliporeSigma.
- CHEMICAL SPILL PROCEDURES. Clarkson University - Environmental Health & Safety.
- PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. (2019, May). SUNY College of Optometry.
- 3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one. PubChem, National Center for Biotechnology Information.
- Biosafety Spill Response Guide. Yale Environmental Health & Safety.
- Hazardous Waste Disposal Procedures. University of Texas at Dallas - Environmental Health and Safety.
- 3-amino-1-ethyl-pyrrolidin-2-one;hydrochloride 95% | CAS. Advanced ChemBlocks.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University - Research Safety.
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell University - Environmental Health and Safety.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.ca [fishersci.ca]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pppmag.com [pppmag.com]
- 8. pogo.ca [pogo.ca]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. nswai.org [nswai.org]
- 14. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 15. sunyopt.edu [sunyopt.edu]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Technical Support Center: Crystallization of 3-Amino-1-Ethylpyrrolidin-2-One
The following guide serves as a technical support center for the optimization of 3-amino-1-ethylpyrrolidin-2-one crystallization.
Status: Operational | Role: Senior Application Scientist | Ticket: #882-CRYST-OPT
Executive Summary & Molecule Profile
User Warning: Do not attempt to crystallize the free base of 3-amino-1-ethylpyrrolidin-2-one at standard ambient conditions. Reasoning: Based on structural analogs (e.g., 1-ethyl-2-pyrrolidinone) and calculated physicochemical properties, the free base is a hygroscopic liquid or low-melting solid (predicted MP < 0°C to ~20°C) [1, 2].
Optimization Strategy: The primary pathway for purification and isolation is Salt Formation . The polar lactam core combined with the primary amine at position 3 makes this molecule an ideal candidate for acid-addition salts (e.g., Hydrochloride, Tartrate).
Physicochemical Profile
| Property | Value / Characteristic | Implication for Crystallization |
| Free Base State | Liquid / Low-melting oil | Requires conversion to salt for solid isolation. |
| Chirality | C3 Stereocenter | Enantiomeric resolution may be required (See Module 3). |
| Polarity | High (Lactam + Amine) | Prone to "oiling out" in non-polar solvents. |
| Hygroscopicity | High | Strictly anhydrous solvents required to prevent hydrate formation/gumming. |
Troubleshooting & Optimization Modules
Module A: The "Oiling Out" Phenomenon
Issue: My product separates as a sticky gum or oil at the bottom of the flask instead of forming crystals.
Root Cause: This is Liquid-Liquid Phase Separation (LLPS). The attractive forces between the polar salt molecules are stronger than their interaction with the solvent, but the lattice energy is insufficient to overcome the entropy of the amorphous state—often exacerbated by trace water.
Solution Protocol: The Double-Solvent Titration
-
Dissolution: Dissolve the crude oil in the minimum amount of a high-polarity solvent (Methanol or Ethanol) at 50-60°C.
-
Drying: Ensure water content is <0.5% (Karl Fischer). Trace water acts as a plasticizer, preventing crystal lattice formation.
-
Titration: Slowly add a medium-polarity anti-solvent (Ethyl Acetate or Isopropyl Acetate) dropwise until a stable cloud point persists.
-
Avoid Hexanes/Heptanes initially: The polarity gap is too large, causing immediate oiling.
-
-
Seeding: Add seed crystals of the salt form at the cloud point.
-
Cooling: Ramp cool at 5°C/hour. Do not crash cool.
Module B: Salt Selection for Isolation
Issue: Which acid should I use to turn this oil into a solid?
Recommendation:
-
For Bulk Purity: Hydrochloride (HCl) .
-
Method: Generate in situ using HCl in Dioxane or Ethanol. Avoid aqueous HCl to prevent hydrolysis of the lactam ring or difficult drying.
-
-
For Chiral Resolution: Dibenzoyl-L-tartaric acid (L-DBTA) .
-
Method: The bulky aromatic rings of DBTA facilitate π-stacking and lattice rigidity, often superior to plain tartaric acid for pyrrolidinones.
-
Module C: Impurity Rejection
Issue: My crystals are colored or contain starting material (e.g., nitro-precursors).
Mechanism: The lactam ring can act as a host for planar impurities. Fix: Use Reslurry (Swish) Purification instead of recrystallization.
-
Suspend the solid in 10 volumes of MTBE/Ethanol (9:1).
-
Stir vigorously at reflux for 2 hours.
-
Cool to 20°C and filter.
-
Why? Impurities trapped in the mother liquor inclusions are released during the thermal cycling, but the bulk crystal doesn't fully dissolve, preventing re-entrapment.
-
Visualization: Decision Workflows
Figure 1: Salt Crystallization Decision Tree
Caption: Logical workflow for selecting the correct salt form and solvent system based on experimental observation.
Standard Operating Procedures (SOPs)
SOP-1: Preparation of the Hydrochloride Salt
Objective: Convert the liquid free base into a stable, crystalline solid.
-
Preparation: Dissolve 10.0 g of crude 3-amino-1-ethylpyrrolidin-2-one (approx. 78 mmol) in 50 mL of anhydrous Ethanol (absolute).
-
Acidification: Cool the solution to 0-5°C in an ice bath.
-
Addition: Dropwise add 1.05 equivalents of HCl in Ethanol (or Dioxane) maintaining internal temperature <10°C.
-
Note: The reaction is exothermic.[1]
-
-
Nucleation: Stir at 0°C. If no precipitate forms after 30 mins, add Ethyl Acetate slowly (up to 50 mL) until turbidity is observed.
-
Crystallization: Remove ice bath and allow to warm to room temperature (20°C) over 2 hours.
-
Isolation: Filter the white solid under nitrogen (hygroscopic!). Wash with cold Ethyl Acetate.
-
Drying: Vacuum oven at 40°C for 12 hours.
SOP-2: Chiral Resolution Screening
Objective: Isolate the (S)-enantiomer (common target for pharmaceutical intermediates) [3].
-
Stoichiometry: Prepare 0.5 equivalents of the resolving agent (e.g., (-)-O,O'-Dibenzoyl-L-tartaric acid) relative to the amine.
-
Solvent: Dissolve amine in Methanol . Dissolve resolving agent in warm Methanol.
-
Mixing: Combine solutions at 60°C.
-
Cooling: Cool to 25°C at a rate of 0.1°C/min.
-
Analysis: Filter the salt. Neutralize a small sample (using NaOH) and check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).[2]
-
Logic: If ee is low (<2
-
Sources
- 1. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 2. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]
Technical Support Center: Strategies for Increasing the Purity of Synthesized 3-Amino-1-ethylpyrrolidin-2-one
Welcome to the technical support guide for 3-amino-1-ethylpyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. Achieving high purity is critical for ensuring reproducible results in downstream applications, from library synthesis to the development of active pharmaceutical ingredients (APIs). This guide provides in-depth, experience-driven answers to common purification challenges, detailed troubleshooting protocols, and validated methods for assessing the final purity of your material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and challenges encountered during the synthesis and purification of 3-amino-1-ethylpyrrolidin-2-one.
Q1: What are the most common impurities I should expect in my crude product, and where do they come from?
A1: The impurity profile of your crude 3-amino-1-ethylpyrrolidin-2-one is intrinsically linked to its synthetic route. However, several classes of impurities are common across various synthetic pathways. Understanding their origin is the first step toward effective removal.
Table 1: Potential Impurities and Their Origins
| Impurity Class | Specific Examples | Likely Origin |
|---|---|---|
| Process-Related Impurities | Unreacted starting materials (e.g., ethylamine, protected aspartic acid derivatives), reagents. | Incomplete reaction conversion; non-stoichiometric addition of reagents.[1] |
| Residual solvents (e.g., THF, Ethanol, Dichloromethane). | Incomplete drying or evaporation during work-up. | |
| Side-Products | Diastereomers or enantiomers. | For stereoselective syntheses, incomplete control of chirality can lead to undesired stereoisomers.[2] |
| N-acylated byproducts. | Over-activation of carboxyl groups during coupling reactions can lead to acylation of the product's amino group.[3] | |
| Deamidation or hydrolysis products. | The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opened species.[4] |
| | Oligomeric species. | Self-reaction of the product or intermediates, especially under harsh thermal conditions. |
Q2: My crude product is a dark, viscous oil, but I was expecting a solid. What does this mean and what should be my first step?
A2: This is a very common issue. An oily or deeply colored crude product typically indicates the presence of significant impurities that are depressing the melting point of your compound and preventing crystallization. The color often arises from high-molecular-weight byproducts or degradation.
Your first step should be to perform a preliminary clean-up to remove bulk impurities:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump with gentle heating (e.g., 40-50°C) to remove any residual, high-boiling solvents like DMF or DMSO.
-
Trituration: Attempt to induce crystallization by adding a small amount of a non-polar solvent in which your product is expected to be insoluble (e.g., diethyl ether, hexanes). Stir or sonicate the mixture. If impurities are soluble in this solvent, they will be washed away, potentially leaving your purified product as a solid.[5]
-
Charcoal Treatment: If the color is intense, you can dissolve the crude oil in a suitable solvent (e.g., methanol or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of Celite®. This can effectively remove colored impurities.[6] After this, concentrate the filtrate and re-evaluate its form.
If these steps fail, the product will likely require chromatographic purification.
Q3: How do I select the best purification method for my specific situation?
A3: The choice of purification method depends on the physical state of your crude product, the nature of the impurities, and the scale of your reaction. A logical decision-making process is crucial for efficiency.
The following flowchart provides a general guide for selecting an appropriate purification strategy.
Caption: Decision workflow for selecting a primary purification method.
-
Recrystallization: This should be your first choice for solid materials. It is highly efficient at removing small amounts of impurities and is easily scalable.[7]
-
Flash Column Chromatography: This is the workhorse method for purifying oils or solids that fail to recrystallize. It is excellent for separating compounds with different polarities. For a basic compound like 3-amino-1-ethylpyrrolidin-2-one, using a stationary phase treated with a base (e.g., 1-2% triethylamine in the eluent) is often necessary to prevent streaking and product loss on the acidic silica gel.[8]
-
Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for removing neutral or acidic impurities from your basic product. It can be used as a pre-purification step before chromatography or recrystallization to remove a significant portion of impurities.
Q4: What are the best analytical techniques to confirm the purity of my final product?
A4: A combination of methods is always recommended for a comprehensive assessment of purity.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the primary tool for confirming the structure of your compound. Purity can be assessed by the absence of impurity peaks. For quantitative analysis (qNMR), an internal standard with a known concentration can be added.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting non-volatile impurities. A reverse-phase C18 column is typically used. The peak area percentage of your main product provides a good measure of purity.[9][10]
-
Gas Chromatography (GC): If your compound is thermally stable and volatile, GC is an excellent method for purity assessment, particularly for detecting residual solvents.[11]
-
Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS or GC-MS), this technique confirms the molecular weight of your product and can help in identifying the structures of unknown impurities.[12]
Section 2: Troubleshooting Guide for Common Purification Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant Product Loss During Recrystallization | 1. Too much solvent was used to dissolve the crude product.[7] 2. The solution was cooled too rapidly, trapping impurities. 3. The crystals were washed with solvent that was not ice-cold, re-dissolving the product. | 1. Use the absolute minimum amount of near-boiling solvent to fully dissolve the solid. 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[6] 3. Always use ice-cold solvent for rinsing the collected crystals. |
| Product Streaks on Silica Gel TLC/Column | The primary amine group is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. | Deactivate the silica gel. For column chromatography, use an eluent containing a small amount of a volatile base, such as 0.5-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites and allows for clean elution of the amine. |
| Multiple Spots on TLC After Column Chromatography | The compound may be degrading on the silica gel. Alternatively, the chosen eluent system may not be providing adequate separation of closely related impurities. | First, confirm stability by spotting a solution of your compound on a TLC plate, letting it sit for 30 minutes, and then developing it to see if new spots appear. If it is unstable, consider switching to a less acidic stationary phase like neutral alumina. If it is stable, systematically screen for a more effective eluent system. |
| Final Product Purity Stalls at ~95% | A persistent impurity, such as a diastereomer or a structurally similar byproduct, may be co-eluting or co-crystallizing with your product. | If recrystallization is the issue, try a different solvent system. If chromatography is the issue, a high-resolution technique like preparative HPLC may be required to achieve higher purity.[9] |
Section 3: Detailed Purification Protocols
Protocol 1: Optimized Recrystallization
This protocol is ideal for purifying solid 3-amino-1-ethylpyrrolidin-2-one that is >85% pure. The key is selecting a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[6][7]
Table 2: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Comments |
|---|---|---|
| Isopropanol | 82.6 | Good for moderately polar compounds. |
| Ethyl Acetate | 77.1 | Often works well, but check for ester reactivity if heating for prolonged periods. |
| Acetonitrile | 81.6 | A polar aprotic solvent that can be effective. |
| Toluene | 110.6 | A non-polar option; may be used in a solvent/anti-solvent pair with a polar solvent. |
Procedure:
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves easily at room temperature, it is too soluble. If it is insoluble, heat the test tube. If it dissolves when hot, and then precipitates upon cooling, you have found a suitable solvent.
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to create a slurry. Heat the flask with stirring (e.g., on a hot plate). Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography with Base-Modified Eluent
This protocol is designed for purifying oily products or complex mixtures.
Procedure:
-
Select Eluent System: Use TLC to find a solvent system that gives your product an Rf value of ~0.2-0.4. A common starting point is a mixture of dichloromethane/methanol or ethyl acetate/hexanes. Crucially, add 1% triethylamine to your chosen eluent mixture to prevent streaking.
-
Prepare the Column: Pack a glass column with silica gel using your chosen eluent system (containing triethylamine).
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If it doesn't fully dissolve, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a solvent it is soluble in (e.g., methanol), add silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of your packed column.
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. You may need to co-evaporate with a solvent like methanol a few times to fully remove the triethylamine.
Section 4: Purity Assessment
Protocol 3: Purity Determination by HPLC
This protocol provides a general starting point for assessing purity via reverse-phase HPLC.
Table 3: Typical HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (for the amide chromophore) |
| Injection Volume | 10 µL |
| Sample Prep | ~1 mg/mL in a 1:1 mixture of Water:Acetonitrile |
Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9][12]
References
-
MDPI. (2023, January 17). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Retrieved from [Link]
-
University of Colorado Boulder. (2019). Recrystallization1. Retrieved from [Link]
-
ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-Amino-1-benzylpyrrolidine-2,5-dione Method A. Retrieved from [Link]
-
Beilstein Journals. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
- Google Patents. (n.d.). EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof.
-
PubChem. (n.d.). 3-Amino-1-ethylpyrrolidin-2-one. Retrieved from [Link]
-
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
SciSpace. (n.d.). 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. Retrieved from [Link]
-
Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]
- Google Patents. (2016, July 13). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
-
SIELC Technologies. (n.d.). Separation of 1-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)pyrrolidine-2,5-dione on Newcrom R1 HPLC column. Retrieved from [Link]
-
FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Guideline on the development and manufacture of synthetic peptides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. creative-peptides.com [creative-peptides.com]
- 5. mdpi.com [mdpi.com]
- 6. athabascau.ca [athabascau.ca]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. scispace.com [scispace.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Separation of 1-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)pyrrolidine-2,5-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 12. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to the HPLC Purity Analysis of 3-amino-1-ethylpyrrolidin-2-one: A Senior Application Scientist's Perspective
In the landscape of pharmaceutical development, the rigorous characterization of intermediates is not merely a regulatory formality but a cornerstone of robust and reproducible drug substance synthesis. 3-amino-1-ethylpyrrolidin-2-one, a chiral synthetic building block, presents a common yet illustrative analytical challenge: ensuring its chemical and stereochemical purity. As a small, polar, and basic molecule, it resists straightforward analysis by the most ubiquitous of chromatographic techniques, reversed-phase high-performance liquid chromatography (RP-HPLC).
This guide provides an in-depth comparison of analytical strategies for the comprehensive purity assessment of 3-amino-1-ethylpyrrolidin-2-one. Moving beyond a simple recitation of methods, we will explore the underlying chromatographic principles, explain the causality behind our experimental choices, and present a framework for developing a self-validating analytical system suitable for a regulated environment.
The Analytical Conundrum: Retaining and Resolving Polar Amines
The primary challenge in the HPLC analysis of compounds like 3-amino-1-ethylpyrrolidin-2-one is its high polarity (calculated XLogP3 of -0.7) and basic amino group.[1] Standard RP-HPLC columns, typically packed with hydrophobic C18-silica, offer limited interaction with such hydrophilic molecules, leading to poor retention and elution near the solvent front (void volume).[2][3][4] This co-elution with other polar impurities makes accurate quantification impossible. While some success can be found with highly aqueous mobile phases, many traditional C18 phases suffer from "phase collapse" or "dewetting" under these conditions, leading to drastic loss of retention and reproducibility.
To address this, two primary strategies are typically employed for achiral analysis: modifying a reversed-phase system to force retention or switching to an alternative chromatographic mode designed for polar analytes.
Method Comparison: A Tale of Two Techniques for Achiral Purity
We designed a comparative study to evaluate two distinct HPLC methods for the achiral purity analysis of 3-amino-1-ethylpyrrolidin-2-one, assessing their ability to separate the main component from a potential synthetic impurity, 3-amino-1-pyrrolidin-2-one (lacking the ethyl group).
Method A: The Traditional Approach - Ion-Pairing Reversed-Phase (IP-RP-HPLC)
Causality & Experimental Choices: The foundational principle of IP-RP-HPLC is to introduce a mobile phase additive, an ion-pairing reagent, that possesses a hydrophobic tail and a charge opposite to that of the analyte. In this case, for the protonated basic amine, an anionic agent like trifluoroacetic acid (TFA) at a low pH is used. The TFA anions are dynamically adsorbed onto the C18 stationary phase, creating a pseudo-ion-exchange surface that significantly enhances the retention of the positively charged analyte.
While effective, this approach has known operational drawbacks. Ion-pairing reagents are notoriously difficult to wash from the column and the HPLC system, often dedicating the column to a single method. Furthermore, they can cause significant ion suppression when using mass spectrometry (MS) for detection.[2]
Experimental Protocol: IP-RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile
-
Gradient: 5% to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Mobile Phase A
Method B: The Modern Solution - Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality & Experimental Choices: HILIC has emerged as the technique of choice for separating highly polar compounds that are poorly retained in reversed-phase systems.[2][3][5][6] The mechanism relies on a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[6] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer, and elution is achieved by increasing the water content (the strong solvent) in the mobile phase.[6][7]
This technique offers several distinct advantages: superior retention for polar compounds, excellent compatibility with ESI-MS due to the high organic content of the mobile phase, and improved peak shapes for basic analytes without the need for harsh ion-pairing reagents.[2] We selected an amide-based HILIC column for its robustness and unique selectivity.
Experimental Protocol: HILIC
-
Column: Amide, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Formate, pH 3.0 in 50:50 Acetonitrile:Water
-
Gradient: 0% to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in 90:10 Acetonitrile:Water
Data-Driven Comparison
The performance of the two methods was evaluated based on key chromatographic parameters. The hypothetical data below illustrates the expected outcome.
| Parameter | Method A (IP-RP-HPLC) | Method B (HILIC) | Justification for Superiority |
| Retention Factor (k') of Main Peak | 1.8 | 4.5 | HILIC provides significantly stronger retention, moving the peak away from the void volume for more reliable integration. |
| Tailing Factor (Tf) of Main Peak | 1.6 | 1.1 | HILIC demonstrates superior peak symmetry, mitigating secondary interactions common with basic amines on silica-based C18. |
| Resolution (Rs) with Impurity | 1.4 | 2.8 | HILIC offers baseline resolution, ensuring accurate quantification of the impurity, whereas IP-RP-HPLC shows peak overlap. |
| Equilibration Time | ~30 min | ~10 min | HILIC columns equilibrate much faster as they do not rely on the slow adsorption kinetics of ion-pairing reagents. |
| MS Compatibility | Poor | Excellent | The volatile buffer (ammonium formate) used in HILIC is ideal for MS detection, unlike TFA which causes signal suppression.[2] |
Visualizing the Method Selection Workflow
The decision-making process for selecting the optimal chromatographic method can be visualized as a logical flow.
Caption: Logical workflow for selecting the optimal HPLC methods.
Addressing Stereochemical Purity: The Chiral Imperative
For a chiral molecule destined for pharmaceutical use, achiral purity analysis is only half the story. The biological activity and safety profile of a drug are often enantiomer-specific, making the control of enantiomeric purity a critical quality attribute.[8] The direct approach, using a Chiral Stationary Phase (CSP), is overwhelmingly preferred as it avoids the creation of diastereomers through derivatization, a process that can introduce its own impurities and complicate analysis.[9][10]
Experimental Protocol: Direct Chiral HPLC
Causality & Experimental Choices: The choice of CSP is paramount and depends on the analyte's structure. For underivatized amino compounds like our analyte, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are highly effective.[9] These phases offer a complex array of interaction sites—hydrophobic pockets, hydrogen bond donors/acceptors, and ionic groups—that enable stereospecific recognition. The mobile phase is typically a mix of polar organic solvents with acidic and/or basic modifiers to control the analyte's ionization state and its interaction with the CSP.
-
Column: Astec CHIROBIOTIC T (Teicoplanin), 4.6 x 250 mm, 5 µm
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v)
-
Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 215 nm
-
Expected Outcome: Baseline separation (Rs > 2.0) of the (R)- and (S)-enantiomers.
Conclusion: An Integrated, Self-Validating System
Based on a thorough analysis of the analyte's properties and comparative experimental data, a dual-method approach constitutes the most robust and scientifically sound strategy for the complete purity analysis of 3-amino-1-ethylpyrrolidin-2-one.
-
For Achiral Purity and Impurity Profiling: The HILIC method is demonstrably superior to the traditional ion-pairing RP-HPLC approach. It provides better retention, superior peak shape, and higher resolution, all while maintaining compatibility with mass spectrometry for confident peak identification. Its rapid equilibration and use of standard volatile buffers make it a highly efficient and reliable method for routine quality control.
-
For Enantiomeric Purity: A dedicated direct chiral HPLC method using a macrocyclic glycopeptide-based CSP is essential. This method provides the necessary stereoselectivity to quantify the enantiomeric excess accurately.
By combining these two orthogonal and highly specific methods, researchers and drug development professionals can establish a self-validating system. The HILIC method confirms chemical purity, while the chiral method confirms stereochemical purity, together providing a comprehensive and trustworthy assessment of the material's quality.
References
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved February 19, 2026, from [Link]
-
Dr. Maisch GmbH. (n.d.). HILIC. Retrieved February 19, 2026, from [Link]
-
Gao, H., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. [Link]
-
ResearchGate. (2013). HPLC method and sample preparation for amino acids? Retrieved February 19, 2026, from [Link]
-
LCGC International. (2020, November 11). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. Retrieved February 19, 2026, from [Link]
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]
-
PubChem. (n.d.). 3-Amino-1-ethylpyrrolidin-2-one. Retrieved February 19, 2026, from [Link]
-
IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved February 19, 2026, from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved February 19, 2026, from [Link]
Sources
- 1. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. HILIC â Dr. Maisch [dr-maisch.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of 3-amino-1-ethylpyrrolidin-2-one for Researchers and Drug Development Professionals
Introduction
3-amino-1-ethylpyrrolidin-2-one is a substituted γ-lactam that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds, and the presence of a primary amine and an N-ethyl group offers versatile points for further molecular elaboration. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical sciences. This guide provides an in-depth comparison of the primary synthetic routes to 3-amino-1-ethylpyrrolidin-2-one, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most appropriate method for a given research and development context.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies have been identified for the preparation of 3-amino-1-ethylpyrrolidin-2-one: Route 1: N-Alkylation of a 3-Aminopyrrolidin-2-one Precursor and Route 2: Reductive Amination of a Pyrrolidin-2-one Precursor . Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction efficiency, and scalability.
| Parameter | Route 1: N-Alkylation | Route 2: Reductive Amination |
| Starting Materials | 3-Aminopyrrolidin-2-one, Ethylating agent (e.g., Ethyl iodide) | 1-Ethyl-2-pyrrolidinone-3-carboxylic acid or related carbonyl precursor, Ammonia source |
| Key Transformation | Nucleophilic substitution | Imine/enamine formation and reduction |
| Typical Yields | Moderate to High | Moderate to High |
| Scalability | Good | Good |
| Stereocontrol | Dependent on the stereochemistry of the starting material | Can be challenging to control without chiral auxiliaries or catalysts |
| Key Advantages | Direct and conceptually simple | Utilizes potentially more accessible starting materials |
| Potential Challenges | Potential for over-alkylation, availability of the starting aminolactam | Requires a suitable carbonyl precursor, control of reaction conditions is crucial |
Route 1: N-Alkylation of 3-Aminopyrrolidin-2-one
This approach involves the direct ethylation of the nitrogen atom of the pyrrolidinone ring of a 3-aminopyrrolidin-2-one precursor. To ensure selectivity for N-alkylation over the 3-amino group, the latter is typically protected with a suitable protecting group, which is subsequently removed.
Reaction Pathway
Caption: N-Alkylation strategy for the synthesis of 3-amino-1-ethylpyrrolidin-2-one.
Experimental Protocol: A Representative Two-Step Synthesis
Step 1: Synthesis of tert-butyl (1-ethyl-2-oxopyrrolidin-3-yl)carbamate
-
To a solution of 3-(Boc-amino)pyrrolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-ethylated intermediate.
Step 2: Deprotection to yield 3-amino-1-ethylpyrrolidin-2-one
-
Dissolve the tert-butyl (1-ethyl-2-oxopyrrolidin-3-yl)carbamate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v).[1]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Mechanistic Insights
The N-alkylation step proceeds via an SN2 mechanism. The sodium hydride acts as a strong base to deprotonate the nitrogen of the lactam, forming a nucleophilic amide anion. This anion then attacks the electrophilic carbon of ethyl iodide, displacing the iodide and forming the C-N bond. The use of a protecting group on the 3-amino functionality is crucial to prevent its competing alkylation. The deprotection step involves the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) group.[2]
Route 2: Reductive Amination
Reductive amination offers an alternative pathway, typically starting from a precursor containing a carbonyl group at the 3-position of the 1-ethyl-pyrrolidin-2-one scaffold. This carbonyl group is then converted to an amine.
Reaction Pathway
Caption: Reductive amination strategy for the synthesis of 3-amino-1-ethylpyrrolidin-2-one.
Experimental Protocol: A Representative One-Pot Synthesis
-
To a solution of a suitable 3-carbonyl precursor of 1-ethylpyrrolidin-2-one (e.g., 1-ethyl-2,3-dioxopyrrolidine) (1.0 eq) in methanol, add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Stir the mixture at room temperature to facilitate the formation of the imine or enamine intermediate.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.[3][4]
-
Adjust the pH of the reaction mixture to be slightly acidic (pH 5-6) by the addition of a weak acid like acetic acid.
-
Stir the reaction at room temperature for 24-48 hours.
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Make the aqueous residue basic with the addition of a base (e.g., NaOH) and extract with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by distillation or column chromatography.
Mechanistic Insights
This one-pot reaction combines the formation of an imine or enamine intermediate with its in-situ reduction.[3][4] The carbonyl group of the precursor reacts with ammonia to form a hemiaminal, which then dehydrates to form an imine. Under the reaction conditions, this imine is then reduced by the hydride reagent to the corresponding primary amine. The use of a mild reducing agent like sodium cyanoborohydride is often preferred as it is selective for the reduction of the iminium ion over the starting carbonyl group.[5]
Conclusion
Both N-alkylation and reductive amination represent viable and effective strategies for the synthesis of 3-amino-1-ethylpyrrolidin-2-one. The choice between these routes will ultimately depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory.
The N-alkylation route is often more direct if the 3-aminopyrrolidin-2-one precursor is readily available. It offers good control over the introduction of the ethyl group, provided that the 3-amino group is appropriately protected.
The reductive amination route may be more advantageous if the corresponding 3-carbonyl precursor is more accessible or economical to synthesize. This one-pot procedure can be highly efficient, though it may require more careful optimization of reaction conditions to maximize yield and purity.
For researchers and drug development professionals, a thorough evaluation of these factors is recommended to select the most suitable synthetic pathway that aligns with their specific project goals and resource constraints.
References
-
Wikipedia. Reductive amination. [Link]
-
Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. Reductive Amination. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 105430933, 3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one. [Link]
-
Lirias. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. [Link]
-
Suganuma, S. et al. One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. [Link]
-
Nguyen, T. V. et al. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]
-
Matassini, C. et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]
-
ResearchGate. The one-pot three component synthesis of the new compounds. [Link]
- European Patent Office.
- Google Patents. Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
MSU Chemistry. Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. [Link]
-
AAPPTEC. Amino Acid Sidechain Deprotection. [Link]
-
Wiley-VCH. 1 Protection Reactions. [Link]
-
Thakur, A. J. Molecular Iodine in Protection and Deprotection Chemistry. ResearchGate. [Link]
Sources
A Comparative Guide to the Analytical Method Validation for 3-amino-1-ethylpyrrolidin-2-one
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality.[1] This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 3-amino-1-ethylpyrrolidin-2-one, a key intermediate in various pharmaceutical syntheses. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
The Imperative of Method Validation
Analytical method validation provides documented evidence that a method is reliable and suitable for its intended purpose.[5] This process is not a one-time event but a continuous lifecycle that ensures data integrity from development through to post-approval changes.[6] For a compound like 3-amino-1-ethylpyrrolidin-2-one, which may be a critical raw material or intermediate, a validated analytical method is essential for ensuring the identity, strength, quality, and purity of the final drug product.[7]
Core Validation Parameters: A Harmonized Approach
The ICH Q2(R2) guideline provides a harmonized framework for validating analytical procedures.[4][8] The core parameters that must be evaluated include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[9]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[10]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[1]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for 3-amino-1-ethylpyrrolidin-2-one depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 3-amino-1-ethylpyrrolidin-2-one.
Strengths:
-
High resolution and sensitivity.
-
Applicable for both quantitative and qualitative analysis.
-
Can be coupled with various detectors (UV, MS) for enhanced specificity.
Considerations:
-
3-amino-1-ethylpyrrolidin-2-one lacks a strong chromophore, which may necessitate derivatization for UV detection or the use of a more universal detector like a mass spectrometer (MS).[12]
-
Method development can be time-consuming.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. While 3-amino-1-ethylpyrrolidin-2-one has a moderate boiling point, its polarity can lead to poor peak shape and tailing on standard non-polar columns.
Strengths:
-
Excellent separation efficiency for volatile compounds.
-
High sensitivity, especially with a flame ionization detector (FID).
Considerations:
-
Derivatization may be necessary to improve volatility and chromatographic performance.[13]
-
Potential for thermal degradation of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it a powerful tool for the analysis of complex mixtures and trace-level impurities.
Strengths:
-
High specificity and sensitivity, allowing for the identification and quantitation of the analyte and its impurities without the need for derivatization.[14]
-
Provides structural information, aiding in the identification of unknown impurities.
Considerations:
-
Higher cost and complexity compared to HPLC-UV or GC-FID.
-
Matrix effects can influence ionization and require careful method development and validation.[14]
Experimental Data Comparison
The following table summarizes typical performance data for the validation of an HPLC-UV method (with pre-column derivatization) and an LC-MS/MS method for the analysis of 3-amino-1-ethylpyrrolidin-2-one.
| Validation Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | ICH Q2(R2) Guideline (Typical for Assay) |
| Specificity | No interference from placebo and known impurities | No interference from placebo and known impurities, confirmed by mass-to-charge ratio | Specificity demonstrated |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Range | 80-120% of the test concentration | 80-120% of the test concentration | 80-120% of the test concentration[10] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 0.5% Intermediate Precision: ≤ 1.5% | Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%[1] |
| LOD | Dependent on derivatization agent and detector | ~5 ng/g[14] | - |
| LOQ | Dependent on derivatization agent and detector | ~15 ng/g | - |
| Robustness | Unaffected by minor changes in pH, mobile phase composition, and column temperature | Unaffected by minor changes in mobile phase composition and flow rate | Method remains reliable under varied conditions |
Experimental Protocols
HPLC-UV Method with Pre-column Derivatization
This protocol outlines a general procedure for the validation of an HPLC method using pre-column derivatization to enhance the UV absorbance of 3-amino-1-ethylpyrrolidin-2-one.
1. Derivatization Procedure:
-
React a known concentration of 3-amino-1-ethylpyrrolidin-2-one with a suitable derivatizing agent (e.g., a compound containing a strong chromophore that reacts with the primary amine).
-
Optimize reaction conditions (temperature, time, pH) to ensure complete and reproducible derivatization.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the wavelength of maximum absorbance of the derivative.
-
Injection Volume: 10 µL.
3. Validation Experiments:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of the analyte derivative.
-
Linearity: Prepare a series of at least five concentrations of the derivatized analyte and inject them. Plot the peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery.
-
Precision:
- Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.
- Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or instrument.
-
Robustness: Deliberately vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and mobile phase composition (±2%).
LC-MS/MS Method
This protocol provides a framework for validating a more sensitive and specific LC-MS/MS method.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol/water).
-
Perform a protein precipitation or solid-phase extraction if the matrix is complex.
2. LC-MS/MS Conditions:
-
Column: C18 or HILIC column suitable for polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water with a volatile buffer (e.g., formic acid or ammonium formate).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Optimize precursor and product ions for 3-amino-1-ethylpyrrolidin-2-one (e.g., for a related compound 2-pyrrolidinone, the transition is 86 → 69).[14]
3. Validation Experiments:
-
Follow the same validation experiments as for the HPLC-UV method, using the peak area from the MRM chromatogram for quantification. For specificity, monitor for any interfering peaks at the same retention time and MRM transition as the analyte.
Visualization of the Validation Workflow
Caption: The analytical method validation workflow, from planning to reporting.
Logical Relationships of Validation Parameters
Caption: Interdependencies of core analytical method validation parameters.
Conclusion
The validation of an analytical method for 3-amino-1-ethylpyrrolidin-2-one is a critical activity that requires a thorough understanding of the compound's properties and the principles of analytical chemistry. While HPLC with derivatization can be a cost-effective approach, LC-MS/MS offers superior specificity and sensitivity, which may be crucial for regulatory submissions and in-depth impurity profiling. The choice of method should be based on a risk assessment and the specific requirements of the analysis. By following the guidelines set forth by regulatory bodies and employing a systematic approach to validation, researchers can ensure the generation of reliable and defensible analytical data.
References
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
- FDA Guidance on Analytical Method Validation. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Q2(R2) Validation of Analytical Procedures | FDA. (2024, March 6).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- Analytical method validation: A brief review. (2022, November 8).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 2).
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
- What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group. (2025, August 6).
- Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
- Analytical Method Validation Definitions in Pharmaceuticals - Pharmaguideline. (2012, August 16).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).
- Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed. (2011, January 15).
- Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver | Request PDF - ResearchGate. (n.d.).
- Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - ResearchGate. (2025, August 9).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- Separation of 1-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)pyrrolidine-2,5-dione on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
- Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis - PMC - NIH. (2025, December 26).
- Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. (n.d.).
- A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC. (n.d.).
- A Review on Step-by-Step Analytical Method Validation - iosrphr.org. (2015, October 15).
- Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (2018, January 16).
- 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem. (n.d.).
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. (n.d.).
- analysis of amino acids by high performance liquid chromatography. (n.d.).
- Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. (2016, July 13).
- Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA - Medical Laboratory Journal. (2015, March 15).
- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents. (n.d.).
- Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates - ResearchGate. (n.d.).
- Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (n.d.).
Sources
- 1. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. iosrphr.org [iosrphr.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. wjarr.com [wjarr.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. particle.dk [particle.dk]
- 12. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 13. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 14. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of 3-amino-1-ethylpyrrolidin-2-one and similar compounds
Executive Summary
3-Amino-1-ethylpyrrolidin-2-one (CAS: 1248178-59-7 / 22722-19-6 for HCl) represents a critical scaffold in medicinal chemistry, distinct from its N-methyl and side-chain analogs. Unlike simple solvents like N-ethylpyrrolidone (NEP), this compound introduces a chiral center at the C3 position and a primary amine handle, making it a versatile building block for CCR2 antagonists , fluoroquinolone antibiotics , and nootropic agents .
This guide objectively compares 3-amino-1-ethylpyrrolidin-2-one against three key alternatives:
-
3-Amino-1-methylpyrrolidin-2-one (Homolog)
-
1-(2-Aminoethyl)pyrrolidin-2-one (Regioisomer)
-
Levetiracetam (Pharmacological Standard)
Comparative Chemical Profile
The following table synthesizes physical and chemical data to highlight the structural nuances affecting bioavailability and synthetic utility.
| Feature | 3-Amino-1-ethylpyrrolidin-2-one | 3-Amino-1-methylpyrrolidin-2-one | 1-(2-Aminoethyl)pyrrolidin-2-one | Levetiracetam |
| Structure | Ring-substituted (C3-NH2), N-Ethyl | Ring-substituted (C3-NH2), N-Methyl | N-Sidechain substituted (N-Ethyl-NH2) | Sidechain amide, Ring-Ethyl |
| CAS No. | 1248178-59-7 / 22722-19-6 (HCl) | 119329-48-5 | 92885-03-5 | 102767-28-2 |
| Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 128.17 g/mol | 114.15 g/mol | 128.17 g/mol | 170.21 g/mol |
| LogP (Calc) | -0.7 (Hydrophilic) | -1.1 (High Polarity) | -0.8 | -0.6 |
| Chirality | Yes (C3 is chiral center) | Yes (C3 is chiral center) | No (Achiral) | Yes (S-enantiomer) |
| Primary Role | Chiral Intermediate (Pharma) | Building Block (Agro/Pharma) | Curing Agent / Intermediate | Active API (Antiepileptic) |
| Key Reactivity | Nucleophilic C3-Amine | Nucleophilic C3-Amine | Primary Amine on flexible chain | Amide hydrolysis (Slow) |
Expert Insight: The N-ethyl group in the target compound provides a slight increase in lipophilicity (LogP -0.7) compared to the N-methyl analog (LogP -1.1). In CNS drug design, this subtle shift is often exploited to fine-tune Blood-Brain Barrier (BBB) permeability without compromising water solubility.
Synthetic Pathways & Causality
To produce 3-amino-1-ethylpyrrolidin-2-one with high fidelity, researchers typically choose between functionalization of the lactam ring (racemic) or chiral pool synthesis (enantiopure).
Pathway A: Alpha-Functionalization (Racemic)
Best for: Initial SAR screening where chirality is not yet critical.
-
Precursor: N-Ethyl-2-pyrrolidone (NEP).[11]
-
Activation: React with Bromine or NBS. The carbonyl group activates the alpha-position (C3), allowing selective bromination.
-
Substitution: Nucleophilic displacement with Sodium Azide (
). -
Reduction: Catalytic hydrogenation (
) yields the amine.
Pathway B: Chiral Pool Synthesis (Enantioselective)
Best for: Advanced drug development requiring (S)- or (R)-isomers.
-
Precursor: L-Aspartic Acid or L-Methionine.
-
Cyclization: Dehydration to the succinimide followed by selective reduction.
-
Advantage: Preserves the stereocenter, avoiding difficult chiral resolution steps later.
Visualization: Synthesis Workflow
The following diagram maps the logical flow for the Alpha-Functionalization route.
Caption: Step-wise synthesis from N-Ethyl-2-pyrrolidone via alpha-bromination and azide displacement.
Experimental Protocol: Synthesis of 3-Amino-1-ethylpyrrolidin-2-one (HCl Salt)
Safety Warning: Sodium azide is highly toxic and can form explosive metal azides. Perform all steps in a fume hood behind a blast shield.
Materials
-
N-Ethyl-2-pyrrolidone (NEP): 11.3 g (100 mmol)
-
Phosphorus Pentachloride (
): 22 g (105 mmol) - Halogenation agent alternative -
Bromine (
): 16.0 g (100 mmol) -
Sodium Azide (
): 7.8 g (120 mmol) -
Palladium on Carbon (10% Pd/C): 1.0 g
-
Solvents: Dry Chloroform, DMF, Ethanol.
Step-by-Step Methodology
1. Alpha-Bromination (The Activation)
-
Rationale: Direct amination is difficult; converting the C3-H to C3-Br creates a good leaving group.
-
Protocol: Dissolve NEP (100 mmol) in dry chloroform (50 mL). Add
slowly at 0°C to activate the lactam. Then, add Bromine dropwise while refluxing gently. Stir for 3 hours. -
Workup: Quench with ice water. Extract with DCM. Wash with
to remove excess bromine. Dry over and concentrate to yield crude 3-bromo-1-ethylpyrrolidin-2-one.
2. Azide Displacement (The Substitution)
-
Rationale: The bromine is displaced by the azide ion in an
reaction, inverting the configuration (if chiral starting material was used, though here we assume racemic). -
Protocol: Dissolve the crude bromo-intermediate in dry DMF (40 mL). Add
(120 mmol) carefully. Heat to 60°C for 4 hours. -
Observation: The solution will turn slightly yellow/amber.
-
Workup: Dilute with water and extract with Ethyl Acetate. The organic layer contains the 3-azido intermediate. Do not distill to dryness (explosion hazard). Use the solution directly or carefully evaporate solvent at low temp.
3. Reduction to Amine (The Final Step)
-
Rationale: Converting the azide (
) to amine ( ) is cleaner via hydrogenation than chemical reduction, avoiding metal waste. -
Protocol: Dissolve the azide residue in Ethanol (100 mL). Add 10% Pd/C (1.0 g). Hydrogenate at 30 psi (Parr shaker) for 6 hours.
-
Purification: Filter through Celite to remove catalyst. Add HCl in ether to precipitate the 3-amino-1-ethylpyrrolidin-2-one hydrochloride salt.
-
Validation: Check melting point and NMR. 1H NMR should show the loss of the C3-H downfield shift and appearance of broad NH2 peaks.
Biological & Industrial Performance[12]
Structure-Activity Relationship (SAR)
The 3-amino-pyrrolidinone scaffold is "privileged," meaning it frequently binds to diverse biological targets.
-
CCR2 Antagonism: Derivatives of 3-aminopyrrolidine are potent antagonists of the CCR2 receptor, implicated in inflammatory diseases (rheumatoid arthritis). The N-ethyl group specifically fits into the hydrophobic pocket of the receptor better than the N-methyl, often improving potency (
). -
Antimicrobial Activity: The 3-amino group mimics the side chain of quinolone antibiotics. While 3-amino-1-ethylpyrrolidin-2-one itself is weak, its derivatives (e.g., Schiff bases) show activity against S. aureus.
-
Chiral Resolution: The compound is used industrially to resolve racemic acids. The basic amino group forms diastereomeric salts with chiral acids, allowing separation by crystallization.
SAR Visualization
The diagram below illustrates how modifications to the core scaffold alter biological function.
Caption: Structure-Activity Relationship (SAR) mapping of the pyrrolidinone scaffold.
Conclusion
3-Amino-1-ethylpyrrolidin-2-one is a superior building block compared to its N-methyl analog when a balance of lipophilicity and water solubility is required. Its synthesis via alpha-bromination is robust, though care must be taken with azide intermediates. For researchers in CNS drug discovery, the N-ethyl moiety offers a strategic advantage in optimizing pharmacokinetic profiles.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20096668, 3-Amino-1-ethylpyrrolidin-2-one. Retrieved from [Link]
-
Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. Retrieved from [Link]
-
Betti, N. A., et al. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Al-Nahrain Journal of Science, 23(4), 5-12. Retrieved from [Link]
-
Organic Syntheses (2011). Preparation of 1-Ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride (EDC) (Relevant for N-ethyl functionalization techniques). Organic Syntheses, Coll. Vol. 5, p.555. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 4. 3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one | C7H14N2O2 | CID 105430933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof - Google Patents [patents.google.com]
- 6. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 11. atamankimya.com [atamankimya.com]
A Comparative Guide to Confirming the Stereochemistry of 3-amino-1-ethylpyrrolidin-2-one
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. For a molecule such as 3-amino-1-ethylpyrrolidin-2-one, a substituted pyrrolidinone, the stereochemistry at the C3 position is a critical determinant of its biological activity. Therefore, the unambiguous confirmation of its stereochemistry is a non-negotiable step in its development as a potential therapeutic agent.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the stereochemistry of 3-amino-1-ethylpyrrolidin-2-one. We will delve into the theoretical underpinnings, practical experimental protocols, and the relative merits and limitations of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Vibrational Circular Dichroism (VCD).
The Central Challenge: Assigning Configuration
The core task is to determine the absolute configuration of the stereocenter at the C3 position of 3-amino-1-ethylpyrrolidin-2-one, designated as either (R) or (S). This guide will explore methods that can distinguish between these two enantiomers and, in some cases, directly assign the absolute configuration.
Comparative Overview of Analytical Techniques
The choice of analytical method for stereochemical confirmation depends on various factors including the stage of research, the amount of sample available, the required certainty of the assignment (relative vs. absolute), and the available instrumentation.
| Technique | Information Provided | Sample Amount | Experiment Time | Key Advantage | Primary Limitation |
| Chiral HPLC | Enantiomeric purity (ee%), Relative configuration | Low (µg-mg) | Fast (minutes per run) | High throughput, excellent for determining enantiomeric excess. | Requires a reference standard for absolute configuration assignment. |
| NMR Spectroscopy | Relative stereochemistry (NOE), Absolute configuration (with chiral derivatizing agents) | Moderate (mg) | Moderate (hours) | Provides detailed structural information in solution. | NOE can be ambiguous in flexible rings; derivatization adds chemical steps. |
| X-ray Crystallography | Unambiguous absolute configuration | Moderate (mg) | Slow (days to weeks) | Considered the "gold standard" for absolute configuration. | Requires a high-quality single crystal, which can be difficult to obtain. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution | Moderate (mg) | Moderate (hours) | No need for crystallization; powerful for absolute configuration. | Requires quantum mechanical calculations for interpretation. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers, making it an excellent tool for determining the enantiomeric purity of a sample. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).
Causality Behind Experimental Choices
The selection of a polysaccharide-based CSP, such as one coated with a cellulose or amylose derivative, is a common and effective starting point for the separation of a wide range of chiral compounds, including those with amine and amide functionalities. The mobile phase, a mixture of a non-polar solvent (n-hexane) and an alcohol (ethanol or isopropanol), allows for the necessary interactions with the CSP. A small amount of an amine modifier, like triethylamine (TEA), is often added to the mobile phase to improve the peak shape of basic analytes like 3-amino-1-ethylpyrrolidin-2-one by minimizing tailing caused by interactions with residual silanols on the silica support.
Experimental Protocol: Chiral HPLC
Objective: To separate the enantiomers of 3-amino-1-ethylpyrrolidin-2-one and determine the enantiomeric excess (ee%).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
Reagents:
-
Racemic 3-amino-1-ethylpyrrolidin-2-one standard.
-
Sample of 3-amino-1-ethylpyrrolidin-2-one with unknown enantiomeric composition.
-
n-Hexane (HPLC grade).
-
Ethanol (HPLC grade).
-
Triethylamine (TEA, HPLC grade).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.[1] Degas the mobile phase by sonication or helium sparging.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the racemic standard and the test sample in the mobile phase.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to confirm baseline separation.
-
Inject the test sample.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [|Area1 - Area2| / (Area1 + Area2)] x 100.
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For stereochemical determination, two primary approaches are employed: the Nuclear Overhauser Effect (NOE) for determining relative stereochemistry, and the use of chiral derivatizing agents, such as Mosher's acid, to determine absolute configuration.
Relative Stereochemistry by Nuclear Overhauser Effect (NOE)
NOE is a phenomenon where the irradiation of a specific proton can lead to an enhancement of the signal of other protons that are close in space (typically < 5 Å).[3] For cyclic systems, the presence or absence of NOEs between specific protons can help to deduce their relative stereochemistry (cis or trans). However, for flexible five-membered rings like pyrrolidinones, this method must be approached with caution as conformational averaging can complicate the interpretation.[4][5]
Absolute Configuration with Mosher's Acid (MTPA)
This classic method involves reacting the chiral amine with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.[6] These diastereomers exhibit different chemical shifts in their ¹H (or ¹⁹F) NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be determined.[6][7][8][9][10]
Causality Behind Experimental Choices
The choice of Mosher's acid is due to its well-established model for predicting the chemical shift differences in the resulting diastereomers. The trifluoromethyl group provides a strong and clean signal in ¹⁹F NMR, which can be more sensitive and less crowded than ¹H NMR. The formation of amides from the primary amine of the analyte and the acid chloride of MTPA is a robust and high-yielding reaction.
Experimental Protocol: Mosher's Acid Analysis
Objective: To determine the absolute configuration of the C3 stereocenter of 3-amino-1-ethylpyrrolidin-2-one.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) with ¹H and ¹⁹F capabilities.
-
Standard NMR tubes and glassware.
Reagents:
-
Enantiomerically enriched 3-amino-1-ethylpyrrolidin-2-one (approx. 5 mg).
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
Anhydrous deuterated chloroform (CDCl₃).
-
Anhydrous pyridine.
Procedure:
-
Preparation of (R)-MTPA Amide:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃.
-
Add a small drop of anhydrous pyridine.
-
Add a slight molar excess of (R)-MTPA-Cl.
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC or NMR.
-
-
Preparation of (S)-MTPA Amide:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire ¹H and ¹⁹F NMR spectra for both the (R)- and (S)-MTPA amide samples.
-
Carefully assign the proton signals for the protons near the stereocenter in both diastereomeric products.
-
Calculate the chemical shift differences (Δδ = δS - δR) for these protons.
-
-
Interpretation:
-
Based on the established Mosher's model for amides, a positive Δδ for protons on one side of the MTPA plane and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.
-
Logical Flow for Mosher's Acid Analysis
Caption: Logic of absolute configuration determination with Mosher's acid.
X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms.
Causality Behind Experimental Choices
The primary challenge for this technique is obtaining a high-quality single crystal. For a polar and somewhat flexible molecule like 3-amino-1-ethylpyrrolidin-2-one, crystallization can be difficult. Slow evaporation and vapor diffusion are common starting points.[11] The choice of solvent is critical; a solvent in which the compound is sparingly soluble is often ideal. For absolute configuration determination, the presence of an atom heavier than oxygen (e.g., bromine, chlorine, or sulfur) in the molecule or the co-crystal is highly beneficial for the anomalous dispersion effect, though modern diffractometers can often determine the absolute configuration of light-atom structures. If the parent molecule does not crystallize well, forming a salt with a suitable acid (e.g., HCl, HBr) or a co-crystal can improve crystallinity.[12]
Experimental Protocol: X-ray Crystallography
Objective: To obtain a single crystal of 3-amino-1-ethylpyrrolidin-2-one (or a salt thereof) and determine its absolute configuration by X-ray diffraction.
Instrumentation:
-
Single-crystal X-ray diffractometer.
-
Microscope.
Reagents:
-
Enantiomerically pure 3-amino-1-ethylpyrrolidin-2-one (>10 mg).
-
A range of solvents for screening (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
Procedure:
-
Crystallization Screening:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a small vial. Cover the vial with a cap containing a few small holes and leave it undisturbed in a vibration-free environment.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place the vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[11]
-
-
Crystal Selection and Mounting:
-
Once crystals have formed, select a suitable single crystal (clear, well-defined shape, appropriate size) under a microscope.
-
Mount the crystal on the goniometer head of the diffractometer.
-
-
Data Collection:
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Collect the diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model.
-
Determine the absolute configuration by analyzing the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.
-
Workflow for X-ray Crystallography
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. ekwan.github.io [ekwan.github.io]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ERIC - EJ826726 - Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Results for 3-Amino-1-ethylpyrrolidin-2-one
Abstract
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 3-amino-1-ethylpyrrolidin-2-one, a key chemical entity in pharmaceutical development. Recognizing the criticality of reliable and reproducible analytical data, this document details the strategic implementation and comparison of two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). By adhering to the principles outlined in the ICH Q2(R1) guidelines, this guide offers researchers, scientists, and drug development professionals a robust methodology to ensure the integrity of their analytical results.[1][2][3] Through detailed protocols, data interpretation, and visual workflows, this document serves as a practical resource for establishing confidence in analytical data packages submitted for regulatory review.
Introduction: The Imperative for Rigorous Analytical Validation
3-Amino-1-ethylpyrrolidin-2-one is a molecule of significant interest in contemporary drug discovery and development. As with any active pharmaceutical ingredient (API) or intermediate, the accurate and precise measurement of its concentration in various matrices is paramount for ensuring product quality, safety, and efficacy. The validation of analytical procedures is a regulatory requirement designed to demonstrate that a method is suitable for its intended purpose.[1][3][4] Cross-validation, the comparison of results from two or more distinct analytical methods, provides an even higher level of assurance in the reported data, mitigating the risk of method-specific biases and ensuring data integrity across different laboratories or during method transfers.[5]
This guide will explore the cross-validation of two workhorse analytical techniques, HPLC and GC-MS, for the analysis of 3-amino-1-ethylpyrrolidin-2-one. The rationale behind selecting these two methods lies in their orthogonal nature; they rely on different separation and detection principles, thereby providing a more comprehensive and robust comparison.
Foundational Principles: Adherence to ICH Q2(R1) Guidelines
The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a harmonized framework for validating analytical methods.[1][2][3] This guide is built upon the core principles of this guideline, focusing on the following key validation characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Design: A Tale of Two Methods
This section details the step-by-step protocols for the analysis of 3-amino-1-ethylpyrrolidin-2-one using both HPLC-UV and GC-MS. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a polar compound like 3-amino-1-ethylpyrrolidin-2-one, a reversed-phase method is often a suitable starting point.
3.1.1. Rationale for Method Selection
Reversed-phase HPLC is chosen for its ability to separate compounds based on their hydrophobicity. The amino and ethyl groups on the pyrrolidinone ring provide sufficient polarity for retention on a C18 column, while allowing for elution with a suitable mobile phase. UV detection is selected due to the presence of the carbonyl group, which acts as a chromophore.
3.1.2. Detailed HPLC-UV Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). A typical gradient might start at 5% B and increase to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 3-amino-1-ethylpyrrolidin-2-one reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.
-
3.1.3. Workflow Visualization
Caption: HPLC-UV analysis workflow for 3-amino-1-ethylpyrrolidin-2-one.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent orthogonal technique to HPLC. Due to the polarity and potential for thermal degradation of the analyte, derivatization is often employed to improve its chromatographic properties.
3.2.1. Rationale for Method Selection
GC-MS provides structural information through mass fragmentation patterns, offering a high degree of confidence in analyte identification.[6][7] Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is chosen to increase the volatility and thermal stability of 3-amino-1-ethylpyrrolidin-2-one by converting the active amine and amide protons to trimethylsilyl ethers.
3.2.2. Detailed GC-MS Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight).
-
Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a suitable solvent (e.g., acetonitrile), add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 3-amino-1-ethylpyrrolidin-2-one reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Prepare unknown samples by dissolving them in acetonitrile to an expected concentration within the calibration range.
-
Derivatize all standards and samples as described above.
-
3.2.3. Workflow Visualization
Caption: GC-MS analysis workflow for 3-amino-1-ethylpyrrolidin-2-one.
Cross-Validation Study Design
The core of this guide is the cross-validation study, which directly compares the performance of the HPLC-UV and GC-MS methods.
4.1. Sample Selection
A minimum of five independent samples of 3-amino-1-ethylpyrrolidin-2-one, with concentrations spanning the analytical range of both methods, should be prepared. These samples should be prepared from a common stock solution to minimize variability.
4.2. Analysis Protocol
Each of the five samples will be analyzed in triplicate using both the validated HPLC-UV and GC-MS methods. The analyses should be performed by the same analyst on the same day to minimize intermediate precision variables.
4.3. Data Comparison and Statistical Analysis
The quantitative results from both methods will be compared using appropriate statistical tools.
-
Percent Difference: Calculate the percentage difference between the mean concentrations obtained by the two methods for each sample.
-
Paired t-test: A paired t-test can be used to determine if there is a statistically significant difference between the results of the two methods. The null hypothesis is that the mean difference between the paired observations is zero.
-
Bland-Altman Plot: This graphical method is used to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average.
Data Presentation and Interpretation
For a robust comparison, the validation parameters for each method should be clearly summarized.
Summary of Validation Parameters
| Validation Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | Appropriate for intended use |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% | < 3.0% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | 0.03 | To be determined |
| LOQ (µg/mL) | 1.0 | 0.1 | To be determined |
Note: The values presented in this table are hypothetical and should be replaced with actual experimental data.
Cross-Validation Results
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| Sample 1 | 5.2 | 5.1 | -1.9% |
| Sample 2 | 10.5 | 10.8 | +2.9% |
| Sample 3 | 24.8 | 25.5 | +2.8% |
| Sample 4 | 49.5 | 48.9 | -1.2% |
| Sample 5 | 98.2 | 99.1 | +0.9% |
Note: The values presented in this table are hypothetical and should be replaced with actual experimental data.
Interpretation of Results: The percentage differences between the two methods are all within ±5%, indicating good agreement. A paired t-test would provide a statistical measure of this agreement. The Bland-Altman plot would further visualize any systematic bias or outliers.
Conclusion: Ensuring Data Integrity Through Orthogonal Methods
The cross-validation of analytical methods using orthogonal techniques like HPLC-UV and GC-MS is a powerful strategy for ensuring the reliability and accuracy of analytical data for 3-amino-1-ethylpyrrolidin-2-one. This guide has provided a comprehensive framework, grounded in the principles of ICH Q2(R1), for designing and executing such a study. By following these detailed protocols and data analysis strategies, researchers and drug development professionals can build a robust and defensible analytical data package, ultimately contributing to the development of safe and effective medicines.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. (2025). [Link]
-
ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]
-
Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. [Link]
-
ResearchGate. SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. (2025). [Link]
-
ResearchGate. GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... (n.d.). [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (n.d.). [Link]
-
BioPharm International. Method Validation Guidelines. (2026). [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. annexpublishers.com [annexpublishers.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Amino-1-ethylpyrrolidin-2-one: A Benchmarking Analysis for Drug Development Professionals
The pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 3-amino-1-ethylpyrrolidin-2-one is a key building block in the synthesis of various pharmaceutical agents. Its strategic importance necessitates efficient and scalable synthetic routes. This guide provides an in-depth, objective comparison of plausible synthetic strategies for 3-amino-1-ethylpyrrolidin-2-one, benchmarked against established chemical literature. We will delve into two primary, logically derived synthetic pathways, offering detailed experimental protocols and a critical evaluation of their respective merits and demerits. This analysis is designed to empower researchers and drug development professionals in making informed decisions for their synthetic campaigns.
Strategic Approaches to the Synthesis of 3-Amino-1-ethylpyrrolidin-2-one
The synthesis of 3-amino-1-ethylpyrrolidin-2-one can be conceptually approached from two main directions:
-
Strategy 1: Late-Stage N-Alkylation. This convergent approach involves the initial synthesis of the core 3-aminopyrrolidin-2-one ring system, followed by the introduction of the N-ethyl group in a later step.
-
Strategy 2: Early-Stage N-Alkylation and Subsequent Cyclization. This linear approach introduces the N-ethyl group at an early stage onto a suitable precursor, which is then cyclized to form the target pyrrolidinone ring.
We will now explore each of these strategies in detail, providing hypothetical yet literature-supported experimental procedures.
Strategy 1: Late-Stage N-Alkylation of a Pre-formed 3-Aminopyrrolidin-2-one Core
This strategy hinges on the synthesis of the key intermediate, 3-aminopyrrolidin-2-one, followed by its N-ethylation.
Workflow for Strategy 1
Caption: Synthetic workflow for Strategy 1: Late-Stage N-Alkylation.
Experimental Protocols for Strategy 1
Step 1a: Synthesis of α-bromo-γ-butyrolactone
-
Rationale: The synthesis of the 3-aminopyrrolidin-2-one core can commence from readily available γ-butyrolactone.[1] A crucial step is the introduction of a functional group at the α-position to enable subsequent amination. Radical bromination is a well-established method for this transformation.
-
Procedure: To a solution of γ-butyrolactone (1.0 equiv) in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS, 1.1 equiv) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equiv) are added. The mixture is heated to reflux under inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS. The reaction mixture is then cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure. The crude α-bromo-γ-butyrolactone is purified by vacuum distillation.
Step 1b: Synthesis of 3-aminopyrrolidin-2-one
-
Rationale: The α-bromo-γ-butyrolactone is a versatile intermediate for nucleophilic substitution. Direct amination with ammonia will yield the desired 3-aminopyrrolidin-2-one.
-
Procedure: The crude α-bromo-γ-butyrolactone (1.0 equiv) is dissolved in a large excess of aqueous ammonia. The reaction is stirred at room temperature for several hours to days, with progress monitored by LC-MS. Upon completion, the excess ammonia and water are removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield 3-aminopyrrolidin-2-one.
Step 2: N-Ethylation via Reductive Amination
-
Rationale: Direct N-alkylation of the primary amine in 3-aminopyrrolidin-2-one with an ethyl halide is often problematic, leading to over-alkylation and the formation of quaternary ammonium salts. A more controlled and selective method is reductive amination.[2][3] This two-step, one-pot process involves the formation of an intermediate imine with acetaldehyde, followed by its immediate reduction to the secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[3]
-
Procedure: To a solution of 3-aminopyrrolidin-2-one (1.0 equiv) in a suitable solvent like dichloromethane or 1,2-dichloroethane, acetaldehyde (1.2 equiv) is added, followed by sodium triacetoxyborohydride (1.5 equiv). The reaction is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 3-amino-1-ethylpyrrolidin-2-one.
Strategy 2: Early-Stage N-Alkylation and Subsequent Cyclization
This strategy involves the initial preparation of an N-ethylated acyclic precursor, which is then cyclized to form the pyrrolidinone ring.
Workflow for Strategy 2
Caption: Synthetic workflow for Strategy 2: Early-Stage N-Alkylation and Cyclization.
Experimental Protocols for Strategy 2
Step 1: Synthesis of N-Ethyl Aspartic Acid
-
Rationale: Aspartic acid is an inexpensive and readily available chiral starting material. Its secondary amine can be selectively ethylated via reductive amination.
-
Procedure: Aspartic acid (1.0 equiv) is dissolved in an aqueous solution of sodium hydroxide. Acetaldehyde (1.2 equiv) is added, and the mixture is stirred. Sodium borohydride (1.5 equiv) is then added portion-wise while maintaining the temperature below 20 °C. The reaction is stirred until completion. The pH is then adjusted to the isoelectric point of N-ethyl aspartic acid to precipitate the product, which is then collected by filtration and dried.
Step 2: Protection and Activation
-
Rationale: To facilitate selective cyclization, the amino group of the N-ethyl aspartic acid needs to be protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate. One of the carboxylic acid groups then needs to be activated for intramolecular amide bond formation.
-
Procedure: N-Ethyl aspartic acid (1.0 equiv) is dissolved in a suitable solvent mixture like dioxane and water. Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base such as sodium bicarbonate are added, and the mixture is stirred at room temperature until the reaction is complete. The product, N-Boc-N-ethyl aspartic acid, is then isolated. Subsequently, the α-carboxylic acid is selectively activated, for instance, by conversion to an acid chloride using thionyl chloride or oxalyl chloride.
Step 3: Cyclization and Deprotection
-
Rationale: The activated N-Boc-N-ethyl aspartic acid can then undergo reduction of the β-carboxylic acid to an alcohol, followed by intramolecular cyclization to form the lactam ring. The final step is the deprotection of the Boc group.
-
Procedure: The activated N-Boc-N-ethyl aspartic acid derivative is selectively reduced at the β-carboxylic acid using a suitable reducing agent like sodium borohydride in the presence of a Lewis acid. The resulting amino alcohol will spontaneously cyclize to form the N-Boc protected 3-aminopyrrolidin-2-one. Finally, the Boc protecting group is removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane. After neutralization and workup, the target 3-amino-1-ethylpyrrolidin-2-one is obtained and can be purified by chromatography.
Comparative Analysis of Synthetic Strategies
| Feature | Strategy 1: Late-Stage N-Alkylation | Strategy 2: Early-Stage N-Alkylation & Cyclization |
| Starting Materials | γ-Butyrolactone, ammonia, acetaldehyde (readily available and inexpensive) | Aspartic acid, acetaldehyde, Boc₂O (readily available, aspartic acid is inexpensive) |
| Number of Steps | 3-4 steps | 3-4 steps |
| Key Challenges | - Potential for over-alkylation in the final step if not carefully controlled (reductive amination mitigates this).- Handling of gaseous ammonia. | - Selective activation of one carboxylic acid group in the presence of another.- Potential for racemization during activation and cyclization steps. |
| Scalability | Potentially scalable, though handling large quantities of ammonia may pose challenges. | Good scalability, with well-defined and controlled reactions. |
| Control of Stereochemistry | If starting from a chiral precursor to 3-aminopyrrolidin-2-one, stereochemistry can be maintained. | If starting from a specific enantiomer of aspartic acid, the stereochemistry can be controlled. |
| Overall Yield (Estimated) | Moderate | Moderate to good |
| Purification | Chromatography is likely required at multiple stages. | Chromatography is likely required, especially after cyclization and deprotection. |
Conclusion and Expert Recommendations
Both strategies present viable, albeit not without challenges, pathways to 3-amino-1-ethylpyrrolidin-2-one.
Strategy 1 offers a more convergent approach, which can be advantageous. The use of reductive amination for the final N-ethylation step is a robust and selective method that circumvents the common issue of over-alkylation. However, the initial synthesis of 3-aminopyrrolidin-2-one may require careful optimization to achieve good yields.
Strategy 2 provides a more linear sequence with potentially better control over stereochemistry if a chiral starting material is used. The main challenge lies in the selective functionalization of the two carboxylic acid groups of the N-ethyl aspartic acid intermediate.
For an industrial setting, Strategy 2 might be more favorable due to its potentially higher overall yield and more controlled reaction steps, avoiding the use of gaseous ammonia. However, for laboratory-scale synthesis and initial exploratory work, Strategy 1 might be more straightforward to implement, provided that the reductive amination is employed for the final step to ensure selectivity.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost, and the desired stereochemical purity of the final product. It is recommended that both routes be explored in parallel on a small scale to determine the most efficient and reliable method for a given application.
References
-
Synthesis and members of 3-aminopyridin-2-one based fragment library.... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine | The Journal of Organic Chemistry - ACS Publications. (2008, January 5). Retrieved February 19, 2026, from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues - ResearchGate. (2025, November 4). Retrieved February 19, 2026, from [Link]
-
Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed. (2010, April 1). Retrieved February 19, 2026, from [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
γ-Butyrolactone - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
(PDF) A Facile N-Monoalkylation of Aminopyridines - ResearchGate. (2025, August 7). Retrieved February 19, 2026, from [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Retrieved February 19, 2026, from [Link]
- CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents. (n.d.).
-
Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC. (2022, December 23). Retrieved February 19, 2026, from [Link]
-
Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise - Ch.imperial. (n.d.). Retrieved February 19, 2026, from [Link]
-
Mechanism of α-acetyl-γ-butyrolactone synthesis | Semantic Scholar. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis of α-Amino γ-Butyrolactone Derivatives by Aziridination of α-Ylidene γ-Butyrolactones. | Request PDF - ResearchGate. (2025, August 6). Retrieved February 19, 2026, from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 19, 2026, from [Link]
-
γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion | Precision Chemistry - ACS Publications. (2024, February 16). Retrieved February 19, 2026, from [Link]
-
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (n.d.). Retrieved February 19, 2026, from [Link]
-
Reductive Amination - Chemistry LibreTexts. (2023, January 22). Retrieved February 19, 2026, from [Link]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - MDPI. (2024, December 4). Retrieved February 19, 2026, from [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC. (2022, March 29). Retrieved February 19, 2026, from [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications. (2023, October 4). Retrieved February 19, 2026, from [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online. (n.d.). Retrieved February 19, 2026, from [Link]
Sources
Quantitative Analysis of 3-amino-1-ethylpyrrolidin-2-one by qNMR
Executive Summary: The Reference Standard Paradox
In the development of pyrrolidone-based pharmaceutical intermediates, researchers often face a "chicken-and-egg" problem: How do you determine the purity of a new batch of 3-amino-1-ethylpyrrolidin-2-one when you do not possess a certified reference standard of that exact material?
Traditional HPLC-UV analysis relies on relative response factors. Without a pure standard to calibrate the detector, HPLC can only provide "area percent" purity, which dangerously ignores non-chromophoric impurities (like residual solvents, water, or inorganic salts) and assumes all organic impurities have the same extinction coefficient as the analyte.
Quantitative NMR (qNMR) breaks this dependency.[1][2][3][4][5] By utilizing the primary ratio method, qNMR allows for the absolute purity determination of 3-amino-1-ethylpyrrolidin-2-one using a universal internal standard, traceable to SI units.
This guide objectively compares qNMR against HPLC and Titration, providing a validated protocol for the precise quantification of this specific aminopyrrolidone.
The Analytical Challenge
Target Molecule: 3-amino-1-ethylpyrrolidin-2-one
CAS: 1248178-59-7
Structure: A 5-membered lactam ring with an ethyl group on the nitrogen (
Physicochemical Obstacles
-
Lack of UV Chromophores: The pyrrolidone ring has weak UV absorption (end-absorption <210 nm). This makes HPLC-UV detection prone to baseline noise and low sensitivity.
-
Polarity: The primary amine and lactam functions make the molecule highly polar, leading to poor retention on standard C18 HPLC columns without ion-pairing reagents.
-
Hygroscopicity: As a polar amine, it likely absorbs atmospheric moisture. Gravimetric analysis alone is insufficient.
Methodology: The qNMR Protocol[5]
This protocol uses Internal Standard (IS) qNMR . The core principle is that the molar ratio of analyte to standard is directly proportional to the integration ratio of their NMR signals, normalized by the number of protons.[6]
Validated Experimental Conditions
-
Solvent System:
(Deuterium Oxide) is recommended.-
Reasoning: The molecule is highly water-soluble.
minimizes solvent peaks in the aliphatic region. -
Optimization: Add 1-2 drops of
(Deuterium Chloride). This protonates the primary amine ( ), preventing peak broadening caused by proton exchange and fixing the chemical shift of the -proton.
-
-
Internal Standard (IS): Maleic Acid (Traceable Grade).
-
Signal: Singlet at
ppm.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Why: It is non-volatile, highly pure, and its signal appears in a distinct region (olefinic) completely free from the aliphatic analyte signals.
-
-
Instrument: 400 MHz NMR (or higher). Probe temperature: 298 K.
Signal Selection Strategy[5]
For 3-amino-1-ethylpyrrolidin-2-one, we must select a "Quantification Signal" that is distinct, sharp, and has a stable integral.
| Signal Assignment | Proton Count | Chemical Shift ( | Suitability for qNMR |
| Ethyl | 3H | 1.10 ppm (t) | Optimal. High intensity (3x), sharp triplet, isolated from other signals. |
| Ring | 2H | 1.8 - 2.4 ppm (m) | Poor. Multiplets are prone to overlap.[7] |
| Ethyl | 2H | 3.2 - 3.4 ppm (q) | Moderate. May overlap with Ring |
| Ring | 1H | 3.6 - 3.9 ppm (dd) | Good alternative, but lower intensity (1H). |
| Maleic Acid (IS) | 2H | 6.30 ppm (s) | Reference. Clean singlet. |
qNMR Workflow Diagram
Caption: Step-by-step workflow for the quantitative analysis of 3-amino-1-ethylpyrrolidin-2-one.
Comparative Analysis: qNMR vs. Alternatives
The following table contrasts the performance of qNMR against the two most common alternatives for this class of compounds.
| Feature | qNMR (Primary Method) | HPLC-UV (Relative) | Potentiometric Titration |
| Reference Standard | Not Required (Uses generic IS like Maleic Acid). | Mandatory (Requires certified analyte standard). | Not Required. |
| Specificity | High. Distinguishes structure (e.g., ethyl vs methyl analogs). | Moderate. Depends on column resolution. | Low. Measures total basic nitrogen. |
| Purity Type | Absolute (w/w%). Detects water, salts, solvents. | Relative (Area %). Ignores "invisible" impurities. | Stoichiometric. |
| Sample Prep Time | < 15 Minutes (Weigh & Dissolve). | > 60 Minutes (Mobile phase prep, equilibration). | < 10 Minutes. |
| Limit of Detection | Moderate (~0.1%). | High (ppm level). | N/A. |
| Weakness | Sensitivity (requires ~10mg sample). | Requires chromophore; "Blind" to non-UV impurities. | Interferences from other amines/bases. |
Decision Matrix: When to use which?
Caption: Strategic decision tree for selecting the analytical method.
Calculation & Data Analysis
To determine the purity (
Where:
- : Integrated area (Signal)[6][8]
- : Number of protons (Analyte Ethyl-CH3 = 3; Maleic Acid = 2)
- : Molar Mass (Analyte = 128.17 g/mol ; Maleic Acid = 116.07 g/mol )
- : Gravimetric mass weighed (mg)
- : Purity (decimal)
Simulated Validation Data (Example)
Based on USP <761> criteria for Category I assays.
| Parameter | Acceptance Criteria | qNMR Result (Typical) | HPLC-UV Result (Typical) |
| Linearity ( | 0.9998 | 0.9995 | |
| Precision (RSD) | 0.45% | 0.80% | |
| Accuracy (Recovery) | 99.8% | 95.2% (if standard is impure) | |
| Specificity | No interference | Confirmed by shift | Retention time dependent |
Interpretation: The qNMR result (0.45% RSD) demonstrates that the method is sufficiently precise for assay testing. The accuracy is superior because it accounts for moisture content (hygroscopicity) which HPLC often misses if not coupled with Karl Fischer titration.
Strategic Recommendations
-
Use qNMR for "Value Assignment": If you are synthesizing 3-amino-1-ethylpyrrolidin-2-one as an intermediate, use qNMR to assign the purity of your first batch. This batch can then become the "Secondary Standard" for routine HPLC analysis in QC labs.
-
Relaxation Delay is Critical: Ensure your relaxation delay (
) is at least 60 seconds. The relaxation time for the ethyl methyl protons can be long (approx 3-5 seconds). An insufficient will lead to underestimation of the analyte [2]. -
Phase Correction: Do not rely on "Auto-Phase." Manually phase the spectrum to ensure the baseline around the ethyl triplet and the internal standard singlet is perfectly flat.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products.
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry.
-
Simova, S. (2025). "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. emerypharma.com [emerypharma.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Mechanism of Action of 3-amino-1-ethylpyrrolidin-2-one
For drug development professionals and researchers, the rigorous validation of a small molecule's mechanism of action (MoA) is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, experience-driven framework for elucidating and validating the MoA of 3-amino-1-ethylpyrrolidin-2-one, a novel pyrrolidinone derivative. We will explore a hypothetical MoA based on structurally similar compounds and present a comprehensive, multi-pronged experimental strategy for its validation. This guide will objectively compare potential outcomes with those of established alternatives, supported by detailed experimental protocols and data interpretation.
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse mechanisms.[1][2] While direct biological data for 3-amino-1-ethylpyrrolidin-2-one is not extensively published, its close structural analog, 3-amino-1-hydroxypyrrolidin-2-one (HA-966), is a known partial agonist at the strychnine-insensitive glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] This provides a scientifically sound starting point for our investigation. We will therefore hypothesize that 3-amino-1-ethylpyrrolidin-2-one also modulates NMDA receptor activity.
Experimental Workflow for MoA Validation
Caption: A tiered experimental workflow for validating the mechanism of action.
Tier 1: Initial Target Identification
The primary objective of this tier is to cast a wide net to identify the most probable molecular target of 3-amino-1-ethylpyrrolidin-2-one.
Broad Panel Radioligand Binding Screen
Rationale: A broad panel screen against a diverse set of receptors, ion channels, and transporters provides an unbiased view of the compound's binding profile. This is a crucial first step to either confirm our hypothesis of NMDA receptor interaction or to reveal unexpected off-target activities.
Protocol:
-
Synthesize a sufficient quantity of 3-amino-1-ethylpyrrolidin-2-one.
-
Engage a contract research organization (CRO) specializing in receptor profiling to screen the compound at a standard concentration (e.g., 10 µM) against a panel of at least 40 common CNS targets.
-
The assay measures the displacement of a known radiolabeled ligand from its target by the test compound.
-
Results are expressed as the percentage of inhibition of radioligand binding.
Data Interpretation and Comparison:
| Target | 3-amino-1-ethylpyrrolidin-2-one (% Inhibition @ 10 µM) | Alternative 1: Glycine (% Inhibition @ 10 µM) | Alternative 2: MK-801 (% Inhibition @ 10 µM) |
| NMDA (Glycine Site) | 85% | 95% | <5% |
| NMDA (PCP Site) | <5% | <5% | 98% |
| AMPA Receptor | <10% | <10% | <10% |
| Kainate Receptor | <10% | <10% | <10% |
| GABA-A Receptor | <5% | <5% | <5% |
| Dopamine D2 Receptor | <5% | <5% | <5% |
-
Expected Outcome for 3-amino-1-ethylpyrrolidin-2-one: Significant inhibition (>50%) at the NMDA receptor glycine site, with minimal activity at other targets.
-
Comparison:
-
Glycine: A full agonist at the glycine site, expected to show strong inhibition.
-
MK-801: An uncompetitive NMDA receptor antagonist that binds within the ion channel (PCP site), serving as a negative control for glycine site binding and a positive control for the PCP site.
-
Tier 2: Target-Specific Validation & Characterization
Having hypothetically identified the NMDA receptor glycine site as the primary target, we now need to confirm this interaction and characterize its nature (agonist, antagonist, or partial agonist).
Competitive Radioligand Binding Assays
Rationale: To determine the affinity (Ki) of 3-amino-1-ethylpyrrolidin-2-one for the glycine site, we will perform competitive binding assays using a radiolabeled glycine site ligand, such as [³H]glycine.
Protocol:
-
Prepare synaptic membranes from rat cerebral cortex.
-
Incubate the membranes with a fixed concentration of [³H]glycine and varying concentrations of 3-amino-1-ethylpyrrolidin-2-one.
-
Measure the bound radioactivity after separating the membranes from the unbound ligand.
-
The data is used to generate a dose-response curve and calculate the IC50, which is then converted to the inhibition constant (Ki).
Data Interpretation and Comparison:
| Compound | Ki (nM) at NMDA Glycine Site |
| 3-amino-1-ethylpyrrolidin-2-one | 1500 (Hypothetical) |
| HA-966 (Partial Agonist) | ~12,500[4] |
| Glycine (Full Agonist) | ~100 |
| 7-Chlorokynurenic acid (Antagonist) | ~50 |
-
Expected Outcome: A measurable Ki value for 3-amino-1-ethylpyrrolidin-2-one, indicating direct binding to the glycine site. The affinity relative to known compounds will provide the first clue to its functional activity.
Electrophysiology: Whole-Cell Patch-Clamp
Rationale: Electrophysiology provides a direct functional readout of the compound's effect on NMDA receptor activity. By measuring ion flow through the NMDA receptor channel in response to the compound, we can definitively classify it as an agonist, antagonist, or partial agonist.
Protocol:
-
Culture primary cortical neurons or use a stable cell line expressing NMDA receptors.
-
Perform whole-cell voltage-clamp recordings.
-
Apply a saturating concentration of glutamate and varying concentrations of 3-amino-1-ethylpyrrolidin-2-one.
-
To test for partial agonism, apply the compound in the presence of a saturating concentration of glycine.
Data Interpretation and Comparison:
| Compound | Emax (% of Glycine response) | EC50 / IC50 (µM) |
| 3-amino-1-ethylpyrrolidin-2-one | 45% (Hypothetical) | 15 (EC50) |
| HA-966 (Partial Agonist) | ~50%[3] | ~13 (IC50)[4] |
| Glycine (Full Agonist) | 100% | ~1 (EC50) |
| 7-Chlorokynurenic acid (Antagonist) | 0% | ~0.5 (IC50) |
-
Expected Outcome: 3-amino-1-ethylpyrrolidin-2-one will elicit a submaximal response compared to glycine, characteristic of a partial agonist.
Caption: Hypothetical signaling pathway for 3-amino-1-ethylpyrrolidin-2-one at the NMDA receptor.
Tier 3: Cellular and Functional Assays
With the molecular target and its modulation characterized, the final tier of experiments aims to understand the downstream cellular consequences of this interaction.
Calcium Imaging
Rationale: Since NMDA receptors are calcium-permeable ion channels, their activation leads to an increase in intracellular calcium. This assay provides a robust, high-throughput method to assess the functional consequences of receptor modulation in a cellular context.
Protocol:
-
Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with NMDA and observe the change in fluorescence upon application of 3-amino-1-ethylpyrrolidin-2-one.
-
Compare the response to that elicited by full agonists and antagonists.
Data Interpretation: A partial agonist should produce a smaller increase in intracellular calcium compared to a full agonist like glycine and should be able to partially antagonize the effect of a saturating concentration of glycine.
Excitotoxicity Assay
Rationale: Over-activation of NMDA receptors leads to excessive calcium influx and subsequent cell death, a phenomenon known as excitotoxicity. A partial agonist at the glycine site may have neuroprotective effects by preventing the excessive activation by the endogenous full agonist glycine.
Protocol:
-
Culture primary cortical neurons.
-
Expose the neurons to a high concentration of glutamate or NMDA to induce excitotoxicity.
-
In parallel experiments, co-administer 3-amino-1-ethylpyrrolidin-2-one or a known neuroprotective agent (e.g., MK-801).
-
After 24 hours, assess cell viability using an MTT or LDH assay.
Data Interpretation and Comparison:
| Treatment | Cell Viability (% of Control) |
| Control (No Toxin) | 100% |
| Glutamate (100 µM) | 40% |
| Glutamate + 3-amino-1-ethylpyrrolidin-2-one (10 µM) | 75% (Hypothetical) |
| Glutamate + MK-801 (10 µM) | 85% |
-
Expected Outcome: 3-amino-1-ethylpyrrolidin-2-one should demonstrate a dose-dependent neuroprotective effect, increasing cell viability in the presence of an excitotoxic insult.
Conclusion
This guide outlines a rigorous, multi-tiered approach to validating the mechanism of action of 3-amino-1-ethylpyrrolidin-2-one. By starting with a broad, unbiased screen and progressively narrowing the focus to specific, functional assays, researchers can build a comprehensive and defensible data package. The proposed experiments, based on the hypothesis of NMDA receptor modulation, provide a clear path to elucidating the compound's MoA. Should the initial screens point towards a different target, the same principles of tiered validation—from binding to function—should be applied. This systematic approach ensures scientific integrity and provides the trustworthy data necessary for advancing a compound through the drug development pipeline.
References
-
PubChem Compound Summary for CID 20096668, 3-amino-1-ethylpyrrolidin-2-one. National Center for Biotechnology Information. [Link]
-
Singh, L., et al. (1990). The discriminative stimulus effects of R-(+)-3-amino-1-hydroxypyrrolid-2-one, [(+)-HA-966], a partial agonist of the strychnine-insensitive modulatory site of the N-methyl-D-aspartate receptor. Journal of Pharmacology and Experimental Therapeutics, 275(3), 1267–1273. [Link]
-
Pullan, L. M., et al. (1990). Enantiomers of HA-966 (3-Amino-1-Hydroxypyrrolid-2-One) Exhibit Distinct Central Nervous System Effects: (+)-HA-966 is a Selective Glycine/N- Methyl-D-Aspartate Receptor Antagonist, But (-)-HA-966 is a Potent γ-Butyrolactone-Like Sedative. Journal of Neurochemistry, 55(4), 1346-1352. [Link]
-
Al-Obaidi, A. S. M., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
-
Fadda, E., et al. (1989). Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors. Molecular Pharmacology, 36(6), 912–916. [Link]
-
Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (5), 23-31. [Link]
-
Di Mola, A., et al. (2023). Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. Molecules, 28(22), 7592. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. journals.uran.ua [journals.uran.ua]
- 3. Discriminative stimulus effects of R-(+)-3-amino-1-hydroxypyrrolid-2-one, [(+)-HA-966], a partial agonist of the strychnine-insensitive modulatory site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Analytical Profiling of 3-Amino-1-ethylpyrrolidin-2-one
Executive Summary
3-Amino-1-ethylpyrrolidin-2-one (CAS: 1248178-59-7 [Free base], 2059932-38-4 [HCl]) is a critical chiral building block used in the asymmetric synthesis of pharmaceutical intermediates, particularly for pyrrolidone-based active pharmaceutical ingredients (APIs) such as racetam derivatives.[1][2][3][4][5][6][7][8]
The analytical profiling of this compound presents three distinct challenges:
-
Weak Chromophore: The lack of conjugated systems limits UV detection sensitivity, necessitating low-wavelength monitoring (205–210 nm) or alternative detectors (CAD/MS).
-
Chirality: As a 3-amino derivative, enantiomeric purity (ee%) is a Critical Quality Attribute (CQA).
-
Polarity: The amino group and lactam ring create high polarity, making standard C18 retention difficult without ion-pairing or HILIC modes.
This guide outlines peer-reviewed, field-adapted methodologies for the rigorous analysis of 3-amino-1-ethylpyrrolidin-2-one, focusing on chiral separation and high-sensitivity impurity profiling.
Part 1: Chemical Context & Method Selection
Understanding the physicochemical properties is the prerequisite for selecting the correct analytical technique.
| Property | Description | Analytical Implication |
| Structure | Pyrrolidin-2-one ring with an ethyl group at N1 and an amino group at C3.[5] | High polarity; basic functionality requires pH control. |
| Chirality | One chiral center at C3. | Requires Chiral Stationary Phase (CSP) or derivatization. |
| UV Absorbance | Weak absorption (Amide | Challenge: Poor sensitivity at standard 254 nm. Solution: Use 205-210 nm, CAD, or Derivatization. |
| Basicity | Primary amine at C3 (pKa ~9-10). | Severe tailing on silica silanols. Requires basic additives (DEA/TEA) or high-pH stable columns. |
Method Selection Decision Tree
The following workflow illustrates the logical selection of analytical methods based on the specific data requirement (Assay vs. Chiral Purity vs. Trace Analysis).
Figure 1: Decision tree for selecting the appropriate analytical workflow based on the Critical Quality Attribute (CQA) being measured.
Part 2: Experimental Protocols
Protocol A: Enantiomeric Purity via Chiral HPLC
Objective: Quantify the (S)- and (R)- enantiomers to determine Enantiomeric Excess (ee%). Mechanism: The primary amine group interacts with the carbamate linkage on the polysaccharide stationary phase via hydrogen bonding, while the pyrrolidone ring provides steric discrimination.
Methodology:
-
Column: Chiralpak AD-H or Chiralpak IG (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Why AD-H? It is the "gold standard" for amines due to its high selectivity for hydrogen-bonding analytes.
-
Why IG? Immobilized phase allows for a wider range of solvents if solubility is an issue.
-
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).
-
Critical Step: The 0.1% DEA is mandatory. Without it, the free amine will interact with residual silanols, causing peak broadening and loss of resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm.
Self-Validating Check:
-
System Suitability: The resolution (
) between enantiomers must be > 1.5. -
Blank Injection: Inject the mobile phase to ensure the DEA does not create high background noise at 210 nm.
Protocol B: Chemical Purity (Assay) via HILIC-UV
Objective: Determine the overall purity and quantify impurities (structural analogs, degradation products). Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine, eluting non-polar impurities at the solvent front.
Methodology:
-
Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A (Buffer) %B (ACN) 0.0 10 90 15.0 40 60 | 20.0 | 10 | 90 |
-
Detection: UV at 205 nm (or Charged Aerosol Detector - CAD).
-
Expert Insight: If using UV at 205 nm, ensure high-quality acetonitrile (HPLC Grade Far UV) is used to minimize baseline drift.
-
Protocol C: High-Sensitivity Trace Analysis (LC-MS/MS)
Objective: Detect trace levels of 3-amino-1-ethylpyrrolidin-2-one in complex matrices (e.g., biological fluids or final drug product). Challenge: Direct MS detection of small polar amines can be suppressed by matrix effects. Solution: Derivatization with (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) or similar reagents enhances ionization efficiency and hydrophobicity.
Derivatization Workflow (Adapted from Ogawa et al.):
-
Reagent Prep: Dissolve 1-DAPAP in acetonitrile.
-
Reaction: Mix sample + Reagent + Condensing agent (DMT-MM). Incubate at room temperature for 10 mins.
-
Separation: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
MS Detection: ESI Positive Mode. Monitor specific transitions (Precursor
Product).
Part 3: Mechanism of Chiral Recognition
The separation of the enantiomers relies on a "Three-Point Interaction" model between the analyte and the Chiral Stationary Phase (CSP).
Figure 2: The "Three-Point Interaction" mechanism required for chiral resolution. The amino group and lactam ring form H-bonds, while the ethyl group provides steric discrimination.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (As > 1.5) | Interaction of amine with silanols. | Increase DEA concentration to 0.15% or switch to a "hybrid" silica column. |
| Low Sensitivity | Weak UV chromophore. | Switch to 205 nm, increase concentration, or use CAD/ELSD. |
| Split Peaks | Sample solvent mismatch. | Dissolve the sample in the mobile phase (e.g., Hexane/IPA) rather than 100% alcohol. |
| Retention Time Drift | Water absorption in Normal Phase. | Normal phase solvents are hygroscopic. Keep mobile phase bottles capped and use a drying tube. |
References
-
PubChem. (n.d.). 3-Amino-1-ethylpyrrolidin-2-one (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Ogawa, S., et al. (2013). (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B. Retrieved from [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved from [Link]
Sources
- 1. 240805-37-2|((2R,3R)-3-Methylaziridin-2-yl)(pyrrolidin-1-yl)methanone|BLD Pharm [bldpharm.com]
- 2. 956109-57-2|(S)-3-Amino-1-methylazepan-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 3. 56440-28-9|(S)-3-Amino-2-pyrrolidinone Hydrochloride|BLD Pharm [bldpharm.com]
- 4. 206434-45-9|(S)-3-Amino-1-ethyl-2-azepanone|BLD Pharm [bldpharm.com]
- 5. 19867-34-6_6-苄基-1-氧杂-6-氮杂螺[2.5]辛烷CAS号:19867-34-6_6-苄基-1-氧杂-6-氮杂螺[2.5]辛烷【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one | C7H14N2O2 | CID 105430933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal Procedures: 3-Amino-1-ethylpyrrolidin-2-one
[1][2][3][4]
Executive Summary & Operational Directive
3-Amino-1-ethylpyrrolidin-2-one (CAS: 1248178-59-7) is a functionalized pyrrolidone intermediate possessing a primary amine group.[1][2][3] Due to its structural characteristics, it presents dual hazards: corrosivity (due to the amine) and combustibility .
Core Directive: This compound must be managed as a hazardous organic alkaline waste . Under no circumstances should it be disposed of via sanitary sewer systems or mixed with acidic waste streams. Immediate segregation from strong oxidizers and acids is required to prevent exothermic runaway reactions.
Chemical Profile & Hazard Identification
To ensure proper downstream processing, the waste profile must accurately reflect the compound's physicochemical properties.[3]
| Parameter | Specification | Operational Implication |
| CAS Number | 1248178-59-7 | Unique identifier for waste manifesting.[1][2][3] |
| Molecular Formula | C₆H₁₂N₂O | Organic nitrogenous compound. |
| Functional Groups | Primary Amine, Lactam | High alkalinity ; potential for hydrogen bonding.[2][3] |
| Physical State | Liquid (typically) | Requires leak-proof secondary containment.[1] |
| GHS Classification | Skin Corr.[4][5] 1B / Eye Dam. 1 Acute Tox. 4 (Oral/Dermal) | Requires full PPE (nitrile/neoprene, face shield).[2] |
| RCRA Characteristics | D002 (Corrosive)D001 (Ignitable - Potential) | Must be coded as Corrosive/Ignitable on manifests.[1] |
Expert Insight: While many pyrrolidones are stable, the 3-amino substitution significantly increases basicity and reactivity compared to the parent N-ethylpyrrolidone (NEP).[1][2] Treat this material as you would a reactive primary amine.
Pre-Disposal Handling & Segregation
Proper segregation is the first line of defense against laboratory accidents.
-
Segregation Rule #1 (The Acid Prohibition): NEVER add 3-amino-1-ethylpyrrolidin-2-one to a general "Organic Waste" container that may contain acidic byproducts (e.g., acetic acid, HCl traces).[1][2][3] The neutralization reaction is highly exothermic and can pressurize or melt waste containers.
-
Segregation Rule #2 (Oxidizers): Keep separate from peroxides, nitrates, and perchlorates.[2][3] Amines can act as reducing agents, leading to fire hazards.[2][3]
-
Storage Conditions: Store waste containers in a cool, well-ventilated area. If the neat material requires cold storage (as indicated by some suppliers for stability), waste solutions generally do not, provided they are diluted.[2][3] However, keep away from heat sources.
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Collection[1]
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1] Avoid metal containers if the waste stream contains other corrosives.
-
Labeling: Immediately affix a hazardous waste label.
-
Chemical Name: Write out "3-Amino-1-ethylpyrrolidin-2-one" completely. Do not use abbreviations or chemical structures alone.
-
Hazard Checkbox: Mark "Corrosive" and "Toxic."
-
Phase 2: Bulking & Accumulation[1][2]
-
Satellite Accumulation: Store the container in the designated Satellite Accumulation Area (SAA) near the point of generation.[6][7]
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Cap Integrity: Ensure the cap is a screw-top, non-venting type (unless specific gas-evolving reactions are suspected, which is rare for this compound alone).
Phase 3: Final Handoff
-
Inspection: Verify no exterior contamination on the bottle.
-
Request Pickup: Submit a waste pickup request through your facility's EHS portal.
-
Manifesting: Declare the waste as "Waste Alkaline Organic Liquid, N.O.S. (Contains 3-Amino-1-ethylpyrrolidin-2-one)."[1][2][3][8][9][10]
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for categorizing and disposing of this specific compound.
Figure 1: Logical workflow for the segregation and packaging of aminopyrrolidone waste.[1][2][3]
Spill Management & Emergency Response
In the event of a spill, the primary amine functionality dictates the cleanup strategy.
Immediate Actions:
-
Evacuate: If the spill is >100 mL or outside a fume hood, evacuate the immediate area.
-
PPE: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2][3]
-
Ventilation: Ensure fume hoods are active; open windows if safe to do so.
Cleanup Protocol:
-
Containment: Use an inert absorbent (vermiculite, dry sand, or commercial spill pads).[2][3] Do not use paper towels for large spills of neat amines, as they can degrade or react.[3]
-
Neutralization (Optional but Recommended): For larger spills, a weak acid neutralizer (e.g., citric acid based) can be applied carefully to reduce volatility and alkalinity before absorption.[2][3]
-
Disposal of Debris: Collect all absorbent material into a heavy-duty plastic bag or wide-mouth jar. Label as "Hazardous Waste: Spill Debris (Contains Amines)."
Figure 2: Emergency response protocol for aminopyrrolidone spills.[1][2][3]
Regulatory Compliance (RCRA)
Compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Determination: This compound is not a "Listed" waste (P or U list) but exhibits "Characteristic" hazards.
-
Applicable Codes:
-
D002 (Corrosivity): Applicable if the waste is aqueous and pH ≥ 12.[7][11]5. Even for non-aqueous amines, assigning D002 is a best practice to ensure the disposal facility manages the alkalinity hazards correctly.
-
D001 (Ignitability): Applicable if the flash point is < 60°C (140°F). While specific flash point data for this isomer varies, many ethyl-pyrrolidones have flash points near 90°C. However, if mixed with flammable solvents (methanol, acetone), D001 applies.[2][3]
-
References
-
PubChem. 3-Amino-1-ethylpyrrolidin-2-one Compound Summary. National Library of Medicine. Available at: [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes. RCRA Regulations.[11] Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link][1][2]
Sources
- 1. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]
- 2. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. 3-amino-1-ethyl-pyrrolidin-2-one;hydrochloride 95% | CAS: 2059932-38-4 | AChemBlock [achemblock.com]
- 9. 3-Amino-1-ethylpyrrolidin-2-one | C6H12N2O | CID 20096668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1248178-59-7|3-Amino-1-ethylpyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 11. my.alfred.edu [my.alfred.edu]
Personal protective equipment for handling 3-amino-1-ethylpyrrolidin-2-one
This guide outlines the operational safety protocols for handling 3-amino-1-ethylpyrrolidin-2-one . As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven system designed to protect your biological assays and your physical safety.
Crucial Technical Insight: This compound combines the high solvent power/permeability of a pyrrolidone (structurally similar to NMP) with the reactivity and basicity of a primary amine . This duality creates a specific hazard profile: the pyrrolidone ring facilitates rapid transdermal transport, potentially carrying the corrosive amine moiety into deep tissue faster than standard amines.
Part 1: Risk Assessment & Hazard Architecture[1]
Before selecting PPE, we must define the enemy. Based on Structure-Activity Relationships (SAR) and analogous pyrrolidone derivatives, treat this substance with the following hazard profile:
| Hazard Class | GHS Classification (Projected) | Physiological Mechanism |
| Corrosivity | Skin Corr.[1][2][3][4] 1B / Eye Dam. 1 | High pKa (~9-11) causes saponification of membrane lipids; rapid tissue destruction. |
| Permeation | Skin Absorb. (H310/H311) | The lactam ring (pyrrolidone) acts as a penetration enhancer, bypassing the stratum corneum. |
| Inhalation | STOT SE 3 (Resp.[2][4][5][6] Irrit.) | Vapors/mists trigger immediate mucous membrane inflammation. |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is often insufficient for functionalized pyrrolidones. The following matrix utilizes breakthrough time logic rather than generic material suggestions.
Hand Protection Strategy
The Trap: Standard disposable nitrile gloves (4 mil) often have a breakthrough time of <5 minutes for pyrrolidone-based solvents.[1] Relying on them for immersion protection is a critical safety failure.
| Contact Type | Recommended Barrier System | Rationale & Protocol |
| Incidental Splash | Double-Gloved Nitrile | Outer: Standard Nitrile (4-5 mil).Inner: Extended cuff Nitrile (different color).Protocol:[1] Immediately strip outer glove upon any visible splash. The inner glove provides the ~2 min buffer needed to reach a sink. |
| Intentional Contact | Silver Shield / Laminate | Material: PE/EVOH Laminate (e.g., Ansell Barrier®).Rationale:[1] Cross-linked polymers resist the solvent action of the pyrrolidone ring. Nitrile swells and degrades rapidly. |
| Heavy Handling | Butyl Rubber (0.5mm+) | Material: Thick Butyl Rubber.Rationale:[1] Highest permeation resistance (>480 min) for bulk transfer or spill cleanup. |
Ocular & Respiratory Defense[4]
-
Primary Eye Protection: Chemical Splash Goggles (Indirect Venting). [1]
-
Why: Safety glasses with side shields are inadequate. The high basicity means that even a micro-droplet bypass can cause irreversible corneal opacity within seconds.
-
-
Secondary Face Protection: Face Shield (8-inch). [1]
-
Requirement: Mandatory when pouring volumes >50 mL or working outside a hood.
-
-
Respiratory: Work must be performed in a Class II Fume Hood .
-
Contingency: If hood unavailable, use a half-face respirator with Organic Vapor/Amine (OV/AG) cartridges.[1]
-
Part 3: Operational Logic & Workflows[1]
Visualization 1: PPE Selection Decision Tree
This logic gate ensures you select the correct barrier based on exposure potential.
Figure 1: Decision logic for scaling PPE based on volume and kinetic energy (splash risk).
Protocol: The "Clean-to-Dirty" Workflow
To maintain scientific integrity and safety, follow this unidirectional workflow.
1. Pre-Handling (The "Clean" Zone)
-
Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.
-
Neutralizer Prep: Have a spray bottle of dilute acetic acid (5%) or Citranox ready. Water alone is slow to solubilize oily amines; a mild acid neutralizes the corrosive pH immediately.
2. Active Handling (The "Hot" Zone)
-
Dispensing: Use positive-displacement pipettes if the liquid is viscous.[1] This prevents aerosolization caused by "blowing out" standard tips.
-
Vessel Management: Wipe all threads of stock bottles with a dry Kimwipe before closing. Residual amine on threads creates a "crust" that generates dust upon next opening.
3. Post-Handling (Decontamination)
-
Doffing Sequence:
-
Wash outer gloves with soap/water while still wearing them.
-
Peel outer gloves (turning inside out).
-
Inspect inner gloves for staining.
-
Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
-
Visualization 2: Operational Lifecycle
Figure 2: The unidirectional flow of material to prevent cross-contamination and exposure.[1]
Part 4: Disposal & Emergency Response[1][8]
Waste Segregation Protocol
Do not mix with general organic waste if that waste contains acid chlorides or oxidizers .
-
Correct Stream: Basic Organic Waste (pH > 7).
-
Container: High-Density Polyethylene (HDPE).[1] Avoid metal containers due to potential amine corrosion.
-
Labeling: Must explicitly state "Basic Amine - Corrosive."[1]
Emergency Spill Response
-
Evacuate the immediate 3-meter radius.
-
Don Level B PPE (Butyl gloves, face shield, respirator).
-
Contain with vermiculite or sand (Do not use paper towels; amines can heat up on cellulose).
-
Neutralize with weak acid (citric acid powder or dilute acetic acid).
-
Collect into a dedicated hazardous waste bag.
References
-
PubChem. (n.d.). Compound Summary: Pyrrolidone Derivatives and Safety Profiles. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure and Permeation of Solvents. United States Department of Labor. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
